molecular formula C6H10N2O3 B014030 N-Nitrosobis(2-oxopropyl)amine CAS No. 60599-38-4

N-Nitrosobis(2-oxopropyl)amine

Cat. No.: B014030
CAS No.: 60599-38-4
M. Wt: 158.16 g/mol
InChI Key: AKRYBBWYDSDZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosobis(2-oxopropyl)amine (BOP) (CAS 60599-38-4) is a well-characterized nitrosamine carcinogen extensively utilized in scientific research, primarily for establishing animal models of pancreatic ductal adenocarcinoma. Its specific carcinogenic effect on the pancreas, particularly in Syrian golden hamsters, makes it an invaluable tool for studying the mechanisms of pancreatic carcinogenesis, tumor progression, and potential therapeutic interventions. Main Research Applications: Pancreatic Carcinogenesis Research: BOP is a gold-standard agent for inducing ductal adenocarcinomas in Syrian golden hamsters that are histologically similar to the major type of pancreatic cancer found in humans . Studies focus on its selective induction of tumors in pancreatic ductal tissue , the role of co-factors like fatty infiltration in the pancreas , and the evaluation of chemopreventive agents. Mechanistic and Metabolic Studies: Research using BOP provides insights into the metabolic activation of carcinogens, DNA alkylation patterns (such as the formation and persistence of specific alkyl guanines), and subsequent DNA damage response and repair mechanisms in different cell types . Toxicological Evaluations: BOP serves as a model compound for investigating the organ-specific toxicological effects of nitrosamines and for assessing the potency of related environmental contaminants . Mechanism of Action: Upon administration, BOP undergoes metabolic activation within target tissues. This process leads to the alkylation of DNA, which is a critical initial step in its carcinogenic activity. The level and persistence of this DNA alkylation, along with the compound's ability to stimulate DNA synthesis in specific cell populations like ductal cells, are key factors in its target organ specificity and potency . Attention: This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use. Proper safety protocols must be followed.

Properties

IUPAC Name

N,N-bis(2-oxopropyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRYBBWYDSDZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(CC(=O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021022
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60599-38-4
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60599-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosobis(2-oxopropyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-OXOPROPYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Guide to its Mechanism of Action in Pancreatic Carcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical research to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, particularly the Syrian golden hamster. This model recapitulates many of the histological and molecular features of human PDAC. Understanding the mechanism of action of BOP is crucial for elucidating the etiology of pancreatic cancer and for the development of novel preventative and therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of BOP-induced pancreatic carcinogenesis, including its metabolic activation, DNA damage induction, and impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.

Metabolic Activation of this compound

The carcinogenicity of BOP is contingent upon its metabolic activation to reactive intermediates that can interact with cellular macromolecules. The primary site of BOP metabolism is the liver, although the pancreas also possesses metabolic capacity, albeit at a lower rate.[1][2]

The metabolic pathway involves the reduction of one or both of the oxopropyl side chains. The initial and major metabolite is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[1][2][3][4] Further reduction can lead to the formation of N-nitrosobis(2-hydroxypropyl)amine (BHP).[3][4]

Metabolic conversion of BOP to HPOP is catalyzed by both microsomal and cytosolic enzymes.[1][2] The microsomal pathway is dependent on reduced nicotinamide adenine dinucleotide (NADH), while the cytosolic pathway can utilize either NADH or reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][2]

Metabolic Pathway of BOP

BOP_Metabolism BOP This compound (BOP) HPOP N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) BOP->HPOP Reduction (Microsomal & Cytosolic Enzymes) Liver > Pancreas BHP N-Nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction Reactive_Intermediates Reactive Alkylating Intermediates HPOP->Reactive_Intermediates Further Metabolism DNA_Adducts DNA Adducts (e.g., N7-methylguanine, O6-methylguanine) Reactive_Intermediates->DNA_Adducts Alkylation

Caption: Metabolic activation pathway of this compound (BOP).

Induction of DNA Damage and Mutagenesis

The reactive metabolites of BOP are electrophilic and can form covalent adducts with cellular macromolecules, most importantly DNA. The formation of DNA adducts is a critical initiating event in BOP-induced carcinogenesis. Two of the most prevalent DNA adducts identified are N⁷-methylguanine and O⁶-methylguanine.[5] The formation of O⁶-methylguanine is particularly pro-mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.

BOP has been demonstrated to be a more potent mutagen than its metabolite HPOP.[6][7] This suggests that BOP may also be activated to mutagenic metabolites through pathways independent of its reduction to HPOP.[6][7]

Alterations in Cellular Signaling Pathways

BOP-induced carcinogenesis is characterized by the deregulation of key cellular signaling pathways that control cell proliferation, survival, and differentiation. A hallmark of BOP-induced pancreatic tumors in hamsters is the high frequency of activating mutations in the Kras oncogene.[5] These mutations are found in early pre-neoplastic lesions, indicating that they are an early event in the carcinogenic process.[5]

Signaling Cascade in BOP-Induced Pancreatic Carcinogenesis

BOP_Signaling cluster_initiation Initiation cluster_promotion Promotion & Progression BOP BOP Metabolites Reactive Metabolites BOP->Metabolites DNA_Damage DNA Damage (Adducts, Mutations) Metabolites->DNA_Damage Kras_Mutation Activating Kras Mutation DNA_Damage->Kras_Mutation PI3K_AKT PI3K/AKT Pathway Kras_Mutation->PI3K_AKT RAF_MEK_ERK RAF/MEK/ERK Pathway Kras_Mutation->RAF_MEK_ERK Cell_Proliferation Increased Cell Proliferation PI3K_AKT->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAF_MEK_ERK->Cell_Proliferation PanIN Pancreatic Intraepithelial Neoplasia (PanIN) Cell_Proliferation->PanIN Apoptosis_Inhibition->PanIN PDAC Pancreatic Ductal Adenocarcinoma (PDAC) PanIN->PDAC Further Genetic & Epigenetic Alterations

Caption: Signaling cascade in BOP-induced pancreatic carcinogenesis.

Histopathological Progression of BOP-Induced Pancreatic Neoplasia

The administration of BOP to Syrian hamsters leads to a well-defined histopathological progression of pancreatic lesions that closely mirrors the development of human PDAC. The earliest changes involve the necrosis and degeneration of acinar cells, followed by the hyperplasia of the ductal epithelium.[5] These hyperplastic lesions can then progress to papillary structures and ultimately to invasive adenocarcinoma.[5] Immunohistochemical studies have shown that BOP-induced neoplasms arise from the ductal epithelium.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and carcinogenicity of BOP.

Table 1: Metabolic Rates of BOP in Hamster Tissues

TissueEnzyme FractionCofactorMetabolic Rate (nmol HPOP/min/mg protein)
LiverMicrosomesNADH9.1
LiverCytosolNADPH2.3
PancreasCytosolNADPH0.35
Data extracted from Kokkinakis et al., Cancer Research, 1983.[1][2]

Table 2: Carcinogenicity of BOP in Syrian Hamsters

BOP DoseRoute of AdministrationTumor Incidence (%)Tumor TypeReference
Chronic weekly s.c. injectionsSubcutaneousHighPancreatic ductal adenocarcinoma, lung, liver, gallbladder, kidney tumorsPour et al., 1974
Chronic in drinking waterOralHighIntrahepatic and extrahepatic bile duct neoplasms, few pancreatic tumorsPour et al., 1975
This table presents a qualitative summary based on the provided search results. Specific quantitative incidence rates would require sourcing the original publications.

Detailed Experimental Protocols

In Vitro Metabolism of BOP by Liver and Pancreas Fractions

Objective: To determine the rate of BOP metabolism to HPOP by microsomal and cytosolic fractions of hamster liver and pancreas.

Materials:

  • Syrian golden hamsters

  • This compound (BOP)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • Reduced nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer solutions (e.g., Tris-HCl, pH 7.4)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Tissue Homogenization: Euthanize hamsters and perfuse the liver and pancreas with ice-cold buffer. Homogenize the tissues in buffer.

  • Subcellular Fractionation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the microsomes. The supernatant from this step is the cytosolic fraction.

  • Incubation: Incubate a defined amount of microsomal or cytosolic protein with BOP in the presence of either NADH or NADPH at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of HPOP using HPLC with a suitable column and mobile phase.

  • Quantification: Quantify the amount of HPOP produced by comparing the peak area to a standard curve. Calculate the metabolic rate as nmol of HPOP formed per minute per mg of protein.

Induction of Pancreatic Cancer in Syrian Hamsters with BOP

Objective: To induce pancreatic ductal adenocarcinoma in Syrian hamsters for histopathological and molecular analysis.

Materials:

  • Syrian golden hamsters

  • This compound (BOP)

  • Sterile saline or other suitable vehicle

  • Animal housing and care facilities

Protocol:

  • Animal Acclimation: Acclimate hamsters to the housing conditions for at least one week before the start of the experiment.

  • BOP Administration: Prepare a solution of BOP in a sterile vehicle. Administer BOP to the hamsters via subcutaneous injection. A typical dosing regimen is a weekly injection for a specified number of weeks. The dose and duration will depend on the experimental design.

  • Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, abdominal distension, and lethargy.

  • Termination and Tissue Collection: At the end of the study period or when animals become moribund, euthanize the hamsters. Perform a complete necropsy and collect the pancreas and other organs of interest.

  • Histopathological Analysis: Fix the pancreas in formalin and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for histopathological evaluation of pre-neoplastic and neoplastic lesions.

  • Molecular Analysis: Snap-freeze portions of the pancreas in liquid nitrogen for subsequent molecular analyses, such as DNA extraction for mutation analysis (e.g., Kras) or RNA extraction for gene expression studies.

Experimental Workflow for Studying BOP-Induced Carcinogenesis

BOP_Workflow cluster_analysis Downstream Analysis start Start: Experimental Design animal_model Select Animal Model (e.g., Syrian Hamster) start->animal_model bop_admin BOP Administration (Dose, Route, Schedule) animal_model->bop_admin monitoring In-Life Monitoring (Health, Tumor Burden) bop_admin->monitoring termination Endpoint Termination & Necropsy monitoring->termination tissue_collection Tissue Collection (Pancreas, Liver, etc.) termination->tissue_collection histology Histopathology (H&E Staining) tissue_collection->histology molecular Molecular Biology (DNA/RNA/Protein) tissue_collection->molecular data_analysis Data Analysis & Interpretation histology->data_analysis molecular->data_analysis end Conclusion data_analysis->end

Caption: A generalized experimental workflow for studying BOP-induced carcinogenesis.

Conclusion

This compound is an invaluable tool for studying pancreatic carcinogenesis. Its mechanism of action involves metabolic activation to DNA-damaging agents, leading to mutations in key oncogenes such as Kras and the subsequent deregulation of cellular signaling pathways. The resulting histopathological progression in animal models closely mimics human PDAC. A thorough understanding of these mechanisms is essential for researchers and drug development professionals working to combat this devastating disease. This guide provides a comprehensive overview of the current knowledge and methodologies to support these efforts.

References

An In-depth Technical Guide on the Carcinogenic Properties of N-Nitrosobis(2-oxopropyl)amine (BOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent nitrosamine carcinogen extensively utilized in experimental cancer research, primarily as a robust inducer of pancreatic ductal adenocarcinoma (PDAC) in the Syrian golden hamster model. This model recapitulates many of the histopathological and molecular features of human PDAC, making it an invaluable tool for studying pancreatic carcinogenesis and evaluating novel therapeutic interventions. This technical guide provides a comprehensive overview of the carcinogenic properties of BOP, detailing its organ specificity in different animal models, quantitative data on tumor induction, and the underlying molecular mechanisms, with a particular focus on its metabolic activation and the pivotal role of KRAS gene mutations. Detailed experimental protocols for carcinogenicity studies and visual representations of key biological pathways are also presented to facilitate further research in this field.

Introduction

N-nitrosamines are a class of chemical compounds with well-established carcinogenic activity in a wide range of animal species. Among these, this compound (BOP) has emerged as a particularly potent and organ-specific carcinogen. Its ability to reliably induce pancreatic tumors in hamsters that are histologically similar to human PDAC has made the BOP-hamster model a cornerstone of pancreatic cancer research. Understanding the carcinogenic properties of BOP is crucial for leveraging this model effectively to investigate the etiology of pancreatic cancer, identify biomarkers for early detection, and develop novel therapeutic strategies.

Carcinogenic Profile of this compound (BOP)

The carcinogenic effects of BOP exhibit significant species and organ specificity. While it is a potent inducer of pancreatic cancer in hamsters, its effects in rats are more varied, targeting different organs.

In Syrian Golden Hamsters

In Syrian golden hamsters, BOP is a highly specific and potent inducer of pancreatic ductal adenocarcinomas.[1] These tumors share remarkable similarities with human PDAC in terms of their histological progression from precursor lesions, such as pancreatic intraepithelial neoplasia (PanIN), to invasive carcinoma.[2] Beyond the pancreas, BOP can also induce tumors in other organs of the hamster, including the lungs, liver (cholangiocellular carcinomas), and gallbladder, though with lower incidence compared to the pancreas.[3][4]

In Rats

In contrast to its effects in hamsters, BOP administration to rats primarily induces tumors in organs other than the pancreas. In Wistar-derived MRC rats, weekly subcutaneous injections of BOP resulted in a high incidence of tumors in the thyroid gland (60%), colon (67%), liver (53%), urinary bladder (33%), and urethra (73%).[5][6] The respiratory tract and kidneys also showed neoplastic changes, but to a lesser extent.[5][6] Studies in newborn Fischer F-344 rats have shown susceptibility to BOP-induced hepatocellular carcinoma, nephroblastoma, and testicular tumors.[7]

Quantitative Data on BOP-Induced Carcinogenesis

The following tables summarize quantitative data from various studies on the carcinogenic effects of BOP in hamsters and rats, providing insights into tumor incidence, latency, and multiplicity.

Table 1: Carcinogenicity of BOP in Syrian Golden Hamsters
Dose and Administration RouteDuration of TreatmentTarget OrganTumor Incidence (%)Tumor LatencyTumor MultiplicityReference
10 mg/kg, s.c., weekly10 weeksPancreas23.6% (13/55)Tumors detected from 20 weeks post-injection-[8]
20 mg/kg, s.c., single dose46 weeksPancreas3% - 31% (depending on timing relative to partial pancreatectomy)46 weeks1.0 - 2.6 carcinomas per tumor-bearing hamster[9]
2.5 mg/kg, s.c., weeklyFor lifePancreas13.6% (3/22) in non-diabetic Chinese hamsters-Adenomas (3), Carcinoma in situ (1), Adenocarcinoma (2)[10]
Gavage (unspecified dose)-Pancreas, Lung, LiverHigh incidence in all three organs--[4]

s.c. = subcutaneous

Table 2: Carcinogenicity of BOP in Rats
StrainDose and Administration RouteDuration of TreatmentTarget Organ(s)Tumor Incidence (%)Reference
Wistar-derived MRCEquitoxic doses, s.c., weekly-Thyroid Gland60%[5][6]
Colon67%[5][6]
Liver53%[5][6]
Urinary Bladder33%[5][6]
Urethra73%[5][6]
Kidneys27%[5][6]
Respiratory Tract20%[5][6]
Sprague-DawleyWeekly s.c. injectionsFor lifeNasal Cavity, Thyroid Gland, Urothelium100% (overall)[11]
Fischer F-344 (newborn)Twice weekly for 11 doses26 weeksLiver (Hepatocellular Carcinoma)53% (males), 46% (females)[7]
Kidney (Nephroblastoma)21% (males), 11% (females)[7]
Testis (Gonadal Stromal Tumors)68% (males)[7]
F-344 (female)In drinking water-Liver (Hepatocellular Carcinoma & Hemangiosarcoma), Lung (Adenomas)High incidence[12]

s.c. = subcutaneous

Mechanisms of Carcinogenesis

The carcinogenic effects of BOP are attributed to its metabolic activation into reactive electrophiles that can form DNA adducts, leading to genetic mutations.

Metabolic Activation

BOP itself is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[13][14] The metabolic pathway involves a series of oxidation and reduction reactions. A key step is the reduction of one of the oxopropyl groups to a hydroxypropyl group, forming N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[13][15] Further metabolism can lead to the formation of highly reactive alkylating agents. These electrophilic intermediates can then bind to nucleophilic sites in DNA, forming DNA adducts.[16][17] If not repaired, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations.

G BOP This compound (BOP) HPOP N-Nitroso(2-hydroxypropyl) (2-oxopropyl)amine (HPOP) BOP->HPOP Reduction BHP N-Nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction Reactive Reactive Electrophiles (Alkylating Agents) HPOP->Reactive Further Metabolism DNA DNA Reactive->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutations (e.g., KRAS) Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer

Metabolic Activation of BOP and Carcinogenesis.
Role of KRAS Mutations

A hallmark of BOP-induced pancreatic carcinogenesis in hamsters is the high frequency of activating point mutations in the KRAS oncogene, which is also mutated in over 90% of human pancreatic cancers.[18][19][20] These mutations, most commonly occurring at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state.[19] This leads to the persistent activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[21] The consistent induction of KRAS mutations by BOP underscores the molecular mimicry of the hamster model to human PDAC.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Growth Factor Signal KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP (Inhibited by Mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation Transcription->Proliferation

Simplified KRAS Signaling Pathway in Pancreatic Cancer.

Experimental Protocols for BOP-Induced Carcinogenesis

Standardized protocols are essential for the reproducible induction of tumors using BOP. The following outlines a general experimental workflow for a pancreatic carcinogenesis study in Syrian golden hamsters.

Animal Model
  • Species: Syrian golden hamster (Mesocricetus auratus)

  • Age: 6-8 weeks at the start of the experiment

  • Sex: Male or female (note any sex-specific differences in response)

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

Carcinogen Preparation and Administration
  • BOP Solution: this compound is typically dissolved in a sterile vehicle such as physiological saline.

  • Dosage: A common dosage regimen is 10 mg/kg body weight.[8]

  • Route of Administration: Subcutaneous (s.c.) injection is the most frequently used route for inducing pancreatic tumors.

  • Frequency and Duration: Weekly injections for a period of 10-12 weeks are often sufficient to induce preneoplastic and neoplastic lesions in the pancreas.[8] The total duration of the experiment can range from 20 weeks to the lifespan of the animal, depending on the study endpoints.

Monitoring and Endpoint Analysis
  • Animal Health: Animals should be monitored regularly for signs of toxicity, tumor development (e.g., palpable masses), and overall health. Body weights should be recorded weekly.

  • Termination: Animals are euthanized at predetermined time points or when they become moribund.

  • Necropsy: A thorough necropsy is performed, and all major organs, particularly the pancreas, liver, lungs, and kidneys, are examined for gross abnormalities.

  • Histopathology: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

G start Start: Syrian Hamsters (6-8 weeks old) acclimatization Acclimatization (1-2 weeks) start->acclimatization treatment BOP Administration (e.g., 10 mg/kg, s.c., weekly for 10 weeks) acclimatization->treatment monitoring Monitoring (Weekly body weight, health checks) treatment->monitoring termination Termination (Pre-defined time points or moribund state) monitoring->termination necropsy Necropsy & Tissue Collection termination->necropsy histopathology Histopathological Analysis necropsy->histopathology end Data Analysis & Interpretation histopathology->end

Experimental Workflow for BOP-Induced Carcinogenesis Study.

Conclusion

This compound is a powerful and versatile tool in experimental oncology. Its ability to induce pancreatic ductal adenocarcinoma in hamsters with high fidelity to the human disease provides an invaluable platform for investigating the molecular pathogenesis of this deadly cancer and for the preclinical evaluation of novel diagnostic and therapeutic strategies. A thorough understanding of its carcinogenic properties, including its organotropism, dose-response relationships, and mechanisms of action, is paramount for the design and interpretation of studies utilizing this important carcinogen. This guide provides a foundational resource for researchers aiming to leverage the BOP-induced cancer model to advance our understanding and treatment of pancreatic and other cancers.

References

An In-depth Technical Guide to N-Nitrosobis(2-oxopropyl)amine: IUPAC Name and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides the standardized nomenclature and common synonyms for the chemical compound N-Nitrosobis(2-oxopropyl)amine, a substance of interest in toxicological and carcinogenic studies.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-bis(2-oxopropyl)nitrous amide [1][2].

Chemical Identity and Synonyms

To facilitate comprehensive literature searches and unambiguous communication, a list of synonyms and identifiers for this compound is provided below. The common abbreviation for this compound is BOP[3].

Identifier Type Identifier
IUPAC Name N,N-bis(2-oxopropyl)nitrous amide[1][2]
Common Name This compound
Abbreviation BOP[3]
CAS Number 60599-38-4
Molecular Formula C6H10N2O3[1]
SMILES CC(=O)CN(CC(=O)C)N=O[1][2]
InChI InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3[1][2]
InChIKey AKRYBBWYDSDZHG-UHFFFAOYSA-N[1][2]

References

N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Overview of its Discovery, Carcinogenic Properties, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent pancreatic carcinogen that has been instrumental in the development of animal models for pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth overview of the discovery and historical context of BOP, alongside a detailed examination of its carcinogenic effects, metabolic pathways, and the molecular signaling cascades implicated in its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer research and drug development, facilitating a deeper understanding of this critical experimental compound.

Discovery and Historical Context

This compound emerged from the study of nitrosamines, a class of chemical compounds known for their carcinogenic properties. BOP was first investigated as a postulated β-metabolite of di-n-propylnitrosamine. Seminal work in the 1970s, notably by researchers like F.W. Krüger, was pivotal in synthesizing and characterizing BOP and its potent carcinogenic activity, particularly its tropism for the pancreas in Syrian hamsters.[1] This discovery was a significant milestone, providing a reliable method for inducing pancreatic tumors in animal models that histopathologically resemble human PDAC, thus paving the way for extensive research into the pathogenesis and treatment of this devastating disease.

Carcinogenic Profile

BOP is a well-established carcinogen with a pronounced organotropic effect on the pancreas, particularly in Syrian golden hamsters. However, its carcinogenic activity extends to other organs and varies depending on the animal model and the route of administration.

Carcinogenicity in Syrian Golden Hamsters

Subcutaneous administration of BOP to Syrian golden hamsters consistently induces a high incidence of pancreatic ductal adenocarcinomas.[2] Studies have shown that even a single dose can lead to the development of pancreatic adenomas, with chronic weekly injections resulting in adenocarcinomas in as early as 13 weeks.[2] In addition to pancreatic tumors, neoplasms of the lung, liver, and kidney have also been observed, although at a lower frequency.[2] Oral administration of BOP in drinking water, in contrast, leads to a high incidence of intra- and extrahepatic bile duct neoplasms, with fewer pancreatic tumors.[3]

Carcinogenicity in Rats

In rats, the carcinogenic profile of BOP differs from that observed in hamsters. Weekly subcutaneous injections in Wistar-derived MRC rats induced a high incidence of tumors in the thyroid gland (60%), colon (67%), and liver (53%).[4] Tumors of the kidneys (27%), urinary bladder (33%), urethra (73%), and respiratory tract (20%) were also noted.[4] Notably, BOP was not found to be carcinogenic to the esophagus and pharynx in this rat model.[4] Studies in newborn Fischer F-344 rats demonstrated that BOP induced hepatocellular carcinoma, nephroblastoma, and gonadal stromal tumors.[5]

Table 1: Comparative Tumor Incidence of this compound (BOP) in Different Animal Models

Animal ModelRoute of AdministrationPrimary Target OrgansOther Affected OrgansReference
Syrian Golden HamsterSubcutaneousPancreas (Ductal Adenocarcinoma)Lung, Liver, Kidney[2]
Syrian Golden HamsterOral (Drinking Water)Bile Ducts (Intra- and Extrahepatic)Pancreas (few)[3]
MRC RatsSubcutaneousThyroid Gland, Colon, Liver, UrethraKidneys, Urinary Bladder, Respiratory Tract[4]
Newborn Fischer F-344 RatsSubcutaneousLiver (Hepatocellular Carcinoma), Kidney (Nephroblastoma), Testis (Gonadal Stromal Tumors)Pancreas (microscopic foci)[5]

Metabolism

The metabolic activation of BOP is a critical step in its carcinogenic mechanism. The primary metabolic pathway involves the reduction of one or both of its oxopropyl groups.

Freshly isolated hepatocytes from Fischer 344 rats have been shown to efficiently metabolize BOP.[6] The principal metabolites identified are N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[6] Interestingly, microsomal fractions from uninduced rat livers do not appear to metabolize BOP, suggesting that cytosolic enzymes are primarily responsible for its initial metabolic conversion.[6]

The kinetics of BOP metabolism in rat hepatocytes indicate the involvement of at least two enzymatic components with different affinities for the substrate. A high-affinity component with a Km of 0.13 mM and a low-affinity component with a Km of 1.3 mM have been described.[6]

BOP_Metabolism BOP This compound (BOP) HPOP N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) BOP->HPOP Reduction BHP N-Nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction

Caption: Metabolic pathway of this compound (BOP).

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms by which BOP induces carcinogenesis are still under investigation. However, it is widely accepted that its genotoxic effects, following metabolic activation, play a central role. The resulting DNA damage can lead to mutations in key oncogenes and tumor suppressor genes, driving the initiation and progression of cancer. Given the high frequency of KRAS mutations in human pancreatic cancer, it is strongly hypothesized that BOP-induced pancreatic tumors in animal models also harbor mutations in this critical signaling pathway.

While direct studies definitively linking BOP exposure to specific signaling pathway alterations are limited, the histopathological and molecular similarities between BOP-induced hamster pancreatic cancer and human PDAC suggest the involvement of common pathways. These include:

  • KRAS Signaling: The KRAS oncogene is mutated in over 90% of human pancreatic cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metabolic reprogramming. It is a logical and highly probable target for the mutagenic effects of BOP metabolites.

  • TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. Alterations in this pathway are common in pancreatic cancer.

  • Notch Signaling: The Notch signaling pathway is crucial for pancreatic development and has been implicated in the initiation and progression of pancreatic cancer by regulating cell fate decisions, proliferation, and apoptosis.

Hypothetical_Signaling_Pathway BOP BOP (metabolically activated) DNA_Damage DNA Damage BOP->DNA_Damage KRAS_Mutation KRAS Mutation DNA_Damage->KRAS_Mutation TGFB_Alteration TGF-β Pathway Alteration DNA_Damage->TGFB_Alteration Notch_Alteration Notch Pathway Alteration DNA_Damage->Notch_Alteration Downstream Downstream Effectors (e.g., RAF-MEK-ERK, PI3K-AKT) KRAS_Mutation->Downstream Cancer Pancreatic Cancer TGFB_Alteration->Cancer Notch_Alteration->Cancer Downstream->Cancer

Caption: Hypothetical signaling cascade in BOP-induced pancreatic carcinogenesis.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the use of BOP in carcinogenicity studies. Researchers should consult the specific publications for detailed experimental parameters.

Animal Model and Husbandry
  • Species: Syrian golden hamsters or Wistar rats are commonly used.

  • Age: Typically, animals are started on the study at 6-8 weeks of age.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum, unless the experimental design specifies a modified diet.

Preparation and Administration of BOP
  • Preparation: BOP is typically dissolved in a suitable vehicle, such as sterile saline, for injection. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 0.1-0.2 mL for a hamster).

  • Administration: For pancreatic carcinogenesis studies, subcutaneous injection is the most common route. For studies investigating bile duct tumors, BOP can be administered in the drinking water.

Carcinogenicity Study Design (Example)
  • Groups:

    • Group 1: Control animals receiving vehicle injections.

    • Group 2: Experimental animals receiving weekly subcutaneous injections of BOP (e.g., 10 mg/kg body weight) for a specified duration (e.g., 6-18 weeks).

  • Monitoring: Animals should be monitored regularly for clinical signs of toxicity and tumor development. Body weights should be recorded weekly.

  • Termination: The study may be terminated at a predetermined time point (e.g., 25-30 weeks) or when animals become moribund.

  • Necropsy and Histopathology: At termination, a full necropsy should be performed. The pancreas and other organs of interest should be collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation.

Metabolism Study Design (Outline)
  • System: Isolated hepatocytes or subcellular fractions (microsomes, cytosol).

  • Incubation: Incubate the biological system with a known concentration of BOP.

  • Sample Collection: Collect samples at various time points.

  • Metabolite Extraction: Extract metabolites from the samples using appropriate organic solvents.

  • Analysis: Analyze the extracted samples using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify BOP and its metabolites.

Experimental_Workflow cluster_in_vivo In Vivo Carcinogenicity Study cluster_in_vitro In Vitro Metabolism Study animal_model Animal Model Selection (e.g., Syrian Hamster) bop_admin BOP Administration (e.g., Subcutaneous) animal_model->bop_admin monitoring Monitoring and Observation bop_admin->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy histology Histopathological Analysis necropsy->histology hepatocytes Isolation of Hepatocytes or Subcellular Fractions incubation Incubation with BOP hepatocytes->incubation extraction Metabolite Extraction incubation->extraction analysis HPLC or GC-MS Analysis extraction->analysis

References

N-Nitrosobis(2-oxopropyl)amine (BOP) Toxicological Profile in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent nitrosamine carcinogen extensively used in preclinical research to induce tumors in rodent models, particularly pancreatic cancer in Syrian golden hamsters. Understanding its toxicological profile is crucial for designing and interpreting carcinogenicity studies and for developing novel cancer therapeutics. This technical guide provides a comprehensive overview of the toxicological effects of BOP in rodents, with a focus on its carcinogenicity, metabolism, and mechanisms of action.

Carcinogenicity in Rodents

BOP exhibits marked species and organ specificity in its carcinogenic effects. While it is a potent inducer of pancreatic ductal adenocarcinoma in Syrian golden hamsters, its effects in rats are different, primarily targeting other organs.

Syrian Golden Hamsters: A Model for Pancreatic Cancer

Subcutaneous administration of BOP to Syrian golden hamsters reliably induces pancreatic ductal adenocarcinomas that closely mimic the histopathology and molecular characteristics of human pancreatic cancer.[1][2] The induced tumors often harbor mutations in the Kras gene, a key driver in human pancreatic carcinogenesis.[3] BOP administration in hamsters leads to the development of precursor lesions such as hyperplasia and carcinoma in situ, which progress to invasive adenocarcinoma.[3]

Rats: A Different Spectrum of Tumors

In contrast to hamsters, BOP administration to rats does not typically induce pancreatic tumors.[3] Instead, it has been shown to cause tumors in other organs, including the liver, lungs, kidneys, and thyroid gland.[4][5] The route of administration can also influence the tumor spectrum in rats. For example, oral administration of BOP has been shown to induce a high incidence of liver neoplasms.[3]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies on the carcinogenicity of BOP in rodents.

Table 1: Carcinogenicity of this compound (BOP) in Syrian Golden Hamsters

Route of AdministrationDose and ScheduleDuration of StudyTarget Organ(s)Tumor IncidenceKey Findings
Subcutaneous (s.c.)10 mg/kg, once weekly for 4 weeks30 weeksPancreas, Lung, Liver, Nasal CavityPancreatic ductal carcinoma in situ: 16/18 (89%); Pseudoductular and ductular adenomas: nearly all hamstersIdeal regimen for inducing tumors in multiple organs.[3]
Subcutaneous (s.c.)20 mg/kg, single doseSeveral weeksPancreas-Induces hypertrophy and hyperplasia of centroacinar cells as early changes.[3]
Subcutaneous (s.c.)20 mg/kg, once weekly for 3 weeks19 weeksPancreasNot specifiedUsed to study the role of cholecystokinin in pancreatic carcinogenesis.[6]
Subcutaneous (s.c.)10 mg/kg, once weekly for 10 weeks28 weeksPancreasPancreatic cancer in 13/55 (24%) hamstersUsed in a study to detect early pancreatic cancer using FDG-PET.[7]
Subcutaneous (s.c.)20 mg/kg, single dose46 weeksPancreas3% - 31% depending on timing relative to partial pancreatectomyCarcinogenesis was enhanced when BOP was administered 1 week after partial pancreatectomy.[8]
Oral (in drinking water)Not specified90 daysIntra- and extrahepatic bile ductsHigh incidenceRoute of administration significantly alters the target organ.[9]

Table 2: Carcinogenicity of this compound (BOP) in Rats

StrainRoute of AdministrationDose and ScheduleTarget Organ(s)Tumor IncidenceKey Findings
Wister-derived MRCSubcutaneous (s.c.)Equitoxic doses (not specified)Kidneys, Thyroid gland, Urinary bladder, Urethra, Respiratory tract, Colon, LiverKidneys (27%), Thyroid gland (60%), Urinary bladder (33%), Urethra (73%), Respiratory tract (20%), Colon (67%), Liver (53%)BOP was ineffective in the esophagus and pharynx.[4]
Fischer 344 (newborn)Not specifiedTwice weekly for 11 dosesLiver, Kidney, TestisHepatocellular carcinoma (53% males, 46% females), Nephroblastoma (21% males, 11% females), Gonadal stromal tumors (68% males)Newborn rats are sensitive to BOP's carcinogenic effects in specific organs.[5]
Fischer 344Oral (in drinking water)Not specifiedLiver, LungsHigh incidence of hepatocellular carcinomas, hemangiosarcomas, and lung adenomasOral administration targets the liver and lungs.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of toxicological studies. Below are examples of experimental protocols for BOP-induced carcinogenesis in hamsters.

Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters
  • Animal Model: Male Syrian golden hamsters, 6-8 weeks old.

  • Carcinogen: this compound (BOP).

  • Dosage and Administration: A single subcutaneous injection of BOP at a dose of 20 mg/kg body weight.[3] Alternatively, weekly subcutaneous injections of 10 mg/kg for 4-10 weeks can be used.[3][7]

  • Housing and Diet: Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Monitoring: Animals are monitored regularly for signs of tumor development, including weight loss and abdominal palpation.

  • Termination and Tissue Collection: The experiment is typically terminated after a predefined period (e.g., 30-52 weeks), or when animals show signs of morbidity.[3][9] At necropsy, the pancreas and other organs are collected, fixed in 10% formalin, and processed for histopathological examination.

  • Histopathology: Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of neoplastic and preneoplastic lesions.

Protocol 2: Evaluation of Modifying Agents on BOP-Induced Carcinogenesis
  • Animal Model and Carcinogen Administration: As described in Protocol 1.

  • Test Agent Administration: The test agent (potential inhibitor or promoter) is administered to the animals, typically starting before, during, or after BOP administration. The route and schedule of administration will depend on the specific agent being tested. For example, dietary agents can be mixed into the standard chow.[11]

  • Control Groups: Appropriate control groups should be included, such as a vehicle control group (receiving the solvent used for the test agent) and a BOP-only control group.

  • Data Collection and Analysis: Tumor incidence, multiplicity, and size are compared between the different treatment groups to assess the effect of the test agent. Statistical analysis is performed to determine the significance of any observed differences.

Visualization of Pathways and Workflows

BOP Metabolism

BOP is metabolized in rodents to several key intermediates, including N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[5][10] This metabolic activation is crucial for its carcinogenic activity.

BOP_Metabolism BOP This compound (BOP) HPOP N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) BOP->HPOP Hydroxylation Excretion Excretion (Urine, Feces, Expired Air) BOP->Excretion BHP N-Nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction HPOP->Excretion BHP->Excretion

Metabolic pathway of this compound (BOP) in rodents.

Kras Signaling Pathway in BOP-Induced Pancreatic Cancer

A hallmark of BOP-induced pancreatic cancer in hamsters is the activation of the Kras signaling pathway, which plays a central role in cell proliferation and survival.[3]

Kras_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive Growth Factor Binding KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP loading RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified Kras signaling pathway activated in BOP-induced pancreatic cancer.

Experimental Workflow for a BOP Carcinogenicity Study

A typical workflow for a study investigating the carcinogenic effects of BOP in rodents is outlined below.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization bop_admin BOP Administration (e.g., s.c. injection) randomization->bop_admin monitoring Monitoring (Body weight, clinical signs) bop_admin->monitoring termination Scheduled Termination or Moribund Sacrifice monitoring->termination necropsy Necropsy and Tissue Collection termination->necropsy histopathology Histopathological Analysis necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end End data_analysis->end

General experimental workflow for a BOP-induced carcinogenicity study in rodents.

Conclusion

This compound is a valuable tool for studying carcinogenesis, particularly pancreatic cancer in the Syrian golden hamster model. Its distinct toxicological profile in different rodent species underscores the importance of species selection in preclinical cancer research. This guide provides a foundational understanding of BOP's effects, offering researchers and drug development professionals essential information for designing and interpreting studies that utilize this potent carcinogen. A thorough understanding of the experimental variables, metabolic pathways, and signaling mechanisms involved is critical for advancing our knowledge of cancer biology and for the development of effective therapeutic interventions.

References

N-Nitrosobis(2-oxopropyl)amine (BOP) as a Model for Pancreatic Carcinogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-Nitrosobis(2-oxopropyl)amine (BOP) in inducing pancreatic carcinogenesis in animal models, primarily the Syrian golden hamster. This model is highly valued for its close resemblance to human pancreatic ductal adenocarcinoma (PDAC) in terms of histopathology and genetic alterations, making it a crucial tool for studying the pathogenesis of pancreatic cancer and for the preclinical evaluation of novel therapeutic and preventive strategies.

Introduction: The BOP-Induced Pancreatic Cancer Model

Pancreatic cancer remains one of the most lethal malignancies worldwide, with a dismal 5-year survival rate.[1] The development of relevant animal models is critical for understanding its complex biology and for testing new treatments. The BOP-induced pancreatic cancer model in Syrian golden hamsters is a well-established and widely used system that recapitulates many key features of the human disease.[2][3]

BOP is a potent nitrosamine carcinogen that, when administered to Syrian golden hamsters, selectively induces tumors in the pancreas that are histologically similar to human PDAC.[1][4] These tumors arise from the ductal epithelium and progress through a series of precursor lesions, including hyperplasia and dysplasia, mirroring the progression of human pancreatic intraepithelial neoplasia (PanIN).[1][3]

Mechanism of Carcinogenesis

The carcinogenic action of BOP is initiated through its metabolic activation, leading to the formation of reactive intermediates that cause DNA damage. When administered subcutaneously, BOP and its metabolite N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) lead to the alkylation of DNA in various organs, including the pancreas.[1] This results in the formation of DNA adducts, such as N-methylguanine and O-methylguanine, which can lead to genetic mutations if not repaired.[1]

A key molecular event in BOP-induced pancreatic carcinogenesis is the activation of the K-ras oncogene through point mutations, predominantly a G to A transition in codon 12.[1][2] This early event is also found in a high percentage of human pancreatic cancers and is considered a crucial step in the initiation of the disease.[2][5] In addition to K-ras mutations, this model also exhibits other genetic and epigenetic alterations found in human PDAC, including the inactivation of the p16 tumor suppressor gene.[2][6]

Experimental Protocols

The induction of pancreatic tumors with BOP in Syrian golden hamsters is a reproducible process. Various protocols have been established, with differences in dosage, frequency of administration, and duration of the experiment.

General Experimental Workflow

The following diagram illustrates a typical workflow for a BOP-induced pancreatic carcinogenesis study.

G Experimental Workflow for BOP-Induced Pancreatic Carcinogenesis cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Observation and Monitoring Phase cluster_3 Termination and Analysis Phase animal_acclimatization Animal Acclimatization (e.g., 1-2 weeks) baseline_measurements Baseline Measurements (Weight, etc.) animal_acclimatization->baseline_measurements bop_administration BOP Administration (Subcutaneous Injection) baseline_measurements->bop_administration monitoring Regular Monitoring (Health, Weight) bop_administration->monitoring euthanasia Euthanasia monitoring->euthanasia tissue_collection Tissue Collection (Pancreas, Liver, etc.) euthanasia->tissue_collection histopathology Histopathological Analysis tissue_collection->histopathology molecular_analysis Molecular Analysis (DNA, RNA, Protein) tissue_collection->molecular_analysis

Caption: A generalized workflow for studies using BOP to induce pancreatic cancer.

Specific Protocols

Below are examples of specific protocols cited in the literature.

Protocol 1: Single High-Dose Administration

  • Animal Model: Syrian golden hamsters.

  • Carcinogen: this compound (BOP).

  • Dosage and Administration: A single subcutaneous injection of 20 mg/kg body weight.[1]

  • Observation Period: Hamsters are sacrificed at various time points weeks after administration to observe the progression of lesions.[1]

  • Endpoint: Histopathological examination of the pancreas for preneoplastic and neoplastic lesions.

Protocol 2: Weekly Low-Dose Administration

  • Animal Model: Male Syrian golden hamsters.

  • Carcinogen: this compound (BOP).

  • Dosage and Administration: Weekly subcutaneous injections of 10 mg/kg body weight for four weeks.[1]

  • Observation Period: Animals are sacrificed 30 weeks after the initial injection.[1]

  • Endpoint: Evaluation of pseudoductular and ductular adenomas, and ductal carcinoma in situ.[1]

Protocol 3: Long-Term Low-Dose Administration for Metastasis Studies

  • Animal Model: Syrian hamsters.

  • Carcinogen: this compound (BOP).

  • Dosage and Administration: Weekly injections of 10 mg/kg body weight for 12 weeks.[7]

  • Observation Period: Animals are monitored up to 18 weeks for tumor development and metastasis.[7]

  • Endpoint: Histological determination of primary tumor incidence and metastases in the abdominal wall, port site, and liver.[7]

Data Presentation: Quantitative Outcomes

The following tables summarize quantitative data from various studies using the BOP model, providing insights into tumor incidence, multiplicity, and the influence of modulating factors.

Table 1: Incidence of Pancreatic Lesions in BOP-Treated Hamsters

Treatment ProtocolLesion TypeIncidence (%)Reference
BOP 10 mg/kg weekly for 4 weeks, sacrificed at 30 weeksPseudoductular/Ductular AdenomasNearly 100%[1]
BOP 10 mg/kg weekly for 4 weeks, sacrificed at 30 weeksDuctal Carcinoma in situ89% (16/18 hamsters)[1]
Single MOP 25 mg/kg SQ injectionDuctule Adenomas or Adenocarcinoma80%[1]
Weekly SQ injections of MOP (3.5 mg/kg) for lifePancreatic Cancer93%[1]
Weekly SQ injections of MOP (1.75 mg/kg) for lifePancreatic Cancer87%[1]

Table 2: Genetic Alterations in BOP-Induced Pancreatic Cancer

Genetic AlterationLesion StageFrequency (%)Reference
K-ras mutationHyperplasia26%[1]
K-ras mutationCarcinoma in situ76%[1]
K-ras mutationAdenocarcinoma80%[1]
K-ras mutationLymph Node Metastases43%[1]

Table 3: Modulating Factors in BOP-Induced Pancreatic Carcinogenesis

Modulating FactorEffect on Pancreatic CancerQuantitative ChangeReference
High-Fat DietIncreased incidence of adenocarcinoma3-4 fold increase in carcinogenesis[1]
Epidermal Growth Factor (EGF)Increased incidence of PDAC75% with EGF + BOP vs. 44% with BOP alone[1]
Partial Pancreatectomy (1 week before BOP)Enhanced carcinogenesisSignificantly larger number of tumors[8][9]
Partial Pancreatectomy (30 min before BOP)Inhibited carcinogenesisCancer incidence of 3%[8][9]

Key Signaling Pathways

Several critical signaling pathways are dysregulated in BOP-induced pancreatic cancer, mirroring the molecular landscape of human PDAC. Understanding these pathways is crucial for identifying potential therapeutic targets.

Core Signaling Pathways in Pancreatic Cancer

The diagram below illustrates the interplay of some of the most important signaling pathways implicated in pancreatic cancer development.

G Core Signaling Pathways in Pancreatic Cancer cluster_0 Growth Factor Signaling cluster_1 TGF-β Signaling cluster_2 Notch Signaling cluster_3 Wnt/β-catenin Signaling cluster_4 Cellular Processes EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K Ras->PI3K MAPK MAPK/ERK Ras->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Proliferation MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis TGFBR TGF-β Receptor SMAD4 SMAD4 TGFBR->SMAD4 SMAD4->Proliferation Inhibition Notch Notch Notch->Proliferation Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation

Caption: Key signaling pathways involved in pancreatic carcinogenesis.

Role of Specific Pathways in the BOP Model
  • Ras Pathway: As previously mentioned, activating mutations in K-ras are a hallmark of the BOP model and human PDAC.[1][2] This leads to constitutive activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion.[10][11]

  • p16/CDKN2A: Inactivation of the p16 tumor suppressor gene, often through aberrant methylation, is frequently observed in the BOP model, mirroring its role in human pancreatic cancer.[2] This leads to dysregulation of the cell cycle.

  • SMAD4: While not as extensively characterized in the BOP model as in human PDAC, alterations in the TGF-β signaling pathway, including SMAD4, are crucial in the progression of pancreatic cancer.[5][12]

  • Growth Factor Signaling: The BOP model is sensitive to growth factors like EGF, which can accelerate carcinogenesis, highlighting the importance of pathways like the EGFR signaling cascade.[1][13]

Histopathology

The BOP-induced pancreatic tumors in Syrian hamsters are predominantly ductal adenocarcinomas, which closely mimic the histopathology of human PDAC.[1][4] The tumors are characterized by the formation of irregular glandular structures lined by atypical cuboidal to columnar epithelial cells, often with a significant desmoplastic stromal reaction.[14] Immunohistochemical studies have shown that the neoplastic cells in BOP-induced tumors stain positive for cytokeratin, a marker of epithelial cells, supporting their ductal origin.[4][15] Furthermore, the expression of proteins like integrin αVβ3 is observed in both early and advanced lesions in this model, similar to human pancreatic cancer.[6]

Conclusion

The this compound-induced pancreatic cancer model in Syrian golden hamsters stands as a robust and clinically relevant tool for pancreatic cancer research. Its ability to faithfully recapitulate the histopathological and molecular characteristics of human PDAC makes it invaluable for investigating the mechanisms of carcinogenesis, identifying novel biomarkers, and evaluating the efficacy of new therapeutic interventions. This in-depth guide provides a foundational understanding for researchers, scientists, and drug development professionals seeking to utilize this powerful preclinical model.

References

Methodological & Application

Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Administration in Syrian Hamsters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the pancreatic carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) in Syrian hamsters. This model is highly relevant for studying pancreatic ductal adenocarcinoma, as the induced tumors share histological and molecular similarities with human pancreatic cancer.[1][2][3]

Introduction

This compound (BOP) is a potent chemical carcinogen used to induce pancreatic tumors in Syrian golden hamsters, creating a reliable and relevant animal model for studying pancreatic cancer.[4][5] This model is instrumental in investigating the mechanisms of pancreatic carcinogenesis, evaluating potential preventative agents, and testing novel therapeutic interventions. BOP administration primarily induces pancreatic duct adenomas and adenocarcinomas.[4] The Syrian hamster is a preferred model due to the histological resemblance of the induced tumors to human pancreatic ductal adenocarcinoma.[2][3]

Experimental Protocols

Animal Model
  • Species: Syrian golden hamsters (Mesocricetus auratus).[4]

  • Age: Typically, 5 to 8-week-old hamsters are used.[4][6]

  • Sex: Both male and female hamsters can be used, though some studies specify one sex to maintain consistency.[4][7]

  • Housing: Animals should be housed in groups under standard laboratory conditions with ad libitum access to food and water.[4]

BOP Preparation and Handling
  • Chemical: this compound (BOP).

  • Solvent: BOP is typically dissolved in 0.9% saline (sterile physiological saline).[4]

  • Caution: BOP is a potent carcinogen and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and a chemical fume hood.

Administration Protocol

The most common route of administration for BOP is subcutaneous (s.c.) injection.[3][4] Oral administration in drinking water has also been reported but tends to induce a higher incidence of bile duct neoplasms rather than pancreatic tumors.[8]

Subcutaneous Injection Protocol:

  • Dosage: Dosages can range from a single high dose to multiple lower doses. Common protocols include:

    • Single Dose: A single s.c. injection of 20 mg/kg body weight.[9][10]

    • Multiple Doses: Weekly s.c. injections of 10 mg/kg body weight for a period of 4 to 19 weeks.[1][7][11] Another protocol involves three weekly injections of 20 mg/kg body weight.[6][9]

  • Injection Site: The injections are typically administered in the dorsal back region.

  • Procedure:

    • Weigh the hamster to determine the correct volume of BOP solution to inject.

    • Gently restrain the hamster.

    • Lift a fold of skin on the back and insert the needle subcutaneously.

    • Inject the calculated volume of BOP solution.

    • Withdraw the needle and return the hamster to its cage.

  • Monitoring: Animals should be monitored regularly for signs of toxicity, tumor development (e.g., palpable abdominal masses), and general health status.[12] Symptoms can include weight loss, decreased appetite, and abdominal distension.[12]

  • Termination of Experiment: The experimental endpoint can vary depending on the study's objectives. Short-term studies may terminate at 4 months to examine pre-neoplastic lesions, while longer-term studies may continue for 45 weeks or longer to assess carcinoma development.[6][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on BOP-induced pancreatic carcinogenesis in Syrian hamsters.

Table 1: Tumor Incidence and Multiplicity with Different BOP Dosing Regimens

BOP Dosage and ScheduleDuration of StudyPancreatic Carcinoma IncidencePancreatic Tumor Multiplicity (per animal)Other Tumor Types ObservedReference
Single s.c. injection of 20 mg/kg102 weeks9-18%Not specifiedNot specified[9]
Three weekly s.c. injections of 20 mg/kg45 weeks59-66%Higher in energy-restricted groupsNot specified[9]
Weekly s.c. injections of 10 mg/kg for lifeAs early as 13 weeksHigh incidenceNot specifiedLung, liver, kidney[4]
Weekly s.c. injections of 5 mg/kg for lifeNot specifiedHigh incidenceNot specifiedLung, liver, kidney[4]
Weekly s.c. injections of 2.5 mg/kg for lifeNot specifiedHigh incidenceNot specifiedLung, liver, kidney[4]
Weekly s.c. injections of 10 mg/kg for 6 weeks80 days post-treatmentControl group: 100% mortalityNot specifiedNot specified[7]
Weekly s.c. injections of 10 mg/kg for 19 weeks11 weeks post-last injection44%Not specifiedBronchial carcinomas[11]
Weekly s.c. injections of 10 mg/kg for 4 weeks30 weeks post-first injection16/18 hamsters (carcinoma in situ)Pseudoductular and ductular adenomas in nearly all hamstersLung, liver, nasal cavity[1]

Table 2: Influence of Modulating Factors on BOP-Induced Pancreatic Carcinogenesis

Modulating FactorBOP ProtocolKey FindingsReference
High-fat (20% lard) vs. Low-fat (5% lard) dietThree weekly s.c. injections of 20 mg/kgHigh-fat diet enhanced pancreatic carcinogenesis, increasing the number of large ductal complexes and intraductal hyperplasia with atypia.[6]
Dietary Energy Restriction (10%, 20%, or 40%)Single or three weekly s.c. injections of 20 mg/kgDid not inhibit pancreatic carcinoma incidence. Tumor multiplicity was higher in the 40% energy restriction group in the multiple injection study.[9]
Partial Pancreatectomy (PP)Single s.c. injection of 20 mg/kgBOP given 1 week after PP significantly enhanced carcinogenesis. BOP given 30 minutes after surgery inhibited carcinogenesis.[10]
Dietary Selenium (Se)Not specifiedHigh-Se diets increased pancreatic carcinoma yield under certain conditions, differing between sexes.[13]
Epidermal Growth Factor (EGF)19 weekly s.c. injections of 10 mg/kgEGF co-administration increased pancreatic cancer incidence from 44% to 75%.[11]

Experimental Workflow and Diagrams

Experimental Workflow for BOP-Induced Pancreatic Carcinogenesis

The following diagram illustrates a typical experimental workflow for inducing pancreatic cancer in Syrian hamsters using BOP.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Carcinogen Administration cluster_2 Phase 3: Monitoring & Tumor Development cluster_3 Phase 4: Endpoint & Analysis A Arrival of Syrian Hamsters (5-8 weeks old) B Acclimatization Period (1-2 weeks) A->B C Baseline Health Check (Body weight, etc.) B->C D Preparation of BOP Solution (e.g., 10 mg/kg in saline) C->D E Subcutaneous Injection of BOP (e.g., weekly for 4-19 weeks) D->E F Control Group Injection (Saline only) D->F G Regular Monitoring (Health status, body weight, palpation for tumors) E->G F->G H Tumor Latency Period G->H I Euthanasia at Predefined Endpoint (e.g., 30-45 weeks) H->I J Necropsy and Tissue Collection (Pancreas, liver, lungs, etc.) I->J K Histopathological Analysis (Tumor incidence, multiplicity, staging) J->K L Molecular Analysis (e.g., K-ras mutation analysis) J->L

Caption: Experimental workflow for BOP-induced pancreatic carcinogenesis in Syrian hamsters.

Note on Signaling Pathways: While BOP-induced pancreatic tumors in Syrian hamsters are known to harbor K-ras mutations, detailed signaling pathway diagrams are not provided in the referenced literature. The primary molecular event highlighted is the activation of the K-ras oncogene.[1][2]

References

Application Notes and Protocols for Subcutaneous Injection of N-Nitrosobis(2-oxopropyl)amine (BOP) in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical cancer research to induce tumor formation in laboratory animals. Subcutaneous administration of BOP is a well-established method for developing various cancer models, most notably pancreatic ductal adenocarcinoma (PDAC) in Syrian golden hamsters. This model is of particular interest as it closely mimics the histopathological and molecular characteristics of human PDAC, including the presence of mutations in the K-ras oncogene.[1][2] These BOP-induced cancer models serve as invaluable tools for studying carcinogenesis, evaluating novel therapeutic agents, and developing preventative strategies.

This document provides detailed application notes and standardized protocols for the subcutaneous injection of BOP to induce cancer in animal models, with a primary focus on pancreatic cancer in Syrian hamsters.

Data Presentation

Table 1: Summary of BOP Dosing Regimens and Tumor Outcomes in Syrian Hamsters
BOP DoseAdministration ScheduleDurationPrimary Tumor TypeTumor IncidenceOther Tumor TypesReference
10 mg/kgWeekly s.c. injection4 weeksPancreatic, Lung, Liver, Nasal CavityNot specified-[3]
10 mg/kgWeekly s.c. injection10 weeksPancreatic Cancer23.6% (13/55 hamsters)-[4]
10 mg/kgWeekly s.c. injection19 weeksPancreatic Adenocarcinoma44%Bronchial Carcinomas[5]
20 mg/kgSingle s.c. injection-Pancreatic Ductal/Ductular Tumors3% - 31% (influenced by surgical intervention)-[6]
20 mg/kgs.c. injections at 5, 6, and 7 weeks of age3 weeksPre-neoplastic Pancreatic LesionsHigh-
50 mg/kg and 20 mg/kgs.c. injection at week 0 and 1, respectively2 weeksPancreatic CarcinomaIncreased with sucrose-rich diet-[7]
70 mg/kgSingle s.c. injection followed by augmentation regimen-Pancreatic Ductal Cell Hyperplasia, Atypical Hyperplasia, Intraductal CarcinomasHigh-[8]
Table 2: Species-Specific Carcinogenic Effects of Subcutaneous BOP Injection
Animal ModelPrimary Target Organs for CarcinogenesisReference
Syrian Golden HamsterPancreas (Ductal Adenocarcinoma), Lung, Liver, Gallbladder[3][9]
MRC RatsThyroid Gland (60%), Colon (67%), Liver (53%), Kidneys (27%), Urinary Bladder (33%), Urethra (73%), Respiratory Tract (20%)[10]
Fischer F-344 Rats (newborn)Liver (Hepatocellular Carcinoma, 46-53%), Kidney (Nephroblastoma, 11-21%), Testis (Gonadal Stromal Tumors, 68% in males)[11]

Experimental Protocols

Protocol 1: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Hamsters

Materials:

  • This compound (BOP)

  • Sterile saline solution (0.9% NaCl)

  • Syrian golden hamsters (male or female, 6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimation: Upon arrival, allow the hamsters to acclimate to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

  • Preparation of BOP Solution:

    • Caution: BOP is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate PPE.

    • On the day of injection, prepare a fresh solution of BOP in sterile saline.

    • For a 10 mg/kg dose, dissolve the required amount of BOP in saline to achieve a final concentration that allows for an injection volume of approximately 0.1-0.2 mL per 100g of body weight. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of BOP in 10 mL of sterile saline.

  • Animal Handling and Injection:

    • Weigh each hamster to determine the precise injection volume.

    • Gently restrain the hamster.

    • Lift the loose skin on the back, between the shoulder blades, to create a tent.

    • Insert the needle into the subcutaneous space at the base of the skin tent, being careful not to puncture the underlying muscle.

    • Inject the calculated volume of the BOP solution.

    • Withdraw the needle and gently massage the injection site to aid dispersion of the solution.

  • Dosing Schedule:

    • Administer subcutaneous injections of BOP at a dose of 10 mg/kg body weight once weekly for 10-19 consecutive weeks.[4][5]

  • Monitoring and Endpoint:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or rough coat.

    • Palpate the abdomen weekly to check for the development of pancreatic tumors, although this can be challenging.

    • Tumor development is expected within 20-30 weeks from the first injection.[3][4]

    • Euthanize the animals when they show signs of significant distress (e.g., >20% weight loss, abdominal distension, jaundice) or at the predetermined experimental endpoint.

    • Perform a thorough necropsy to collect the pancreas and other organs for histopathological analysis.

Visualizations

Signaling Pathway

BOP_Carcinogenesis_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic Ductal Cell cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BOP This compound (BOP) Metabolism Metabolic Activation BOP->Metabolism DNA_Adducts DNA Adducts & Alkylation Metabolism->DNA_Adducts Generates reactive metabolites Kras_Mutation K-ras Gene Mutation (G to A transition) DNA_Adducts->Kras_Mutation Causes point mutations Active_Kras Constitutively Active K-ras Protein Kras_Mutation->Active_Kras Raf_MEK_ERK Raf-MEK-ERK (MAPK) Pathway Active_Kras->Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Active_Kras->PI3K_Akt Proliferation Increased Cell Proliferation Raf_MEK_ERK->Proliferation Angiogenesis Angiogenesis Raf_MEK_ERK->Angiogenesis PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition PI3K_Akt->Angiogenesis Tumor_Development Pancreatic Ductal Adenocarcinoma Proliferation->Tumor_Development Apoptosis_Inhibition->Tumor_Development Angiogenesis->Tumor_Development

Caption: BOP-induced pancreatic carcinogenesis signaling pathway.

Experimental Workflow

BOP_Experimental_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Animal_Acclimation Animal Acclimation (Syrian Hamsters, 1 week) BOP_Solution_Prep BOP Solution Preparation (Fresh, in sterile saline) Animal_Acclimation->BOP_Solution_Prep Weekly_Injection Weekly Subcutaneous BOP Injection (e.g., 10 mg/kg for 10-19 weeks) BOP_Solution_Prep->Weekly_Injection Animal_Monitoring Daily Health & Weekly Weight Monitoring Weekly_Injection->Animal_Monitoring Endpoint Humane Endpoint or Pre-defined Study End Animal_Monitoring->Endpoint Necropsy Necropsy & Organ Collection Endpoint->Necropsy Histopathology Histopathological Analysis of Pancreas Necropsy->Histopathology Molecular_Analysis Molecular Analysis (e.g., K-ras mutation) Necropsy->Molecular_Analysis PDAC_Model Pancreatic Ductal Adenocarcinoma Model Histopathology->PDAC_Model Molecular_Analysis->PDAC_Model

Caption: Experimental workflow for BOP-induced pancreatic cancer.

References

Application Notes and Protocols for Oral Administration of N-Nitrosobis(2-oxopropyl)amine (BOP) in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oral administration of N-Nitrosobis(2-oxopropyl)amine (BOP), a potent carcinogen used to induce tumors in research animals, particularly pancreatic ductal adenocarcinoma in Syrian golden hamsters.

Application Notes

This compound (BOP) is a chemical carcinogen widely used in experimental cancer research to induce tumors in various organs, with a particular tropism for the pancreas in Syrian golden hamsters.[1][2] This model is highly relevant to human pancreatic cancer, as it shares similar histological and molecular characteristics, including mutations in the K-ras gene.[3][4] Oral administration of BOP, typically through drinking water, has been shown to induce a high incidence of intra- and extrahepatic bile duct neoplasms, with fewer pancreatic neoplasms compared to subcutaneous administration.[5] The carcinogenicity of BOP is species-specific, inducing thyroid gland tumors in rats and lung and liver tumors in mice.[4]

The mechanism of BOP-induced carcinogenesis involves the alkylation of DNA and macromolecules in target organs such as the liver, kidneys, pancreas, and lungs.[3] This leads to a sequence of pathological changes, starting with acinar cell necrosis and degeneration, followed by ductal epithelium hyperplasia, and culminating in the development of adenocarcinomas.[3] The selection of animal model, dose, and route of administration is critical and depends on the research objectives. Syrian golden hamsters are the most common model for studying pancreatic cancer using BOP.[3]

Safety Precautions

N-nitrosamines are classified as reasonably anticipated to be carcinogenic.[6] All handling of BOP and animals administered with the compound must be performed in a certified Biological Safety Cabinet (BSC).[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, should be used. Special care must be taken when handling animal waste and bedding, as BOP and its metabolites can be excreted.[6]

Experimental Protocols

Protocol 1: Induction of Pancreatic and Biliary Neoplasms in Syrian Golden Hamsters via Drinking Water

This protocol is adapted from studies investigating the effect of oral BOP administration.

Materials:

  • This compound (BOP)

  • Syrian golden hamsters (male and female)

  • Drinking water

  • Animal housing with controlled environment

  • Biological Safety Cabinet (BSC)

Procedure:

  • Animal Acclimatization: Acclimatize Syrian golden hamsters (e.g., 8-week-old) to the laboratory conditions for at least one week prior to the experiment. House them in groups by sex in plastic cages under standard conditions with ad libitum access to a standard pellet diet and water.[1]

  • BOP Solution Preparation: In a BSC, prepare a stock solution of BOP. The final concentration in the drinking water will depend on the desired dosage. For example, to achieve a specific daily dose, the concentration can be calculated based on the average daily water consumption of the hamsters.

  • Administration: Replace the regular drinking water with the BOP-containing water. This method of oral administration was followed for 90 days in one study.[5]

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Record body weight weekly.

  • Termination and Necropsy: At the end of the study period (e.g., 90 days of administration followed by a period of observation), euthanize the animals.[5] Perform a complete necropsy, with special attention to the pancreas, liver, lungs, and kidneys.

  • Histopathology: Collect tissue samples from the pancreas, liver, and other organs showing gross abnormalities. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination to identify and classify neoplastic and preneoplastic lesions.

Protocol 2: Investigation of Promoting Effects on BOP-Induced Pancreatic Carcinogenesis

This protocol is designed to assess the effect of a promoting agent (e.g., a specific diet) following BOP initiation.

Materials:

  • This compound (BOP)

  • Syrian golden hamsters (male)

  • Control and experimental diets (e.g., standard diet vs. sucrose-rich diet)[7]

  • Subcutaneous injection supplies

Procedure:

  • Animal Acclimatization: Acclimatize six-week-old male Syrian golden hamsters for one week.[7]

  • BOP Initiation: Administer BOP subcutaneously. A two-dose regimen can be used, for example, 50 mg/kg body weight at week 0 and 20 mg/kg body weight at week 1.[7]

  • Dietary Intervention: At week 2, divide the animals into control and experimental groups. Provide the respective diets (e.g., control diet vs. sucrose-rich diet) for the remainder of the study.[7]

  • Monitoring: Monitor the animals as described in Protocol 1.

  • Termination and Analysis: Sacrifice all animals at a predetermined time point (e.g., 25 weeks after the start of the experiment).[7] Perform histological examination of the pancreas to determine the incidence and number of carcinomas.[7]

Data Presentation

Animal Model BOP Administration Protocol Tumor Type Tumor Incidence Reference
Chinese Hamsters (non-diabetic)2.5 mg/kg body weight, weekly for life (subcutaneous)Pancreatic ductular cell adenomas, carcinoma in situ, adenocarcinoma3/22 (13.6%)[8]
Syrian Golden HamstersWeekly subcutaneous injections for lifePancreatic duct adenomas and adenocarcinomasHigh incidence[1][2]
Syrian Golden HamstersSingle subcutaneous dosePancreatic adenomasFew[1][2]
Syrian Golden Hamsters10 mg/kg weekly for four weeks (subcutaneous)Tumors of the lung, liver, nasal cavity, and pancreasNot specified[3]
Syrian Golden Hamsters20 mg/kg subcutaneous (single dose)Pancreatic tumorsNot specified[3]
Syrian Golden HamstersOral administration in drinking water for 90 daysIntra- and extrahepatic bile duct neoplasmsHigh incidence[5]
Syrian Golden HamstersOral administration in drinking water for 90 daysPancreatic neoplasmsFew[5]
Wistar-derived MRC RatsWeekly subcutaneous injectionsTumors of the kidneys, thyroid gland, urinary bladder, urethra, respiratory tract, colon, and liverVaried by organ[9]
Newborn Fischer F-344 RatsTwice weekly for 11 dosesHepatocellular carcinoma, nephroblastoma, gonadal stromal tumors53% and 46% (M/F), 21% and 11% (M/F), 68% (M)[10]

Visualizations

Signaling Pathway

BOP_Carcinogenesis BOP This compound (BOP) Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) BOP->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Alkylation DNA Alkylation Reactive_Metabolites->DNA_Alkylation DNA_Adducts Formation of DNA Adducts (e.g., N7-methylguanine, O6-methylguanine) DNA_Alkylation->DNA_Adducts Kras_Mutation K-ras Gene Mutation (Point Mutation) DNA_Adducts->Kras_Mutation Altered_Signaling Altered Cell Signaling (e.g., MAPK pathway) Kras_Mutation->Altered_Signaling Cellular_Changes Cellular Changes Altered_Signaling->Cellular_Changes Acinar_Cell_Changes Acinar Cell Necrosis and Degeneration Cellular_Changes->Acinar_Cell_Changes Ductal_Hyperplasia Ductal Epithelium Hyperplasia Cellular_Changes->Ductal_Hyperplasia Acinar_Cell_Changes->Ductal_Hyperplasia Carcinogenesis Pancreatic Ductal Adenocarcinoma (PDAC) Ductal_Hyperplasia->Carcinogenesis

Caption: Proposed signaling pathway for BOP-induced pancreatic carcinogenesis.

Experimental Workflow

Experimental_Workflow Start Start: Animal Acclimatization (e.g., 1 week) BOP_Admin BOP Administration (e.g., Oral in drinking water) Start->BOP_Admin Monitoring Monitoring (Daily observation, weekly body weight) BOP_Admin->Monitoring Termination Study Termination (e.g., after 90 days + observation) Monitoring->Termination Necropsy Necropsy and Tissue Collection Termination->Necropsy Histopathology Histopathological Analysis (H&E Staining) Necropsy->Histopathology Data_Analysis Data Analysis (Tumor incidence, multiplicity, etc.) Histopathology->Data_Analysis

Caption: General experimental workflow for BOP administration in research animals.

References

Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP)-Induced Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of pancreatic ductal adenocarcinoma (PDAC) using the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). The Syrian golden hamster is the most effective animal model for this purpose, as BOP administration consistently results in PDAC with histological and molecular characteristics that closely resemble human pancreatic cancer.[1][2] This model is valuable for studying pancreatic carcinogenesis and for the preclinical evaluation of novel therapeutic and preventive agents.

Data Presentation: BOP Dosage and Tumor Induction

The following table summarizes various BOP dosage regimens and their corresponding outcomes in inducing pancreatic tumors in Syrian golden hamsters, as reported in the scientific literature.

Animal ModelBOP DosageAdministration Route & ScheduleLatency PeriodTumor Incidence & TypeReference
Syrian Golden Hamster20 mg/kgSingle subcutaneous (s.c.) injectionSeveral weeksNot specified[1]
Syrian Golden Hamster10 mg/kgWeekly s.c. injections for 4 weeks30 weeksPseudoductular and ductular adenomas in nearly all hamsters; ductal carcinoma in situ in 16/18 hamsters.[1]
Female Syrian Golden Hamster10 mg/kgWeekly s.c. injections for 6 weeks18 weeks post-injection for treatment initiationDuctal pancreatic adenocarcinomas.[3]
Syrian Golden Hamster20 mg/kgs.c. injections at 5, 6, and 7 weeks of age4 months post-initiationPutative pre-neoplastic lesions (intraductal epithelial hyperplasia, cystic and tubular ductal complexes).[4]
Syrian Golden Hamster10 mg/kgSingle s.c. injection with simultaneous streptozotocin (30 mg/kg, i.v.)Not specifiedSignificantly higher incidence of ductular carcinomas than with BOP alone.[2]
Female Syrian Golden HamsterNot specified (gavaged)Not specifiedNot specifiedTumors of the pancreas and lungs; BOP was the most potent carcinogen among four tested nitrosamines.[1]
Syrian Golden HamsterTotal doses of 40, 90, and 120 mg/kgWeekly administration following ethionine-induced pancreatic regenerationNot specifiedDuctal adenocarcinomas; highest incidence (75%) in the highest-dose group.[5]

Experimental Protocols

Preparation of BOP Solution

Materials:

  • This compound (BOP)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Handle BOP, a potent carcinogen, in a certified chemical fume hood.

  • Calculate the required amount of BOP based on the desired concentration and the total volume of solution needed for the experiment.

  • Carefully weigh the BOP powder and dissolve it in sterile 0.9% saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 100g hamster, you might prepare a 1 mg/mL solution to inject 1 mL).

  • Ensure complete dissolution by gentle vortexing or swirling.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared BOP solution protected from light, and follow institutional guidelines for the storage of carcinogenic compounds.

Animal Handling and BOP Administration

Materials:

  • Syrian golden hamsters (typically 5-8 weeks old at the start of the experiment)

  • Appropriate housing and husbandry conditions (follow institutional IACUC guidelines)

  • Tuberculin syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Prepared BOP solution

Procedure:

  • Allow hamsters to acclimatize to the facility for at least one week before the start of the experiment.

  • For subcutaneous (s.c.) injection, gently restrain the hamster.

  • Lift the skin on the back, between the shoulder blades, to create a tent.

  • Swab the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the spine, and inject the calculated volume of the BOP solution.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the hamster to its cage and monitor for any immediate adverse reactions.

  • Repeat the administration according to the chosen schedule (e.g., weekly for a specified number of weeks).

Monitoring of Tumor Development

Procedure:

  • Monitor the general health of the animals daily, including food and water intake, body weight, and any signs of distress or illness.

  • Palpate the abdomen of the hamsters weekly to check for the presence of pancreatic masses, starting from a few weeks after the final BOP injection.

  • Monitor for clinical signs associated with pancreatic cancer, such as jaundice, ascites, and cachexia.[1]

  • The latency period for tumor development can vary depending on the BOP dosage and administration schedule. Tumors may be detectable from several weeks to months after the initial injection.

Endpoint and Tissue Collection

Procedure:

  • The experimental endpoint is typically reached at a predetermined time point (e.g., 30 weeks) or when animals show signs of significant morbidity (e.g., >20% body weight loss, severe lethargy, or large palpable tumors).

  • Euthanize the animals using a method approved by the institutional animal care and use committee (IACUC).

  • Perform a thorough necropsy and carefully dissect the pancreas.

  • Record the number, size, and location of any visible tumors.

  • Fix the pancreas and any other relevant tissues (e.g., liver, lungs, kidneys, as BOP can induce tumors in these organs as well) in 10% neutral buffered formalin for at least 24 hours.[1]

Histopathological Analysis

Procedure:

  • After fixation, process the tissues through graded alcohols and xylene, and embed them in paraffin.

  • Cut 4-5 µm thick sections from the paraffin blocks.

  • Stain the sections with hematoxylin and eosin (H&E) for routine histological examination.

  • A pathologist experienced in rodent pancreatic pathology should evaluate the slides.

  • Pancreatic lesions can be classified into different stages, including hyperplasia, dysplasia, carcinoma in situ, and invasive adenocarcinoma.[1]

Visualizations

Experimental Workflow for PDAC Induction

G cluster_setup Experimental Setup cluster_induction Induction Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) bop_admin BOP Administration (e.g., weekly s.c. injection) acclimatization->bop_admin bop_prep BOP Solution Preparation bop_prep->bop_admin monitoring Animal Monitoring (daily health checks, weekly palpation) bop_admin->monitoring endpoint Endpoint Determination (time or morbidity) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy histology Histopathological Analysis necropsy->histology

Caption: Workflow for BOP-induced pancreatic cancer.

Signaling Pathways in BOP-Induced PDAC

BOP-induced pancreatic carcinogenesis in hamsters involves genetic alterations that are also commonly found in human PDAC. The primary mechanism of BOP is DNA alkylation, which leads to mutations in key oncogenes and tumor suppressor genes.[1]

G BOP This compound (BOP) DNA_alkylation DNA Alkylation BOP->DNA_alkylation Kras_mutation Kras Mutation (Codon 12) DNA_alkylation->Kras_mutation p16_inactivation p16 (CDKN2A) Inactivation DNA_alkylation->p16_inactivation PI3K_AKT_pathway PI3K/AKT Pathway Activation Kras_mutation->PI3K_AKT_pathway Cell_proliferation Increased Cell Proliferation p16_inactivation->Cell_proliferation TGFb_pathway TGF-β Pathway Alterations TGFb_pathway->Cell_proliferation PI3K_AKT_pathway->Cell_proliferation Apoptosis_inhibition Inhibition of Apoptosis PI3K_AKT_pathway->Apoptosis_inhibition PDAC Pancreatic Ductal Adenocarcinoma (PDAC) Cell_proliferation->PDAC Apoptosis_inhibition->PDAC

Caption: Key signaling pathways in BOP-induced PDAC.

References

Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Induced Carcinogenesis Studies in Newborn Rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Nitrosobis(2-oxopropyl)amine (BOP) serves as a valuable chemical carcinogen for inducing tumors in various animal models. This document provides detailed application notes and protocols for its use in newborn rat carcinogenesis studies, with a focus on the Fischer F-344 rat strain.

Application Notes

This compound is a potent carcinogen known to induce tumors in multiple organs. While BOP is a well-established pancreatic carcinogen in hamsters, its effects differ in rats, where it primarily induces tumors in the thyroid gland, liver, and lungs.[1][2][3] Studies in newborn Fischer F-344 rats have demonstrated a distinct carcinogenic profile, with a high incidence of hepatocellular carcinomas, nephroblastomas, and gonadal stromal tumors.[1][4][5] This model is particularly useful for studying the mechanisms of carcinogenesis in developing organs and for evaluating potential carcinogenic and chemopreventive agents.

The organotropic effects of BOP are species-specific.[1][2] In rats, BOP is known to induce thyroid gland tumors, while in mice, it primarily causes lung and liver tumors.[2] The route of administration can also influence the spectrum of tumors induced.[6] The newborn rat model is particularly sensitive to the carcinogenic effects of BOP, leading to a high incidence of tumors within a relatively short timeframe.[1][4][5]

Quantitative Data Summary

The following table summarizes the incidence of neoplasms in male and female Fischer F-344 rats treated with this compound starting at 2 days of age. The data is adapted from the study by Rao et al., 1985.[1][4][5]

OrganNeoplasm TypeIncidence in Males (%)Incidence in Females (%)
LiverHepatocellular Carcinoma5346
KidneyNephroblastoma2111
TestisGonadal Stromal Tumors68N/A
PancreasAcidophilic and Basophilic Acinar Cell FociMicroscopic and few in numberMicroscopic and few in number

Experimental Protocols

Protocol 1: Induction of Carcinogenesis in Newborn Fischer F-344 Rats using this compound

This protocol details the in-life phase of the carcinogenesis study, from animal preparation to carcinogen administration and monitoring.

1. Animal Model:

  • Species: Rat

  • Strain: Fischer F-344

  • Age: 2 days old at the start of treatment

  • Sex: Both males and females should be used.

2. Housing and Husbandry:

  • House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Provide ad libitum access to a standard rodent diet and water.

  • Monitor the animals daily for any signs of toxicity or distress.

3. Carcinogen Preparation:

  • Carcinogen: this compound (BOP)

  • Vehicle: Saline (0.9% NaCl)

  • Preparation: Dissolve BOP in saline to the desired concentration. The solution should be prepared fresh before each administration.

4. Administration Protocol:

  • Dosage: The original study does not specify the exact dose per injection, but a cumulative dose can be inferred. A common approach in similar studies is to administer a dose of 10-20 mg/kg body weight.

  • Route of Administration: Subcutaneous (s.c.) injection.

  • Frequency: Twice weekly.

  • Duration: A total of 11 doses.

  • Procedure:

    • Gently restrain the newborn rat.

    • Administer the BOP solution subcutaneously in the interscapular region using a sterile syringe and needle.

    • Return the pup to its mother.

    • Record the body weight of each animal weekly.

5. Study Termination and Tissue Collection:

  • Endpoint: The study can be terminated at a predetermined time point (e.g., 26 weeks) or when animals show signs of morbidity.[1][4][5]

  • Necropsy:

    • Euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a complete gross necropsy, examining all organs for visible tumors or abnormalities.

    • Collect all major organs (liver, kidneys, pancreas, lungs, gonads, etc.).

    • Fix the tissues in 10% neutral buffered formalin.

Protocol 2: Histopathological Analysis of Tissues

This protocol outlines the steps for processing and analyzing the collected tissues to identify and characterize neoplastic lesions.

1. Tissue Processing:

  • After adequate fixation (at least 24 hours), trim the tissues and process them through graded alcohols and xylene.

  • Embed the tissues in paraffin wax.

2. Sectioning and Staining:

  • Cut 4-5 µm thick sections from the paraffin blocks.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for routine histopathological examination.

  • Special stains may be used as needed to further characterize specific lesions.

3. Microscopic Examination:

  • Examine the stained slides under a light microscope.

  • Identify and classify neoplastic and preneoplastic lesions according to established criteria.

  • For the pancreas, look for acidophilic and basophilic acinar cell foci.[1][4][5]

  • For the liver, identify hepatocellular carcinomas.[1][4][5]

  • For the kidney, identify nephroblastomas.[1][4][5]

  • For the testes, identify gonadal stromal tumors.[1][4][5]

4. Data Analysis:

  • Calculate the incidence of each tumor type for both male and female rats.

  • Tumor multiplicity (average number of tumors per animal) and latency (time to tumor development) can also be determined if the study design allows.

Visualizations

Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint (26 weeks) cluster_analysis Analysis A 2-day-old Fischer F-344 rats B House in controlled environment A->B C Prepare BOP in saline B->C D Administer BOP subcutaneously (Twice weekly for 11 doses) C->D E Monitor animal health and body weight D->E F Euthanize animals E->F G Perform complete necropsy F->G H Collect and fix tissues G->H I Process tissues and embed in paraffin H->I J Section and stain with H&E I->J K Microscopic examination for neoplasms J->K L Quantify tumor incidence and multiplicity K->L

Caption: Experimental workflow for BOP-induced carcinogenesis in newborn rats.

Potential Signaling Pathway in BOP-Induced Carcinogenesis

G BOP This compound (BOP) Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) BOP->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Gene Mutations (e.g., in oncogenes, tumor suppressor genes) DNA_Adducts->Mutations Altered_Signaling Altered Cellular Signaling Pathways Mutations->Altered_Signaling Cell_Proliferation Increased Cell Proliferation Altered_Signaling->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Altered_Signaling->Apoptosis_Inhibition Carcinogenesis Carcinogenesis Cell_Proliferation->Carcinogenesis Apoptosis_Inhibition->Carcinogenesis

Caption: Generalized signaling pathway for nitrosamine-induced carcinogenesis.

References

Application Notes and Protocols for the Analysis of N-Nitrosobis(2-oxopropyl)amine (BOP) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent pancreatic carcinogen in animal models, and understanding its metabolic fate is crucial for toxicological assessment and drug development. The primary metabolites of BOP are N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[1] Accurate and sensitive analytical methods are required to quantify these metabolites in biological matrices to support preclinical and clinical studies. These application notes provide detailed protocols for the extraction and quantification of BOP and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and highly sensitive analytical technique.

Metabolic Pathway of this compound (BOP)

The metabolism of BOP primarily occurs in the liver, catalyzed by microsomal and cytosolic enzymes.[2] The initial step involves the reduction of one of the oxopropyl groups of BOP to a hydroxypropyl group, forming HPOP. This reaction is catalyzed by reductases.[2] Subsequently, HPOP can be further reduced to form BHP.[1] Cytochrome P450 enzymes, such as P450IIE1, are known to be involved in the metabolism of various nitrosamines and may play a role in the further biotransformation of these metabolites.[3][4]

BOP_Metabolism BOP This compound (BOP) HPOP N-Nitroso(2-hydroxypropyl) (2-oxopropyl)amine (HPOP) BOP->HPOP Reduction (Reductases) BHP N-Nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction Excretion Excretion (Urine) HPOP->Excretion Glucuronidation/ Sulfation BHP->Excretion Glucuronidation

Metabolic pathway of this compound (BOP).

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods for the detection of nitrosamine compounds, which can be adapted for BOP and its metabolites. The values provided are indicative and may vary depending on the specific matrix and instrumentation.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
General NitrosaminesLC-MS/MSDrug Product0.02 µg/g--
General NitrosaminesLC-MS/MSWater0.4 - 12 ng/L-68 - 83
N-Nitrosodimethylamine (NDMA)GC-MSWater1.0 ppt--
N-Nitrosodiethylamine (NDEA)LC-MS/MSDrug Product0.02 µg/g--

Experimental Protocols

Protocol 1: Extraction of BOP Metabolites from Plasma/Serum

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of BOP, HPOP, and BHP from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d6-NDMA)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 10% ACN in water)

Procedure:

  • Thaw plasma/serum samples on ice.

  • Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 3.0 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Add 5.0 mL of dichloromethane to the supernatant.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of BOP Metabolites from Urine

This protocol details a solid-phase extraction method for cleaning up and concentrating BOP and its metabolites from urine samples.

Materials:

  • Urine samples

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or a specialized nitrosamine sorbent)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Elution solvent (e.g., Dichloromethane or Acetonitrile)

  • SPE manifold

  • Evaporator

  • Reconstitution solution

Procedure:

  • Thaw urine samples and centrifuge to remove particulates.

  • Take 5.0 mL of the supernatant and add 10 µL of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of the elution solvent.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of HPLC grade water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute the analytes with 2 x 2 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Urine Sample + IS Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Experimental workflow for SPE of BOP metabolites.
LC-MS/MS Analytical Conditions

The following are typical starting conditions for the LC-MS/MS analysis of BOP and its metabolites. Optimization will be required based on the specific instrument and column used.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument

  • MRM Transitions (Precursor Ion > Product Ion):

    • BOP: To be determined empirically (e.g., [M+H]+ > fragment ions)

    • HPOP: To be determined empirically (e.g., [M+H]+ > fragment ions)

    • BHP: To be determined empirically (e.g., [M+H]+ > fragment ions)

    • IS (d6-NDMA): 81.1 > 44.1

Note: The specific MRM transitions for BOP, HPOP, and BHP should be optimized by infusing standard solutions of each analyte into the mass spectrometer.

Method Validation

For use in regulated studies, the analytical method should be validated according to relevant guidelines (e.g., ICH M10) for parameters including:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

The analytical methods and protocols described provide a robust framework for the sensitive and specific quantification of this compound (BOP) and its primary metabolites, HPOP and BHP, in biological matrices. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data essential for the safety assessment of drug candidates and other research applications.

References

Application Notes and Protocols for Studying Pancreatic Cancer Progression Using N-Nitrosobis(2-oxopropyl)amine (BOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) to induce pancreatic ductal adenocarcinoma (PDAC) in the Syrian golden hamster model. This model closely mimics the histopathological and molecular characteristics of human PDAC, making it an invaluable tool for studying disease progression, testing novel therapeutics, and identifying potential biomarkers.

Introduction

Pancreatic cancer is a devastating disease with a dismal prognosis, primarily due to its late diagnosis and limited treatment options.[1] The BOP-induced hamster model of pancreatic cancer is a well-established and relevant preclinical model because it develops tumors of ductal origin, similar to the most common form of human pancreatic cancer.[2][3] Furthermore, these tumors exhibit key genetic alterations found in human PDAC, most notably activating mutations in the Kras gene.[1][2] This makes the model particularly useful for studying the multistep process of carcinogenesis, from early preneoplastic lesions to invasive and metastatic disease.[2]

Mechanism of Carcinogenesis

This compound is a potent nitrosamine carcinogen that, upon metabolic activation, forms reactive electrophiles. These intermediates can alkylate DNA, leading to genetic mutations that initiate and promote the development of cancer. A hallmark of BOP-induced pancreatic carcinogenesis in hamsters is the high frequency of G to A transitions in codon 12 of the Kras gene, a mutation also frequently observed in human pancreatic cancer.[2] This activating mutation leads to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.

Key Signaling Pathways

The BOP-induced pancreatic cancer model is characterized by the dysregulation of critical signaling pathways that are also central to human PDAC. The constitutive activation of KRAS is a primary driver of tumorigenesis, leading to the activation of several downstream effector pathways.

KRAS Downstream Signaling

Mutant KRAS, perpetually in its GTP-bound active state, triggers a cascade of downstream signaling events. The two most well-characterized effector pathways are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The RAF/MEK/ERK pathway is crucial for cell proliferation, while the PI3K/AKT/mTOR pathway plays a significant role in cell survival, growth, and metabolism.

KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive Growth Factor KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP PI3K PI3K KRAS_active->PI3K RAF RAF KRAS_active->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

KRAS downstream signaling pathways.

Data Presentation

The following tables summarize quantitative data from various studies using the BOP-induced hamster model. These tables provide insights into tumor incidence, multiplicity, and the effects of modulating agents.

Table 1: Tumor Incidence and Multiplicity in BOP-Induced Pancreatic Cancer Models

BOP Dosage and ScheduleDuration of StudyPancreatic Cancer Incidence (%)Mean Number of Tumors per Animal (Multiplicity)Reference
10 mg/kg, once weekly for 4 weeks30 weeks~89% (ductal carcinoma in situ)Not specified[1]
20 mg/kg, single dose46 weeks3-31% (depending on timing relative to surgery)1.0-2.6 (carcinomas)[4][5]
70 mg/kg initiation, then 2 cycles of "augmentation pressure" with ethionine, choline-deficient diet, methionine, and 20 mg/kg BOP10 weeks50%Not specified[6]
10 mg/kg, once weekly for 10 weeks28 weeks~24%Not specified[7]

Table 2: Modulation of BOP-Induced Pancreatic Carcinogenesis by Various Agents

Modulating AgentBOP Treatment ProtocolEffect on Tumor IncidenceEffect on Tumor MultiplicityReference
Partial Pancreatectomy (1 week prior to BOP)20 mg/kg single doseIncreased to 31%Increased to 2.6 carcinomas/hamster[4][5]
Celecoxib (COX-2 inhibitor)Not specifiedPrevention of cancer developmentNot specified[8]
Phenethyl isothiocyanateNot specifiedInhibition of tumor developmentNot specified[8]
Pilocarpine hydrochloride (single dose before, with, or after BOP)20 mg/kg single doseSignificantly inhibitedNot specified[9]

Experimental Protocols

This section provides a detailed, consolidated protocol for inducing pancreatic cancer in Syrian golden hamsters using BOP.

Materials
  • This compound (BOP)

  • Sterile saline solution (0.9% NaCl)

  • Syrian golden hamsters (male or female, 6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Protocol for Induction of Pancreatic Cancer
  • Acclimatization: Upon arrival, house the hamsters in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week to allow for acclimatization. Provide standard chow and water ad libitum.

  • Preparation of BOP Solution: On the day of injection, prepare a fresh solution of BOP in sterile saline. A common concentration is 10 mg/mL. Handle BOP with extreme caution in a chemical fume hood, as it is a potent carcinogen.

  • BOP Administration:

    • Standard Protocol: Administer BOP via subcutaneous (s.c.) injection at a dose of 10 mg/kg body weight.[1][7] Repeat the injections once weekly for a period of 4 to 10 weeks.[1][7]

    • Single High-Dose Protocol: Alternatively, a single s.c. injection of 20 mg/kg body weight can be used.[4][5]

  • Monitoring: Monitor the animals regularly (at least twice weekly) for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Record body weights weekly.

  • Study Termination and Tissue Collection: The study duration can vary depending on the research goals. Preneoplastic lesions can be observed within weeks, while invasive carcinomas typically develop within 6 months.[2]

    • At the designated endpoint, euthanize the hamsters using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a thorough necropsy and carefully dissect the pancreas.

    • Record the number and size of any visible tumors.

    • Fix the pancreas and any other relevant tissues (e.g., liver, lungs) in 10% neutral buffered formalin for histopathological analysis.

Histopathological Analysis
  • Tissue Processing: After fixation, embed the tissues in paraffin and section them at 4-5 μm thickness.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for routine morphological evaluation.

  • Evaluation: A qualified pathologist should examine the slides to identify and grade the spectrum of lesions, from preneoplastic pancreatic intraepithelial neoplasia (PanINs) to invasive adenocarcinoma.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying pancreatic cancer progression using the BOP-hamster model.

Experimental_Workflow start Start: Syrian Golden Hamsters (6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Control and Treatment Groups acclimatization->randomization bop_induction BOP Induction (e.g., 10 mg/kg s.c. weekly for 4-10 weeks) randomization->bop_induction monitoring Regular Monitoring (Body weight, clinical signs) bop_induction->monitoring endpoint Study Endpoint (Pre-determined time point or clinical signs) monitoring->endpoint euthanasia Euthanasia and Necropsy endpoint->euthanasia tissue_collection Tissue Collection (Pancreas, tumors, other organs) euthanasia->tissue_collection histopathology Histopathological Analysis (H&E staining, grading of lesions) tissue_collection->histopathology molecular_analysis Molecular Analysis (e.g., KRAS mutation analysis, IHC, Western Blot) tissue_collection->molecular_analysis data_analysis Data Analysis and Interpretation histopathology->data_analysis molecular_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental workflow for BOP-induced pancreatic cancer study.

Logical Relationships in Carcinogenesis Progression

The development of pancreatic cancer in the BOP-hamster model follows a multi-step progression, providing an excellent platform to study the transition from preneoplastic lesions to invasive cancer.

Carcinogenesis_Progression normal Normal Pancreatic Ductal Epithelium bop BOP Administration (DNA Alkylation) normal->bop kras KRAS Activation (G12D mutation) bop->kras panin Pancreatic Intraepithelial Neoplasia (PanINs) kras->panin pdac Invasive Pancreatic Ductal Adenocarcinoma (PDAC) panin->pdac Additional Genetic/ Epigenetic Alterations metastasis Metastasis (e.g., Liver, Lungs) pdac->metastasis

Logical progression of BOP-induced pancreatic carcinogenesis.

References

N-Nitrosobis(2-oxopropyl)amine (BOP) as a Tool for Preclinical Drug Testing in Pancreatic Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing N-Nitrosobis(2-oxopropyl)amine (BOP) to establish a preclinical pancreatic cancer model in Syrian golden hamsters. This model is a valuable tool for evaluating the efficacy of novel therapeutic agents against pancreatic ductal adenocarcinoma (PDAC), a malignancy with a historically poor prognosis. The BOP-induced tumor model in hamsters closely mimics the histopathological and molecular characteristics of human PDAC, including the high frequency of K-ras mutations, making it a relevant platform for preclinical drug development.[1][2]

Introduction to the BOP-Induced Pancreatic Cancer Model

This compound is a potent carcinogen that selectively induces pancreatic tumors in Syrian golden hamsters.[3] Subcutaneous administration of BOP leads to the development of pancreatic lesions that progress from preneoplastic stages, such as pancreatic intraepithelial neoplasia (PanIN), to invasive ductal adenocarcinoma.[2] This progression mirrors the development of human PDAC. The resulting tumors frequently harbor mutations in the K-ras oncogene, a critical driver in the majority of human pancreatic cancers.[1][2] This genetic similarity further validates the use of this model for testing targeted therapies.

Key Advantages of the BOP-Hamster Model:

  • Histopathological Similarity: The induced tumors are predominantly ductal adenocarcinomas, the most common form of human pancreatic cancer.[1]

  • Genetic Relevance: High incidence of K-ras mutations mirrors the genetic landscape of human PDAC.[1][2]

  • Predictable Tumorigenesis: The timeline for tumor development is relatively consistent, allowing for standardized experimental windows.[4]

  • Immunocompetent Host: As the tumors are induced in the hamster's own pancreas, it allows for the study of interactions between the tumor, the microenvironment, and the host immune system.

Data Presentation: Efficacy of Test Agents in the BOP-Induced Hamster Model

The following tables summarize quantitative data from preclinical studies that have utilized the BOP-induced hamster model to evaluate the efficacy of various therapeutic and preventive agents.

Agent/TreatmentDosing RegimenPrimary OutcomeResultsReference
GABA Supplementation In drinking water, starting at 4 weeks of ageIncidence of PDAC and PanINsSignificant decrease in the incidence of both PDAC and PanINs (p < 0.0001) compared to the control group.[5][5]
Pilocarpine Hydrochloride Single s.c. injection (15 mg/kg) before, during, or after BOPPancreatic cancer incidenceSignificant inhibition of pancreatic ductal-ductular cancer induction.[6][6]
Octreotide Not specifiedIncidence of pancreatic cancer and metastasisDecreased the incidence of pancreatic cancer and metastatic disease.[3][3]
Epidermal Growth Factor (EGF) Not specifiedIncidence of PDACIncreased the incidence of PDAC to 75% (from 44% with BOP alone).[3][3]

Note: The data presented is for illustrative purposes and is derived from various studies. Researchers should consult the original publications for detailed methodologies and statistical analyses.

Experimental Protocols

Induction of Pancreatic Tumors with BOP

This protocol describes the subcutaneous administration of BOP to induce pancreatic tumors in Syrian golden hamsters.

Materials:

  • This compound (BOP)

  • Sterile saline or other suitable vehicle

  • Syrian golden hamsters (male, 6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Preparation of BOP solution: Prepare a fresh solution of BOP in sterile saline at the desired concentration (e.g., 10 mg/mL). Handle BOP with appropriate safety precautions as it is a potent carcinogen.

  • Animal Acclimatization: Allow hamsters to acclimate to the housing facilities for at least one week prior to the start of the experiment.

  • BOP Administration: Administer BOP via subcutaneous injection. A commonly used regimen is 10 mg/kg body weight, once weekly for 10 consecutive weeks.[4]

  • Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, abdominal distension, or palpable masses. Tumor development is expected within 20 weeks after the first injection.[4]

  • Confirmation of Tumorigenesis: At the experimental endpoint, euthanize the animals and perform a thorough necropsy. The pancreas should be histopathologically examined to confirm the presence and type of tumors.

Preclinical Drug Efficacy Study Workflow

This protocol outlines a general workflow for testing the efficacy of a therapeutic agent in the BOP-induced pancreatic cancer model.

Pre-requisites:

  • Established BOP-induced pancreatic tumors in a cohort of hamsters.

Procedure:

  • Tumor Confirmation and Grouping: Once tumors are palpable or detectable by imaging, randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer the test agent according to the predetermined dosing regimen (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).

    • Control Group: Administer a vehicle control using the same regimen and route as the treatment group.

    • Positive Control (Optional): Include a group treated with a standard-of-care chemotherapeutic agent for pancreatic cancer, such as gemcitabine, to benchmark the efficacy of the test agent.

  • Tumor Measurement:

    • Measure the tumor size regularly (e.g., twice weekly) using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[7]

    • Maintain a log of tumor measurements for each animal.

  • Monitoring of Animal Health:

    • Record the body weight of each animal at regular intervals.

    • Observe the animals for any signs of toxicity or adverse effects from the treatment.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.

    • Primary Endpoints:

      • Tumor Growth Inhibition: Compare the average tumor volume between the treatment and control groups.

      • Survival Analysis: Monitor the survival of animals in each group and generate Kaplan-Meier survival curves.

    • Secondary Endpoints (Optional):

      • At necropsy, collect tumor tissue for histopathological analysis, immunohistochemistry, or molecular analysis to investigate the mechanism of action of the test agent.

      • Assess the incidence of metastasis to other organs.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in BOP-induced pancreatic cancer and a typical experimental workflow for preclinical drug testing.

Signaling Pathways

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS-GDP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS_GTP [label="KRAS-GTP\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> KRAS_GDP [label="SOS", color="#5F6368"]; KRAS_GDP -> KRAS_GTP [label="GTP", color="#5F6368"]; KRAS_GTP -> RAF [color="#EA4335"]; KRAS_GTP -> PI3K [color="#EA4335"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; PI3K -> PIP3 [label="PIP2", style=dashed, color="#34A853"]; PIP3 -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; }

Caption: Simplified KRAS signaling cascade.

// Nodes TGFB [label="TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFBR2 [label="TGF-β Receptor II", fillcolor="#FBBC05", fontcolor="#202124"]; TGFBR1 [label="TGF-β Receptor I", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD23 [label="p-SMAD2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD_Complex [label="SMAD2/3/4 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(e.g., p21, PAI-1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="dashed"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="dashed"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"];

// Edges TGFB -> TGFBR2 [color="#5F6368"]; TGFBR2 -> TGFBR1 [label="Activates", color="#5F6368"]; TGFBR1 -> SMAD23 [label="Phosphorylates", color="#5F6368"]; SMAD23 -> SMAD_Complex [color="#4285F4"]; SMAD4 -> SMAD_Complex [color="#4285F4"]; SMAD_Complex -> Nucleus [color="#4285F4"]; Nucleus -> GeneTranscription [style=invis]; SMAD_Complex -> GeneTranscription [ltail=Nucleus, color="#4285F4"]; GeneTranscription -> CellCycleArrest [color="#34A853"]; GeneTranscription -> Apoptosis [color="#34A853"]; GeneTranscription -> EMT [color="#EA4335"]; }

Caption: TGF-beta signaling in pancreatic cancer.

Experimental Workflow

// Nodes Induction [label="Tumor Induction with BOP\nin Syrian Golden Hamsters", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Tumor Development Monitoring\n(Palpation/Imaging)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment & Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Drug Administration", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataCollection [label="Data Collection\n(Tumor Volume, Body Weight)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Study Endpoint", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Tumor Growth Inhibition, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histology [label="Histopathological &\nMolecular Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Induction -> Monitoring; Monitoring -> Grouping; Grouping -> Treatment; Treatment -> DataCollection; DataCollection -> Treatment [label="Repeated Cycles", style=dashed]; DataCollection -> Endpoint; Endpoint -> Analysis; Endpoint -> Histology; }

Caption: Preclinical drug testing workflow.

References

N-Nitrosobis(2-oxopropyl)amine (BOP): Comprehensive Safety and Handling Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, use, and disposal of N-Nitrosobis(2-oxopropyl)amine (BOP), a potent carcinogen widely used in research to induce pancreatic cancer in animal models. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a nitrosamine compound with the following properties:

PropertyValueReference
CAS Number 60599-38-4[1]
Molecular Formula C6H10N2O3[1]
Molecular Weight 158.16 g/mol [1]
IUPAC Name 1,1'-(nitrosoimino)dipropan-2-one[1]
Synonyms BOP, 2,2'-Dioxopropyl-N-propylnitrosamine, Bis-(2-oxopropyl)-N-nitrosamine[1]

Toxicity Data

BOP is a known carcinogen and exhibits acute toxicity. The following table summarizes available toxicity data.

EndpointSpeciesRouteValueReference
LD50 European Hamster (male)Subcutaneous174 mg/kg[2]
LD50 European Hamster (female)Subcutaneous118 mg/kg[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for BOP and related nitrosamines indicates significant health risks.

Hazard ClassCategoryHazard StatementPictogram
Carcinogenicity Suspected of causing cancerH351
Acute Toxicity (Oral) Toxic if swallowedH301
Acute Toxicity (Dermal) Toxic in contact with skinH311
Germ Cell Mutagenicity Suspected of causing genetic defectsH341

Safety and Handling Procedures

Due to its carcinogenic and toxic nature, stringent safety protocols must be followed when handling BOP.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with BOP.

Personal Protective Equipment (PPE) for BOP Handling cluster_ppe Required PPE Primary Engineering Control Primary Engineering Control Chemical Fume Hood Chemical Fume Hood Primary Engineering Control->Chemical Fume Hood Mandatory Respiratory Protection Respiratory Protection NIOSH-approved Respirator NIOSH-approved Respirator Respiratory Protection->NIOSH-approved Respirator If outside hood Hand Protection Hand Protection Double Gloving (Nitrile) Double Gloving (Nitrile) Hand Protection->Double Gloving (Nitrile) Required Body Protection Body Protection Disposable Gown Disposable Gown Body Protection->Disposable Gown Impermeable Eye Protection Eye Protection Safety Goggles Safety Goggles Eye Protection->Safety Goggles splash protection

Caption: Required Personal Protective Equipment for handling BOP.

Engineering Controls

All work with BOP, including solution preparation, animal dosing, and waste disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

General Handling Practices
  • Designated Area: Establish a designated area for BOP use, clearly marked with warning signs.

  • Avoid Contamination: Do not eat, drink, or store food in the designated area.

  • Transport: When transporting BOP, use a sealed, unbreakable secondary container.

  • Weighing: Weighing of solid BOP should be performed in a fume hood on a disposable liner.

  • Cleaning: Clean the work area with a validated decontamination solution after each use.

Experimental Protocols

Preparation of BOP Solution for Animal Dosing

This protocol describes the preparation of a BOP solution for subcutaneous injection in Syrian hamsters to induce pancreatic cancer.

Materials:

  • This compound (BOP)

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate PPE as described in section 4.1.

  • Calculate the required amount of BOP based on the desired concentration and final volume.

  • Carefully weigh the BOP powder in a tared, sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Cap the vial securely and vortex until the BOP is completely dissolved.

  • Visually inspect the solution for any particulate matter.

  • Label the vial clearly with the compound name, concentration, date of preparation, and a hazard warning.

  • Store the solution at 4°C, protected from light, until use.

Subcutaneous Administration of BOP to Syrian Hamsters

This protocol outlines the procedure for administering BOP to Syrian golden hamsters to induce pancreatic adenocarcinoma.[3]

Materials:

  • Prepared BOP solution

  • Syrian golden hamsters (6-8 weeks old)

  • Sterile syringes and needles (e.g., 25-gauge)

  • Animal scale

  • Appropriate animal restraint device

  • Sharps container

Procedure:

  • Acclimatize the hamsters to the laboratory conditions for at least one week prior to the start of the experiment.

  • Weigh each hamster to determine the correct dose volume. A common dosage is 10 mg/kg body weight, administered weekly for 6 weeks.[3]

  • Restrain the hamster securely.

  • Grasp the loose skin over the back (scruff) to create a tent.

  • Insert the needle into the base of the skin tent, parallel to the back.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of BOP solution subcutaneously.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

  • Monitor the animal for any adverse reactions.

  • Dispose of the syringe and needle in a sharps container.

BOP_Administration_Workflow start Start acclimatize Acclimatize Hamsters start->acclimatize weigh Weigh Hamster acclimatize->weigh calculate_dose Calculate Dose Volume weigh->calculate_dose restrain Restrain Hamster calculate_dose->restrain inject Subcutaneous Injection of BOP restrain->inject monitor Monitor Animal inject->monitor dispose Dispose of Sharps monitor->dispose end End dispose->end

Caption: Workflow for subcutaneous administration of BOP.

Decontamination and Waste Disposal

Proper decontamination and disposal of BOP and all contaminated materials are crucial to prevent environmental contamination and accidental exposure.

Decontamination Protocol

For spills and routine cleaning of surfaces and equipment, the following procedure is recommended for the degradation of nitrosamines:

Materials:

  • 1:1 solution of 48% hydrobromic acid and glacial acetic acid[4]

  • Absorbent pads

  • Waste bags for contaminated materials

Procedure:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • For liquid spills, cover with absorbent pads.

  • Apply the hydrobromic acid/acetic acid solution to the contaminated area or materials.

  • Allow sufficient contact time (e.g., 30 minutes) for the degradation of the nitrosamine.

  • Wipe the area with clean, wet cloths.

  • Collect all contaminated materials in a designated hazardous waste container.

Alternatively, UV irradiation can be used to degrade nitrosamines. [4]

Waste Disposal Protocol

All BOP waste, including unused solutions, contaminated PPE, and animal carcasses, must be treated as hazardous waste.

  • Chemical Inactivation: Liquid waste containing BOP can be inactivated by treatment with aluminum-nickel alloy powder in an increasingly basic solution.[5] This method has been shown to be effective in degrading nitrosamides to non-mutagenic products.[5]

  • Incineration: Solid waste and animal carcasses should be disposed of through a licensed hazardous waste incineration facility.

Signaling Pathways in BOP-Induced Pancreatic Carcinogenesis

BOP is known to induce pancreatic ductal adenocarcinoma (PDAC) that closely resembles the human disease. The carcinogenic effects of BOP are linked to the activation of key signaling pathways, primarily through the induction of genetic mutations.

Mutational activation of the KRAS oncogene is a critical initiating event in pancreatic cancer.[6] This is often followed by the inactivation of tumor suppressor genes such as TP53 and SMAD4 .[6] The loss of function of p53 and SMAD4 can contribute to tumor progression, even in the absence of a KRAS mutation.[7][8]

BOP_Carcinogenesis_Pathway BOP This compound (BOP) DNA_Damage DNA Adduct Formation & Genetic Mutations BOP->DNA_Damage KRAS KRAS Activation DNA_Damage->KRAS TP53 TP53 Inactivation DNA_Damage->TP53 SMAD4 SMAD4 Inactivation DNA_Damage->SMAD4 PanIN Pancreatic Intraepithelial Neoplasia (PanIN) KRAS->PanIN TP53->PanIN SMAD4->PanIN PDAC Pancreatic Ductal Adenocarcinoma (PDAC) PanIN->PDAC

Caption: Simplified signaling pathway in BOP-induced pancreatic cancer.

References

Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent carcinogen widely used in experimental models to induce pancreatic cancer in laboratory animals, particularly Syrian golden hamsters.[1] Accurate and consistent preparation of BOP solutions is critical for the reproducibility of these studies. Furthermore, understanding the stability of these solutions is paramount to ensure accurate dosing and to avoid the administration of degradation products with potentially altered biological activity. This document provides detailed protocols for the preparation of BOP solutions and guidelines for assessing their stability.

Safety Precautions

Warning: this compound is a potent carcinogen and should be handled with extreme caution. All procedures should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, must be worn at all times. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the stability of this compound solutions in various solvents and under different storage conditions. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Solubility of this compound (BOP)

SolventSolubilityReference
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
Saline (0.9% NaCl)To be determined
Dimethyl sulfoxide (DMSO)To be determined
WaterTo be determined

Table 2: Stability of this compound (BOP) Solution (Example Template)

SolventConcentration (mg/mL)Storage Temperature (°C)Duration (Days)Percent DegradationDegradation Products Identified
Saline (0.9% NaCl)1041
Saline (0.9% NaCl)1047
Saline (0.9% NaCl)1025 (Room Temp)1
Saline (0.9% NaCl)1025 (Room Temp)7
DMSO1041
DMSO1047
DMSO1025 (Room Temp)1
DMSO1025 (Room Temp)7

Experimental Protocols

Protocol 1: Preparation of this compound (BOP) Solution for Subcutaneous Injection

This protocol is based on methods described in studies where BOP was administered subcutaneously to rodents.

Materials:

  • This compound (BOP) powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile glass vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Work in a certified chemical fume hood.

  • Tare a sterile glass vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of BOP powder into the vial.

  • Calculate the required volume of sterile saline to achieve the target concentration (e.g., 10 mg/mL).

  • Add a small amount of the sterile saline to the vial containing the BOP powder.

  • Gently vortex the vial to dissolve the BOP. Sonication may be used if necessary to aid dissolution.

  • Once the BOP is completely dissolved, add the remaining volume of sterile saline to reach the final desired concentration.

  • Vortex the solution thoroughly to ensure homogeneity.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile vial. This step ensures the sterility of the final solution for injection.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Store the solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for animal administration.

Protocol 2: Assessment of this compound (BOP) Solution Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a stability study. The specific HPLC parameters may need to be optimized for your system.

Objective: To determine the stability of a BOP solution over time under specified storage conditions.

Materials:

  • Prepared BOP solution (from Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (isocratic or gradient)

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of BOP in the same solvent as the test solution at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparing the BOP solution for the stability study, take an aliquot for initial analysis.

    • Dilute the sample to fall within the range of the calibration curve.

    • Inject the calibration standards and the time-zero sample into the HPLC system.

    • Record the peak area of the BOP peak for each injection.

  • Storage of Stability Samples:

    • Divide the remaining BOP solution into several aliquots in separate, tightly sealed vials.

    • Store the vials under the desired conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.

    • Allow the solution to come to room temperature.

    • Dilute an aliquot of the sample to the appropriate concentration.

    • Analyze the sample by HPLC, along with freshly prepared calibration standards.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of BOP in the stability samples at each time point using the calibration curve.

    • Calculate the percentage of BOP remaining at each time point relative to the initial concentration at time zero.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

BOP_Solution_Preparation cluster_prep Preparation Workflow start Start weigh Weigh BOP Powder start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at 4°C, Protected from Light filter->store end_prep Ready for Use store->end_prep

Caption: Workflow for the preparation of a sterile this compound (BOP) solution.

BOP_Stability_Factors cluster_stability Factors Affecting BOP Solution Stability bop_solution BOP Solution degradation Degradation bop_solution->degradation temperature Temperature temperature->degradation ph pH (Base-catalyzed decomposition) ph->degradation light Light Exposure light->degradation solvent Solvent Type solvent->degradation time Time time->degradation

Caption: Key factors that can influence the stability of this compound (BOP) solutions.

References

Troubleshooting & Optimization

Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). The following information is intended to help optimize BOP dosage to achieve desired carcinogenic effects while minimizing mortality and adverse side effects in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with BOP, presented in a question-and-answer format.

Issue: Unexpectedly high mortality rate in the experimental group.

  • Question: We initiated a study using BOP in Syrian golden hamsters and are observing a higher-than-expected mortality rate shortly after administration. What could be the cause and how can we mitigate this?

  • Answer: High mortality following BOP administration is often related to acute toxicity due to an excessive dose. It is crucial to consider the LD50 of BOP, which has been reported for European hamsters as 174 mg/kg for males and 118 mg/kg for females. While the LD50 may vary between species and strains, this provides a critical benchmark.

    Troubleshooting Steps:

    • Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume. Ensure that the correct animal body weights were used.

    • Review Dosing Regimen: If administering multiple doses, the cumulative effect may lead to toxicity. Consider reducing the frequency or the amount of each dose. For instance, instead of a single high dose, weekly injections of a lower dose can be effective in inducing tumors with lower mortality.

    • Animal Strain and Health Status: The susceptibility to BOP can vary between different strains of rodents. Ensure that the animals are healthy and free from underlying diseases before starting the experiment, as compromised health can increase sensitivity to toxicity.

    • Route of Administration: The route of administration can influence toxicity. Subcutaneous injections are common, but oral administration in drinking water has also been used and may result in a different toxicity profile and tumor spectrum.[1]

    • Pilot Study: If you are using a new animal model or a significantly different protocol, it is highly recommended to conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific experimental conditions.

Issue: Low or no tumor incidence in the target organ.

  • Question: Our long-term study with BOP in rats has concluded, but the incidence of pancreatic tumors is much lower than anticipated. What factors could have contributed to this?

  • Answer: Insufficient tumor development can be due to several factors, including suboptimal dosage, issues with the BOP solution, or characteristics of the animal model.

    Troubleshooting Steps:

    • Dosage and Duration: Review the literature for established protocols for your specific animal model and target tumor type. Pancreatic carcinogenesis in hamsters, for example, is well-documented with specific BOP dosage regimens. In some cases, a single high dose may be less effective than multiple lower doses administered over a longer period.

    • BOP Stability and Preparation: Ensure that the BOP solution is prepared correctly and stored appropriately to maintain its stability and potency.

    • Animal Model and Diet: The choice of animal model is critical. Syrian golden hamsters are known to be highly susceptible to the pancreatic carcinogenic effects of BOP. Diet can also play a role; for instance, a high-fat diet has been shown to enhance BOP-induced pancreatic carcinogenesis in hamsters.

    • Route of Administration: The route of administration can significantly impact the organotropic effects of BOP. Subcutaneous injections have been shown to be effective in inducing pancreatic tumors in hamsters, while oral administration may lead to a higher incidence of bile duct neoplasms.[1]

Issue: Animals are showing signs of distress and significant weight loss.

  • Question: Several animals in our BOP-treated group are exhibiting signs of poor health, such as weight loss, lethargy, and ruffled fur, even at doses not expected to be lethal. What are our next steps?

  • Answer: These are common signs of systemic toxicity. It is essential to closely monitor the animals and take appropriate action to ensure their welfare, which also improves the quality of the experimental data.

    Troubleshooting Steps:

    • Implement a Health Monitoring Plan: Regularly monitor all animals for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance. A scoring system can be used to objectively assess animal health.

    • Refine Humane Endpoints: Establish clear humane endpoints for the study. For example, a weight loss exceeding 20% of the initial body weight, or the development of severe clinical signs, may necessitate euthanasia of the animal.

    • Supportive Care: Provide supportive care, such as supplemental nutrition or hydration, if appropriate and approved by your institution's animal care and use committee.

    • Dose Adjustment: If a significant portion of the animals are showing adverse effects, consider reducing the BOP dosage for the remainder of the study or for future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound (BOP)?

A1: BOP is typically dissolved in sterile physiological saline for subcutaneous or intraperitoneal injections. For oral administration, it can be mixed into the drinking water.

Q2: How should BOP be handled and stored?

A2: BOP is a potent carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, in a designated chemical fume hood. It should be stored in a cool, dark, and well-ventilated area, away from incompatible materials.

Q3: What are the common target organs for BOP-induced tumors?

A3: The primary target organ for BOP-induced carcinogenesis depends on the animal model and the route of administration. In Syrian golden hamsters, subcutaneous injection of BOP is a well-established model for inducing pancreatic ductal adenocarcinoma.[2] In rats, BOP can induce tumors in the liver, lungs, kidneys, and thyroid gland.[3] Oral administration in hamsters has been shown to primarily induce bile duct neoplasms.[1]

Q4: Can diet influence the outcome of BOP-induced carcinogenesis studies?

A4: Yes, diet can significantly modulate the effects of BOP. For example, a high-fat diet has been demonstrated to promote pancreatic carcinogenesis in hamsters treated with BOP. Conversely, some dietary components may have inhibitory effects.

Q5: Are there sex-dependent differences in the response to BOP?

A5: Yes, some studies have reported sex-dependent differences in tumor incidence and location following BOP administration. For example, in one study with MRC rats, there were notable sex differences in the responses of the respiratory and urothelial tissues to BOP.

Data Presentation

The following tables summarize quantitative data from various studies on the use of BOP in animal models.

Table 1: this compound (BOP) Dosage and Tumor Incidence in Syrian Golden Hamsters

Dosage and Administration RouteDuration of TreatmentTarget OrganTumor IncidenceReference
10 mg/kg, weekly subcutaneous injections10 weeksPancreasPancreatic cancer in 13 out of 55 hamsters
70 mg/kg, single subcutaneous injectionSingle dosePancreasPancreatic lesions observed
5 mg/kg, weekly subcutaneous injections18 or 23 weeksPancreasNo tumors developed[4]
2.5 mg/kg, weekly subcutaneous injectionsFor lifePancreasPancreatic lesions in 3 out of 22 non-diabetic hamsters[4]
Oral administration in drinking water90 daysBile DuctHigh incidence of intra- and extrahepatic bile duct neoplasms[1]

Table 2: this compound (BOP) LD50 in European Hamsters

SexLD50 (mg/kg body weight)
Male174
Female118

Experimental Protocols

Protocol: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Golden Hamsters with BOP

This protocol is a generalized example based on commonly used methodologies. Researchers should adapt it based on their specific experimental goals and in accordance with their institutional animal care and use committee guidelines.

1. Animal Model:

  • Male Syrian golden hamsters, 6-8 weeks old.

2. Acclimatization:

  • House the animals in a controlled environment for at least one week prior to the start of the experiment.

  • Provide ad libitum access to standard chow and water.

3. BOP Preparation:

  • Dissolve this compound (BOP) in sterile physiological saline to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 200g hamster).

  • Prepare the solution fresh before each injection and protect it from light.

4. BOP Administration:

  • Administer BOP via subcutaneous injection at a dose of 10 mg/kg body weight.

  • Repeat the injections once a week for a period of 10-12 weeks.

5. Animal Monitoring:

  • Monitor the animals daily for any clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • Record the body weight of each animal at least once a week.

  • Establish and adhere to humane endpoints as approved by the institutional animal care and use committee.

6. Termination and Tissue Collection:

  • Euthanize the animals at the predetermined experimental endpoint (e.g., 20-30 weeks after the first BOP injection).

  • Perform a thorough necropsy and examine all organs for gross abnormalities.

  • Collect the pancreas and other relevant tissues for histopathological analysis.

7. Histopathology:

  • Fix the tissues in 10% neutral buffered formalin.

  • Process the tissues, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.

  • Evaluate the sections for the presence of preneoplastic and neoplastic lesions.

Mandatory Visualization

experimental_workflow Experimental Workflow for BOP-Induced Carcinogenesis cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: BOP Administration cluster_monitoring Phase 3: Monitoring and Data Collection cluster_endpoint Phase 4: Study Conclusion acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Measurements (Body weight, etc.) acclimatization->baseline randomization Randomization into Control & Treatment Groups baseline->randomization bop_admin BOP Administration (e.g., weekly s.c. injections) randomization->bop_admin bop_prep BOP Solution Preparation bop_prep->bop_admin monitoring Daily Health Monitoring (Clinical signs, behavior) bop_admin->monitoring weekly_data Weekly Data Collection (Body weight) monitoring->weekly_data humane_endpoint Humane Endpoint Assessment weekly_data->humane_endpoint humane_endpoint->monitoring Endpoint not met euthanasia Euthanasia at Experimental Endpoint humane_endpoint->euthanasia Endpoint met necropsy Necropsy & Tissue Collection euthanasia->necropsy histopathology Histopathological Analysis necropsy->histopathology signaling_pathway Simplified Signaling Pathway of BOP-Induced Carcinogenesis BOP This compound (BOP) Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) BOP->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Alkylation DNA Alkylation (e.g., O6-methylguanine) Reactive_Metabolites->DNA_Alkylation Kras_Mutation Kras Gene Mutation (G12D) DNA_Alkylation->Kras_Mutation Downstream_Signaling Aberrant Downstream Signaling (e.g., RAF-MEK-ERK, PI3K-AKT) Kras_Mutation->Downstream_Signaling Cellular_Effects Altered Cellular Processes Downstream_Signaling->Cellular_Effects Proliferation Increased Proliferation Cellular_Effects->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Cellular_Effects->Apoptosis_Inhibition Carcinogenesis Pancreatic Carcinogenesis Proliferation->Carcinogenesis Apoptosis_Inhibition->Carcinogenesis

References

Troubleshooting inconsistent tumor induction with N-Nitrosobis(2-oxopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosobis(2-oxopropyl)amine (BOP)-induced tumor models. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their preclinical cancer studies.

Troubleshooting Guide: Inconsistent Tumor Induction

Question: We are observing significant variability in tumor incidence and size in our BOP-induced pancreatic cancer model in Syrian hamsters. What are the potential causes and how can we improve consistency?

Answer:

Inconsistent tumor induction with BOP in Syrian hamsters can arise from several factors related to the experimental protocol and animal husbandry. Here are the most common issues and their solutions:

  • Animal-Related Factors:

    • Species and Strain: Syrian golden hamsters are the most suitable model for BOP-induced pancreatic ductal adenocarcinoma as they develop tumors that are histologically similar to human pancreatic cancer.[1][2] Using other species like rats can lead to tumors in different organs, such as the esophagus, respiratory tract, kidneys, and thyroid gland.[3][4]

    • Sex: Some studies have reported sex-dependent differences in tumor development. For instance, in rats, BOP-induced tumors in the respiratory and urothelial tissues were more prominent in males.[4] Using animals of a single sex can help reduce this variability.

    • Age: The age of the animals at the time of BOP administration can influence susceptibility. It is crucial to use a consistent age group for all experiments.

  • Dosing and Administration:

    • Route of Administration: The route of administration significantly impacts which organs develop tumors. Subcutaneous (s.c.) injection is the most common and effective method for inducing pancreatic tumors in hamsters.[2] Oral administration of BOP in hamsters has been shown to primarily induce tumors in the intra- and extrahepatic bile ducts, with few pancreatic neoplasms.

    • Dosage and Schedule: Tumor incidence is dose-dependent. A single high dose (e.g., 70 mg/kg) or multiple lower doses (e.g., 10-20 mg/kg weekly) can be used.[5][6] Inconsistency in the preparation of the BOP solution or inaccurate dosing can lead to variable tumor take rates. Ensure the BOP is fully dissolved and the dose is calculated accurately based on the animal's body weight.

    • Timing of Administration: Administering BOP during periods of pancreatic regeneration can enhance carcinogenesis.[7] Conversely, administration immediately after surgery may inhibit tumor development.[8][9]

  • Dietary Factors:

    • Fat Content: High-fat diets have been shown to enhance pancreatic carcinogenesis in the BOP-hamster model.[2][10] To ensure consistency, the fat content of the animal feed should be standardized across all experimental groups.

    • Dietary Supplements: Certain dietary components can modulate the carcinogenic effects of BOP. For example, selenium supplementation has been shown to have complex, sex-dependent effects on tumor yield.[11][12] Nicotinamide administered shortly before and after BOP has been found to inhibit pancreatic tumor induction.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BOP-induced carcinogenesis?

A1: BOP is a nitrosamine compound that, after metabolic activation, forms reactive electrophilic alkylating agents. These agents can then bind to DNA, leading to DNA adducts, which if not repaired, can result in mutations in critical genes, such as K-ras, initiating the process of carcinogenesis.[2][14][15]

Q2: Which signaling pathways are commonly activated in BOP-induced pancreatic tumors?

A2: The BOP-induced hamster pancreatic cancer model often shows alterations in signaling pathways that are also relevant to human pancreatic cancer. Key pathways include:

  • K-ras signaling: Mutations in the K-ras gene are a frequent and early event in BOP-induced pancreatic lesions in hamsters, similar to what is observed in human pancreatic cancer.[1][5][16]

  • PI3K/Akt/mTOR pathway: This pathway is often activated downstream of K-ras and plays a crucial role in cell survival, proliferation, and tumor progression.[16][17][18][19][20][21]

  • TGF-β signaling: The transforming growth factor-beta pathway can have dual roles, acting as a tumor suppressor in the early stages and promoting tumor progression and metastasis in later stages.[22][23][24][25][26]

Q3: What is a reliable, standard protocol for inducing pancreatic tumors in Syrian hamsters with BOP?

A3: A commonly used and effective protocol involves subcutaneous injections of BOP. For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q4: Can BOP induce tumors in organs other than the pancreas?

A4: Yes, the organotropism of BOP is dependent on the animal species and the route of administration. In hamsters, while the pancreas is a primary target with subcutaneous administration, tumors can also develop in the lungs, liver, and gallbladder.[2][27] In rats, BOP can induce tumors in the kidneys, thyroid gland, urinary bladder, urethra, respiratory tract, colon, and liver.[3]

Data Presentation

Table 1: Effect of BOP Dosage and Schedule on Pancreatic Carcinoma Incidence in Syrian Hamsters

BOP DoseAdministration RouteScheduleDurationPancreatic Carcinoma IncidenceReference
20 mg/kgSubcutaneousSingle dose46 weeks3-31% (depending on surgical intervention)[8][9]
10 mg/kgSubcutaneousWeekly for 10 weeks28 weeks~24% (13/55 hamsters)
70 mg/kgSubcutaneousSingle dose, followed by augmentation regimen10-11 weeks14.3%
20 mg/kgSubcutaneous3 weekly injections4 monthsPre-neoplastic lesions observed[10]

Table 2: Influence of Experimental Conditions on BOP-Induced Carcinogenesis

FactorCondition 1Tumor Outcome 1Condition 2Tumor Outcome 2Reference
Diet Low Fat (5% lard)Lower number of pre-neoplastic lesionsHigh Fat (20% lard)Significantly greater number of large ductal complexes and intraductal hyperplasia[10]
Surgery BOP 30 min after partial pancreatectomy3% pancreatic cancer incidenceBOP 1 week after partial pancreatectomy31% pancreatic cancer incidence[8][9]
Animal Species Syrian HamsterPrimarily pancreatic tumorsRatTumors in kidneys, thyroid, bladder, urethra, lungs, colon, liver[2][3]
Administration Route (Hamster) SubcutaneousPancreatic duct adenomas and adenocarcinomasOralHigh incidence of intra- and extrahepatic bile duct neoplasms; few pancreatic tumors

Experimental Protocols

Protocol: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Hamsters using BOP

This protocol is a synthesis of methodologies reported in the literature.[8][10]

Materials:

  • This compound (BOP)

  • Sterile saline (0.9% NaCl)

  • Male Syrian golden hamsters (6-8 weeks old)

  • Standard laboratory animal diet

  • Appropriate personal protective equipment (PPE) for handling a carcinogen

Procedure:

  • Acclimatization: House the hamsters in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment. Provide ad libitum access to food and water.

  • BOP Solution Preparation:

    • Caution: BOP is a potent carcinogen. Handle with extreme care using appropriate PPE, including gloves, a lab coat, and a chemical fume hood.

    • Prepare a fresh solution of BOP in sterile saline immediately before use. For a 10 mg/kg dose in a 100g hamster, you would need 1 mg of BOP. If injecting a volume of 0.1 mL, the concentration would be 10 mg/mL. Adjust concentration based on the average weight of the animals and the desired injection volume.

  • BOP Administration:

    • Weigh each hamster to determine the precise dose.

    • Administer the BOP solution via subcutaneous injection in the interscapular region.

    • Repeat the injections at the desired frequency (e.g., once weekly for a specified number of weeks).

  • Monitoring:

    • Monitor the animals regularly (e.g., daily or several times a week) for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

    • Record body weights weekly.

  • Termination and Tissue Collection:

    • At the predetermined experimental endpoint (e.g., 20-40 weeks post-initial injection), euthanize the animals using an approved method.

    • Perform a complete necropsy and examine all organs for gross abnormalities.

    • Carefully dissect the pancreas, weigh it, and fix it in 10% neutral buffered formalin for at least 24 hours.

  • Histopathological Analysis:

    • Process the fixed pancreatic tissue, embed in paraffin, and prepare sections.

    • Stain the sections with hematoxylin and eosin (H&E) for histological examination.

    • Evaluate for the presence of pre-neoplastic lesions (e.g., pancreatic intraepithelial neoplasia - PanINs) and adenocarcinomas.

Mandatory Visualization

BOP_Carcinogenesis_Workflow Experimental Workflow for BOP-Induced Pancreatic Carcinogenesis cluster_setup Phase 1: Preparation cluster_induction Phase 2: Tumor Induction cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (Syrian Hamsters, 6-8 weeks) bop_prep BOP Solution Preparation (in sterile saline) bop_admin BOP Administration (Subcutaneous Injection) bop_prep->bop_admin monitoring Animal Monitoring (Weight, Health Status) bop_admin->monitoring euthanasia Euthanasia & Necropsy monitoring->euthanasia tissue_collection Pancreas Collection & Fixation euthanasia->tissue_collection histology Histopathological Analysis (H&E Staining) tissue_collection->histology data_analysis Tumor Incidence & Severity Assessment histology->data_analysis BOP_Troubleshooting_Logic Troubleshooting Logic for Inconsistent Tumor Induction cluster_factors Potential Contributing Factors cluster_solutions Corrective Actions start Inconsistent Tumor Induction Observed animal_factors Animal Variables (Species, Strain, Sex, Age) start->animal_factors dosing_factors Dosing & Administration (Route, Dose, Schedule) start->dosing_factors dietary_factors Dietary Variables (Fat Content, Supplements) start->dietary_factors standardize_animals Standardize Animal Model (Use single sex, consistent age) animal_factors->standardize_animals standardize_dosing Standardize Dosing Protocol (Verify calculations, consistent route) dosing_factors->standardize_dosing standardize_diet Standardize Diet (Consistent formulation across groups) dietary_factors->standardize_diet end Consistent Tumor Induction standardize_animals->end Improved Consistency standardize_dosing->end standardize_diet->end BOP_Signaling_Pathway Key Signaling Pathways in BOP-Induced Pancreatic Carcinogenesis cluster_downstream Downstream Effector Pathways cluster_outcomes Cellular Outcomes BOP BOP (this compound) DNA_Damage DNA Alkylation & Damage BOP->DNA_Damage Kras_Mutation K-ras Mutation (Activation) DNA_Damage->Kras_Mutation PI3K_Akt PI3K/Akt Pathway Kras_Mutation->PI3K_Akt TGF_beta TGF-β Pathway Kras_Mutation->TGF_beta Proliferation Increased Proliferation PI3K_Akt->Proliferation Survival Enhanced Cell Survival PI3K_Akt->Survival Progression Tumor Progression & Metastasis TGF_beta->Progression

References

N-Nitrosobis(2-oxopropyl)amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosobis(2-oxopropyl)amine (BOP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BOP) and what is its primary application in research?

A1: this compound (BOP) is a potent nitrosamine carcinogen.[1][2] It is widely used in experimental research to induce pancreatic ductal adenocarcinoma in animal models, particularly in Syrian hamsters.[1][2] This model is valuable for studying the mechanisms of pancreatic cancer development, progression, and for evaluating potential therapeutic agents.[2]

Q2: What are the primary safety precautions to take when handling BOP?

A2: BOP is a suspected human carcinogen and should be handled with extreme caution in a controlled laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work with BOP should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Q3: How should this compound be stored?

A3: BOP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, it is recommended to store it at -20°C.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What are the recommended solvents?

A4: While specific quantitative solubility data for BOP in common laboratory solvents is limited in publicly available literature, information on similar nitrosamine compounds suggests a general approach. BOP is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.

For other nitrosamines, such as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), solubility has been reported in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers.[3] For another related compound, N-Nitrosodi-n-butylamine, the water solubility is documented as 1.27 g/L.[4]

Based on this, for preparing stock solutions of BOP, it is recommended to start with organic solvents such as DMSO or ethanol.

Q5: My BOP precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A5: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with poorly water-soluble compounds. Here are several strategies to mitigate this:

  • Optimize the final concentration: The final concentration of BOP in your aqueous solution may be exceeding its solubility limit. Try lowering the final concentration.

  • Minimize the organic solvent volume: Prepare a higher concentration stock solution in your organic solvent of choice to minimize the volume added to the aqueous phase. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 1% (v/v) to avoid solvent-induced artifacts in biological experiments.

  • Use a co-solvent system: In some cases, a mixture of solvents can improve solubility.

  • pH adjustment: The stability of BOP can be pH-dependent. It has been noted that BOP can undergo base-catalyzed decomposition.[5] Therefore, maintaining a neutral or slightly acidic pH may be beneficial for stability, though its effect on solubility needs to be empirically determined.

  • Gentle warming: Gently warming the solution may aid in dissolution, but be cautious as heat can potentially degrade the compound. The stability of BOP at elevated temperatures should be considered.

  • Sonication: Using a sonicator can help to break down particles and enhance dissolution.

Q6: What is a recommended starting protocol for preparing a BOP solution for animal studies?

A6: Many studies report administering BOP to hamsters either subcutaneously or in their drinking water.[6][7][8][9][10] While detailed protocols are often not fully described in the publications, here is a general approach based on the available information:

  • For subcutaneous injection: It is likely that BOP is dissolved in a biocompatible vehicle. A common vehicle for subcutaneous injections of poorly water-soluble compounds is a mixture of an organic solvent (like DMSO) and a sterile aqueous solution (like saline or PBS), or an oil-based vehicle such as corn oil. It is crucial to first dissolve the BOP in a minimal amount of the organic solvent before slowly adding the aqueous component while vortexing to prevent precipitation. The final solution should be sterile-filtered before injection.

  • For administration in drinking water: Given the low aqueous solubility, achieving high concentrations in drinking water may be challenging.[6][7] Researchers should prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the drinking water to the desired final concentration. The stability of BOP in the aqueous solution over time should be considered, and fresh solutions should be prepared regularly.[3]

It is strongly recommended that researchers perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs before preparing large batches.

Quantitative Solubility Data

SolventApproximate Solubility of NMBA (mg/mL)
Ethanol25
Dimethyl sulfoxide (DMSO)20
Dimethylformamide (DMF)30
1:7 solution of DMF:PBS (pH 7.2)0.12

Experimental Protocols

Protocol: Preparation of a Stock Solution of a Poorly Water-Soluble Nitrosamine (General Guidance)

This protocol is a general guideline based on practices for similar compounds and should be adapted and optimized for this compound.

  • Materials:

    • This compound (BOP)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Weigh the desired amount of BOP in a sterile, tared microcentrifuge tube or vial inside a chemical fume hood.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

    • Cap the tube/vial securely.

    • Vortex the solution until the BOP is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but monitor for any signs of degradation.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: Preparation of a Working Solution for Cell Culture Experiments (General Guidance)
  • Materials:

    • BOP stock solution (in DMSO)

    • Pre-warmed cell culture medium

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the BOP stock solution.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.

    • When diluting, add the stock solution to the medium while gently vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to the cells (typically <0.5%).

    • Use the working solution immediately.

Signaling Pathways and Experimental Workflows

Mechanism of BOP-Induced Pancreatic Carcinogenesis

The carcinogenic action of this compound is a multi-step process that begins with its metabolic activation.[1] This activation is carried out by cytochrome P450 enzymes, which convert BOP into reactive metabolites.[1] These electrophilic metabolites can then form covalent adducts with DNA.[1] The formation of these DNA adducts can lead to mispairing during DNA replication, resulting in mutations.[11][12]

A critical target for these mutations in BOP-induced pancreatic cancer is the KRAS gene.[6][13] Mutations in the KRAS oncogene, particularly at codon 12, are found in a very high percentage of pancreatic ductal adenocarcinomas.[13][14] The mutated KRAS protein is constitutively active, leading to the continuous stimulation of downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, which promotes cell proliferation, survival, and ultimately, tumorigenesis.[14][15]

BOP_Signaling_Pathway BOP This compound (BOP) Metabolic_Activation Metabolic Activation (Cytochrome P450) BOP->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts KRAS_Mutation KRAS Gene Mutation DNA_Adducts->KRAS_Mutation Replication Errors Mutant_KRAS Mutant KRAS Protein (Constitutively Active) KRAS_Mutation->Mutant_KRAS MAPK_Pathway MAPK Signaling Pathway (e.g., RAF-MEK-ERK) Mutant_KRAS->MAPK_Pathway Activation Cellular_Effects Increased Cell Proliferation & Survival MAPK_Pathway->Cellular_Effects Tumorigenesis Pancreatic Tumorigenesis Cellular_Effects->Tumorigenesis

Caption: BOP-induced pancreatic carcinogenesis pathway.

Experimental Workflow for Investigating BOP Solubility

The following workflow outlines a systematic approach to determining the solubility of BOP in a new solvent system.

Solubility_Workflow Start Start: Determine BOP Solubility Select_Solvent Select Potential Solvent (e.g., DMSO, Ethanol, Saline) Start->Select_Solvent Prepare_Supersaturated Prepare a Supersaturated Solution Select_Solvent->Prepare_Supersaturated Equilibrate Equilibrate Solution (e.g., 24h with agitation) Prepare_Supersaturated->Equilibrate Centrifuge Centrifuge to Pellet Undissolved BOP Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze_Concentration Analyze BOP Concentration (e.g., HPLC, UV-Vis) Collect_Supernatant->Analyze_Concentration Record_Data Record Solubility Data Analyze_Concentration->Record_Data End End Record_Data->End

Caption: Workflow for determining BOP solubility.

References

Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Induced Lesion Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosobis(2-oxopropyl)amine (BOP)-induced lesion models. Our goal is to help you address variability in your experiments and ensure the robustness and reproducibility of your results.

Troubleshooting Guides

High variability in lesion development is a common challenge in BOP-induced carcinogenesis studies. This section provides a structured approach to identifying and addressing potential sources of inconsistency in your experimental outcomes.

Problem 1: Inconsistent Tumor Incidence and Multiplicity

You observe significant variation in the number and frequency of tumors between animals within the same experimental group.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Genetic Variability in Animal Strain - Action: Ensure the use of a consistent and well-characterized animal strain, such as the Syrian golden hamster, which is highly susceptible to BOP-induced pancreatic cancer.[1] - Recommendation: Source animals from a reputable supplier and maintain a consistent genetic background throughout your studies.
Differences in Animal Age and Weight - Action: Standardize the age and weight of animals at the start of the experiment. - Recommendation: BOP administration in 8-week-old hamsters has been shown to be effective.[2]
Inconsistent BOP Administration - Action: Verify the accuracy of BOP dosage and the consistency of the administration route (subcutaneous injection is common). - Recommendation: Prepare fresh BOP solutions and use calibrated equipment for injections. A common protocol involves subcutaneous injections of 10 mg/kg BOP weekly for four weeks.[1]
Dietary Inconsistencies - Action: Use a standardized, purified diet. Commercial diets can have variable composition, which may affect carcinogenesis.[2] - Recommendation: Avoid high-fat and high-sucrose diets unless they are a specific variable in your study, as they can promote pancreatic carcinogenesis.
Animal Husbandry Conditions - Action: Maintain consistent housing conditions, including cage density, light-dark cycles, and temperature. - Recommendation: Stress can influence physiological responses, potentially impacting tumor development.
Problem 2: Unexpected Lesion Characteristics or Location

The type or location of tumors is not consistent with expected outcomes (e.g., tumors in organs other than the pancreas, or unexpected histological subtypes).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Animal Model Specificity - Action: Be aware of the species-specific effects of BOP. While it primarily induces pancreatic ductal adenocarcinomas in Syrian hamsters, it can induce tumors in the liver, lungs, and kidneys in rats.[1][3] - Recommendation: Select the animal model that is most appropriate for your research question.
Route of Administration - Action: The route of administration can influence tumor location. For example, oral administration in rats can lead to a higher incidence of esophageal tumors compared to subcutaneous injection.[4] - Recommendation: Maintain a consistent route of administration as specified in your protocol.
Metabolic Differences - Action: Recognize that metabolic activation of BOP can vary between species and even between different cell types within an organ.[5] - Recommendation: When comparing results across studies, consider potential differences in metabolic pathways.
Histopathological Interpretation - Action: Ensure consistent and standardized histopathological evaluation of lesions. - Recommendation: Utilize specific markers, such as cytokeratin, to confirm the ductal origin of pancreatic tumors.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal animal model for studying BOP-induced pancreatic cancer?

A1: The Syrian golden hamster is the most widely used and accepted model for studying BOP-induced pancreatic ductal adenocarcinoma.[1] This is because the histological and molecular characteristics of the tumors, including the presence of K-ras mutations, closely resemble human pancreatic cancer.[1] In contrast, BOP induces a different spectrum of tumors in rats, with a lower incidence of pancreatic neoplasms.[3][8]

Q2: How does diet influence the development of BOP-induced lesions?

A2: Diet is a significant modifying factor. High-fat diets, particularly those rich in saturated fats, have been shown to enhance pancreatic carcinogenesis in the BOP-hamster model.[9] Similarly, sucrose-rich diets can also promote the development of pancreatic cancer. The use of a semipurified diet is recommended over commercial diets to reduce variability, as the latter can have inconsistent compositions that may affect lesion development.[2]

Q3: What is a standard protocol for BOP administration to induce pancreatic lesions in hamsters?

A3: A commonly used protocol involves subcutaneous (s.c.) injections of this compound (BOP) at a dose of 10 mg/kg body weight, administered weekly for four consecutive weeks.[1] Another established protocol uses 20 mg/kg BOP s.c. at 5, 6, and 7 weeks of age.[9] Lesions can be assessed at various time points, with a 4-month protocol being suitable for evaluating early pre-neoplastic lesions.[9]

Q4: Are there sex-related differences in susceptibility to BOP?

A4: Yes, sex-dependent differences in tumor development have been observed. For instance, in rats, BOP-induced nasal cavity and urinary tract tumors are more prevalent in males, suggesting an influence of sex hormones on the metabolic activation of BOP in certain tissues.[4] In hamsters, while some studies report no significant sex differences in pancreatic lesion induction with specific protocols,[1] others have noted that the enhancing effects of dietary factors like selenium can be sex-specific.[10]

Q5: What are the key safety precautions for handling BOP?

A5: this compound is a potent carcinogen and should be handled with extreme care.[11][12] Always work in a designated area, such as a chemical fume hood, to avoid inhalation of vapors or aerosols.[13] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] In case of skin contact, wash the area thoroughly with soap and water. For eye contact, rinse with copious amounts of water and seek immediate medical attention.[13]

Q6: How can I ensure accurate and reproducible histopathological analysis of BOP-induced lesions?

A6: For accurate analysis, a systematic approach is crucial. Pancreatic tissue should be properly fixed (e.g., in 10% formalin), embedded in paraffin, and sectioned for hematoxylin and eosin (H&E) staining.[14] Lesions should be classified according to established criteria, distinguishing between pre-neoplastic lesions (e.g., hyperplasia, dysplasia) and carcinomas.[9] Immunohistochemical markers can be valuable for confirming the cellular origin of tumors. For example, cytokeratin staining can identify cells of ductal origin,[6][7] and integrin α(V)β(3) has been identified as a potential marker for early lesions.[15] It is also important to use appropriate statistical methods for analyzing lesion scores to avoid common pitfalls like pseudoreplication.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various factors on BOP-induced lesion development in Syrian hamsters.

Table 1: Effect of Dietary Fat on Pancreatic Lesion Development

Lesion TypeLow Fat (5% lard)High Fat (20% lard)
Intermediate and Tubular Ductal Complexes (Number) LowerSignificantly Higher
Intraductal Hyperplasia (Number of Ducts) LowerHigher
Atypical Hyperplasia (Proportion) LowerHigher
(Data adapted from a 4-month study with s.c. injection of 20 mg/kg BOP at 5, 6, and 7 weeks of age)[9]

Table 2: Effect of Partial Pancreatectomy (PP) on Pancreatic Cancer Development

Experimental GroupCancer IncidenceAverage Tumor Diameter (mm)
BOP 30 min after PP 3%4
BOP 1 week after PP 31%10
BOP only (Control) Not specified9
(Data from a 46-week study with a single s.c. injection of 20 mg/kg BOP)[18]

Experimental Protocols

Protocol 1: Induction of Pancreatic Lesions in Syrian Hamsters (4-Month Model)

This protocol is designed for the induction and quantitative analysis of early pre-neoplastic lesions.[9]

Materials:

  • This compound (BOP)

  • Sterile saline solution

  • Syrian golden hamsters (4 weeks old)

  • Standard or experimental diets

  • Calibrated syringes and needles for subcutaneous injection

  • 10% neutral buffered formalin

  • Standard histology equipment (paraffin, microtome, slides, H&E stains)

Procedure:

  • Acclimatization: Acclimatize hamsters for one week upon arrival.

  • BOP Administration: At 5, 6, and 7 weeks of age, administer BOP via subcutaneous injection at a dose of 20 mg/kg body weight. Prepare the BOP solution in sterile saline.

  • Dietary Intervention: Following the final BOP injection, randomize animals into different dietary groups as required by the experimental design.

  • Monitoring: Monitor the animals' health and body weight regularly.

  • Termination: At 4 months post-initiation, euthanize the animals.

  • Tissue Collection: At necropsy, carefully dissect the pancreas, trim excess fat, and fix in 10% neutral buffered formalin for at least 24 hours.

  • Histopathological Analysis: Process the fixed pancreatic tissue for paraffin embedding. Prepare 5 µm sections and stain with hematoxylin and eosin (H&E).

  • Quantitative Analysis: Quantify the number and size of pre-neoplastic lesions, such as intraductal epithelial hyperplasia, cystic ductal complexes, and tubular ductal complexes, under a microscope.

Protocol 2: Histopathological and Immunohistochemical Analysis

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: For immunohistochemistry, perform heat-induced epitope retrieval using a suitable buffer (e.g., 0.01 M citrate buffer, pH 6.0).[14]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[14]

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-cytokeratin or anti-integrin α(V)β(3)) at the optimal concentration and duration.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) to visualize the antigen.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Microscopic Examination: Evaluate the staining intensity and distribution within the pancreatic lesions.

Signaling Pathways and Experimental Workflows

K-ras Signaling Pathway in BOP-Induced Pancreatic Carcinogenesis

BOP acts as a potent carcinogen that, after metabolic activation, leads to DNA damage. A critical consequence of this is the high frequency of activating mutations in the KRAS gene, a key event in the initiation of pancreatic ductal adenocarcinoma.[1] Mutant KRAS is constitutively active, leading to the continuous stimulation of downstream signaling pathways that promote cell proliferation, survival, and invasion.

KRAS_Pathway cluster_downstream Downstream Effector Pathways BOP BOP (this compound) Metabolic_Activation Metabolic Activation BOP->Metabolic_Activation DNA_Damage DNA Damage Metabolic_Activation->DNA_Damage KRAS_Mutation KRAS Gene Mutation DNA_Damage->KRAS_Mutation Active_KRAS Constitutively Active KRAS Protein KRAS_Mutation->Active_KRAS Leads to RAF_MEK_ERK RAF-MEK-ERK Pathway Active_KRAS->RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Active_KRAS->PI3K_AKT_mTOR Proliferation Increased Cell Proliferation RAF_MEK_ERK->Proliferation Invasion Tumor Invasion and Metastasis RAF_MEK_ERK->Invasion Survival Enhanced Cell Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Invasion

Caption: BOP-induced KRAS signaling pathway in pancreatic cancer.

Experimental Workflow for a BOP Carcinogenesis Study

This diagram outlines the key steps in a typical in vivo study using the BOP-induced hamster model of pancreatic cancer.

BOP_Workflow Start Start: Animal Acclimatization BOP_Admin BOP Administration (e.g., s.c. injection) Start->BOP_Admin Diet_Intervention Experimental Diet Feeding BOP_Admin->Diet_Intervention Monitoring Animal Monitoring (Health & Weight) Diet_Intervention->Monitoring Termination Euthanasia & Necropsy Monitoring->Termination Tissue_Collection Pancreas Collection & Fixation Termination->Tissue_Collection Histology Histopathological Analysis (H&E) Tissue_Collection->Histology IHC Immunohistochemistry (e.g., Cytokeratin) Tissue_Collection->IHC Data_Analysis Quantitative Lesion Analysis & Statistical Evaluation Histology->Data_Analysis IHC->Data_Analysis

Caption: Workflow for BOP-induced pancreatic carcinogenesis studies.

References

Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Rodent Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using N-Nitrosobis(2-oxopropyl)amine (BOP) to induce pancreatic and other tumors in rodent models. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible studies.

Troubleshooting Guide

This guide addresses common issues encountered during BOP carcinogenesis experiments in a question-and-answer format.

Q1: We are observing high mortality in our hamster cohort soon after BOP administration. What could be the cause?

A1: High mortality following BOP injection can be due to several factors:

  • Dose: The dose of BOP may be too high for the specific strain or substrain of hamster you are using. While doses around 10 mg/kg weekly are reported, a single high dose (e.g., 70 mg/kg) can also be used but may lead to increased toxicity.[1][2] Consider reducing the dose or switching to a fractionated dosing schedule.

  • Route of Administration: Subcutaneous injection is a common route.[3] Ensure proper injection technique to avoid accidental intravenous administration, which can increase acute toxicity.

  • Animal Health: Pre-existing health conditions in the animals can increase their susceptibility to BOP toxicity. Ensure that all animals are healthy and properly acclimated before starting the experiment.

  • Solvent: Ensure the vehicle used to dissolve BOP is non-toxic and administered at an appropriate volume.

Q2: Our BOP-treated rats are developing tumors, but not in the pancreas. Why is this happening?

A2: The target organ for BOP-induced carcinogenesis in rats is highly dependent on the strain and the route of administration.

  • Strain Differences: Unlike in Syrian hamsters, where BOP is a potent pancreatic carcinogen, in rats (e.g., Wistar-derived MRC, Fischer F-344), BOP tends to induce tumors in other organs such as the liver, kidneys, thyroid, and lungs.[4][5][6] Be sure to select the appropriate rodent species and strain for your research question.

  • Route of Administration: The route of administration can significantly influence tumor location. For instance, oral administration of BOP in hamsters has been shown to induce a high incidence of bile duct neoplasms rather than pancreatic tumors.[7] Subcutaneous injection is more commonly associated with pancreatic cancer in hamsters.[3]

Q3: We are seeing significant variability in tumor development within the same experimental group. What are some potential reasons?

A3: Variability in tumor incidence and latency can be frustrating. Here are a few potential causes:

  • Genetic Drift: Inbred strains can undergo genetic drift over time, especially in smaller colonies.[8][9] This can lead to phenotypic changes and altered susceptibility to carcinogens. It is advisable to refresh your mouse or rat colonies every 5-10 generations by backcrossing to the original inbred strain.[9]

  • Sex Differences: Some studies report sex-dependent differences in tumor development. For example, in Wistar-derived MRC rats, BOP induced urinary and urethral papillomas primarily in males.[5] Ensure your experimental groups are balanced by sex, or analyze the data for each sex separately.

  • Diet: Diet can influence carcinogenesis. For instance, high-fat or high-sucrose diets have been shown to promote BOP-induced pancreatic cancer in hamsters. Ensure all animals are on a consistent and defined diet.

Q4: We are not observing any tumor formation after several weeks of BOP treatment in our hamsters. What should we check?

A4: A lack of tumor development could be due to several factors:

  • BOP Potency: Ensure the BOP you are using is of high quality and has not degraded. Store it according to the manufacturer's instructions.

  • Dosing and Schedule: Review your dosing regimen. While a single high dose can be effective, weekly injections over several weeks are a common protocol for inducing pancreatic cancer in hamsters.[2]

  • Observation Period: The latency period for tumor development can be long. Pancreatic tumors in hamsters treated with BOP may take up to 20 weeks or longer to become apparent.[2]

  • Strain Susceptibility: While Syrian golden hamsters are generally susceptible, there could be substrain differences. Confirm the susceptibility of your chosen hamster strain.

Frequently Asked Questions (FAQs)

Q: What is the most common rodent model for BOP-induced pancreatic cancer?

A: The Syrian golden hamster is the most widely used and effective model for inducing pancreatic ductal adenocarcinoma with BOP.[3] Rats are more prone to developing tumors in other organs, and while mice have been used, the hamster model is considered more robust for pancreatic cancer research.[3][4][6]

Q: What is the mechanism of action of BOP?

A: BOP is a nitrosamine that requires metabolic activation to become a carcinogen. This process leads to the formation of reactive intermediates that can alkylate DNA, causing mutations in key genes like KRAS, which is a critical event in the initiation of pancreatic cancer.[3]

Q: What are the typical doses and administration routes for BOP in different rodent strains?

A: Please refer to the summary table below for detailed information on dosages and routes of administration.

Q: Are there any specific safety precautions I should take when handling BOP?

A: Yes, BOP is a potent carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is essential. All waste materials should be disposed of as hazardous chemical waste according to your institution's guidelines.

Data Summary: BOP Protocols in Rodent Strains

SpeciesStrainBOP DoseAdministration RouteFrequencyTumor OutcomeReference
HamsterSyrian Golden10 mg/kgSubcutaneousWeekly for 10 weeksPancreatic ductal adenocarcinoma[2]
HamsterSyrian Golden70 mg/kgSubcutaneousSingle dosePancreatic ductal adenocarcinoma[1]
RatWistar-derived MRCEquitoxic doses (not specified)SubcutaneousWeeklyTumors in kidneys, thyroid, urinary bladder, urethra, respiratory tract, colon, and liver.[4]
RatFischer F-344Not specifiedNot specifiedTwice weekly for 11 doses (in newborns)Hepatocellular carcinoma, nephroblastoma, gonadal stromal tumors.[6]
MouseC57BL/6J, KK-Ay, ICR80 mg/kgSubcutaneousSingle doseEnhanced pancreatic and bile duct cell proliferation in KK-Ay mice.

Experimental Protocols

Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters with BOP

Materials:

  • This compound (BOP)

  • Sterile saline or other appropriate vehicle

  • Syrian golden hamsters (male, 6-8 weeks old)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Methodology:

  • Acclimatization: Acclimate hamsters to the animal facility for at least one week before the start of the experiment.

  • BOP Preparation: Prepare a fresh solution of BOP in sterile saline on the day of injection. A common concentration is 10 mg/mL.

  • Dosing: Administer BOP via subcutaneous injection at a dose of 10 mg/kg body weight.

  • Injection Schedule: Repeat the injections once a week for 10 consecutive weeks.

  • Monitoring: Monitor the animals' health daily and their body weight weekly. Observe for any signs of toxicity or tumor development.

  • Termination: Euthanize the animals at a predetermined endpoint (e.g., 20-28 weeks after the first injection) or when they show signs of significant morbidity.[2]

  • Necropsy and Histopathology: Perform a thorough necropsy and collect the pancreas and other organs for histopathological analysis to confirm tumor development.

Visualizations

Experimental Workflow

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase acclimatization Animal Acclimatization (1 week) randomization Randomization into Control & Treatment Groups acclimatization->randomization bop_admin BOP Administration (e.g., 10 mg/kg, s.c., weekly) randomization->bop_admin bop_prep BOP Preparation (Freshly made) bop_prep->bop_admin monitoring Animal Monitoring (Daily health, weekly weight) bop_admin->monitoring euthanasia Euthanasia & Necropsy (Endpoint: e.g., 20-28 weeks) monitoring->euthanasia histopathology Histopathological Analysis euthanasia->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BOP This compound (BOP) DNA_alkylation Metabolic Activation & DNA Alkylation BOP->DNA_alkylation KRAS_mutation KRAS Mutation (e.g., G12D) DNA_alkylation->KRAS_mutation PI3K_Akt PI3K/Akt Pathway KRAS_mutation->PI3K_Akt RAF_MEK_ERK RAF/MEK/ERK Pathway KRAS_mutation->RAF_MEK_ERK proliferation Increased Proliferation PI3K_Akt->proliferation apoptosis Decreased Apoptosis PI3K_Akt->apoptosis RAF_MEK_ERK->proliferation tumor_development Pancreatic Tumor Development proliferation->tumor_development apoptosis->tumor_development

References

Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Carcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-Nitrosobis(2-oxopropyl)amine (BOP) in experimental carcinogenesis models. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during in vivo and in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Inconsistent Tumor Induction

Question: My BOP-induced tumor incidence is inconsistent between experiments, or the primary tumor site is not what I expected. What are the key factors influencing BOP's carcinogenic potency and organ specificity?

Answer: The carcinogenic potency and target organ of this compound (BOP) are highly sensitive to several experimental variables. Inconsistency often arises from subtle differences in protocol. The primary factors to control are:

  • Animal Species: BOP exhibits significant species-specific organotropism. It is a potent pancreatic carcinogen in Syrian golden hamsters, which are considered the best model for this purpose.[1][2] In contrast, BOP primarily induces tumors of the thyroid gland, lungs, liver, and colon in rats, with the pancreas rarely being affected.[1][3][4] This difference is attributed to variations in metabolic activation and DNA alkylation in the target tissues.[2]

  • Route of Administration: The method of BOP delivery significantly alters the resulting tumor profile. Subcutaneous (s.c.) injection in hamsters reliably targets the pancreas.[2] However, oral administration (gavage) can lead to an increased incidence of bile duct tumors.[5] In rats, oral administration of BOP leads to a different tumor spectrum than subcutaneous injection, affecting organs like the pharynx, esophagus, and thyroid differently.[4]

  • Dose and Schedule: The carcinogenic effects of BOP are dose-dependent.[6] Both single high-dose injections and chronic weekly administrations are effective for tumor induction.[2][7] A single dose of 70 mg/kg body weight in hamsters has been shown to induce pancreatic lesions.[7] Lower weekly doses (e.g., 10 mg/kg) are also common protocols.[2] Ensure your dosing is precise and consistent.

  • Metabolic Activation: BOP is not carcinogenic itself but requires metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that alkylate DNA.[8] The primary metabolic pathway involves the reduction of BOP to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is considered a key proximate carcinogen, especially for the pancreas.[5][9] Factors that influence liver and pancreatic enzyme activity, such as diet, can therefore affect BOP potency.

  • Sex and Hormonal Status: In some models, particularly in rats, there are sex-specific differences in tumor development. For example, nasal cavity and urinary tract tumors were induced primarily in male rats treated with BOP, suggesting a role for sex hormones in the activation of BOP in certain tissues.[4]

Troubleshooting Checklist for Inconsistent Results:
  • Verify Animal Model: Confirm you are using the correct species for your target organ (e.g., Syrian hamster for pancreatic cancer).[2]

  • Standardize Administration Route: Use the same administration route for all animals in all experimental groups.

  • Calibrate Dosing: Double-check dose calculations and the concentration of your BOP solution.

  • Control Environmental Factors: Maintain consistent diet, housing conditions, and light/dark cycles, as these can influence animal metabolism.

  • Document Sex: Record and analyze data for males and females separately, as sex can be a significant variable.[4]

Data & Protocols

Table 1: Species-Specific Tumor Induction by BOP

This table summarizes the primary tumor sites observed in Syrian hamsters and MRC rats following BOP administration, highlighting the compound's differential organotropism.

SpeciesAdministration RoutePrimary Target OrgansOther Affected OrgansReference
Syrian Golden Hamster Subcutaneous (s.c.)Pancreas (Ductal Adenocarcinoma)Lung, Liver[1][2]
Oral (Gavage)Pancreatic Duct, Bile DuctLiver (Hepatocellular/Cholangiocellular Neoplasms), Lung[5][10]
MRC Rat Subcutaneous (s.c.)Thyroid Gland, KidneysLung, Colon, Liver[3][4]
Oral (Gavage)Thyroid Gland, UrethraColon, Lung, Liver[3][4]
Table 2: Comparative Carcinogenic Potency of BOP and its Metabolites

Data from studies in Syrian hamsters show that BOP is more potent than its key metabolites, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).

CompoundRelative PotencyKey ObservationReference
BOP Most PotentShortest time to death with tumors at a low total dose.[10]
HPOP IntermediateWeaker than BOP but stronger than BHP. Also induces liver neoplasms.[10]
BHP Least PotentConsiderably less potent than BOP and HPOP.[10]
Experimental Protocol: Induction of Pancreatic Adenocarcinoma in Syrian Hamsters

This protocol is a standard method for inducing pancreatic ductal adenocarcinoma, a model that closely mimics human disease.[1]

Materials:

  • This compound (BOP)

  • Sterile 0.9% Saline Solution

  • 8-week-old male Syrian golden hamsters

  • Standard laboratory animal diet and housing

Procedure:

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week prior to the start of the experiment.

  • BOP Solution Preparation: Dissolve BOP in sterile saline to a final concentration of 10 mg/mL. Prepare this solution fresh before each injection and protect it from light.

  • Administration: Administer BOP via subcutaneous (s.c.) injection at a dose of 10 mg/kg body weight. Injections are typically given in the interscapular region.

  • Dosing Schedule: Repeat the injection once weekly for a period of 4-6 weeks.[2]

  • Monitoring: Monitor the animals daily for clinical signs of distress (e.g., weight loss, lethargy, abdominal distension). Record body weights weekly.

  • Termination: The typical experimental endpoint is 30-40 weeks after the initial injection.[2] Euthanize animals at the endpoint or when they become moribund.

  • Necropsy and Histopathology: Perform a full necropsy. Harvest the pancreas, liver, lungs, and any other tissues with gross abnormalities. Fix tissues in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.

Visual Guides: Pathways & Workflows

Metabolic Activation of BOP

The carcinogenic effect of BOP is dependent on its metabolic conversion to reactive intermediates. The primary pathway involves the reduction to HPOP, a proximate carcinogen, which can be further reduced to BHP.

BOP_Metabolism BOP BOP (this compound) HPOP HPOP (N-Nitroso(2-hydroxypropyl) (2-oxopropyl)amine) BOP->HPOP Reduction Activation Metabolic Activation (Cytochrome P450) BOP->Activation BHP BHP (N-Nitrosobis(2-hydroxypropyl)amine) HPOP->BHP Reduction HPOP->Activation DNA_Adducts DNA Adducts & Carcinogenesis Activation->DNA_Adducts Influencing_Factors cluster_factors Controllable Experimental Factors cluster_mechanism Biological Mechanism Species Animal Species (e.g., Hamster vs. Rat) Metabolism Metabolic Activation (HPOP Formation) Species->Metabolism Dose Dose & Schedule DNA_Damage DNA Alkylation & Repair Dose->DNA_Damage Route Administration Route (s.c., Oral) Route->Metabolism Cofactors Co-factors (Diet, Injury, Hormones) Cofactors->Metabolism Cofactors->DNA_Damage Metabolism->DNA_Damage Outcome Carcinogenic Outcome (Tumor Potency, Type, Location) DNA_Damage->Outcome Experimental_Workflow start Start: Hypothesis acclimate 1. Animal Acclimatization (1-2 weeks) start->acclimate admin 2. BOP Administration (e.g., Weekly s.c. Injections) acclimate->admin monitor 3. Long-term Monitoring (Body weight, clinical signs) admin->monitor endpoint 4. Experimental Endpoint (e.g., 30-40 weeks or moribund) monitor->endpoint necropsy 5. Necropsy & Tissue Collection endpoint->necropsy histo 6. Histopathological Analysis necropsy->histo analysis 7. Data Analysis & Interpretation histo->analysis end End: Conclusion analysis->end

References

Minimizing off-target effects of N-Nitrosobis(2-oxopropyl)amine administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Administration

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound (BOP) in experimental models. The focus is on minimizing off-target effects through careful planning, execution, and troubleshooting of common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BOP) and what is its primary application in research?

A1: this compound (BOP) is a potent, organ-specific nitrosamine carcinogen used to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, most notably in Syrian golden hamsters. Its high specificity for the pancreas makes it a valuable tool for studying the initiation and progression of this disease.

Q2: How does BOP induce pancreatic cancer?

A2: BOP requires metabolic activation in the body. It is metabolized by cytochrome P450 enzymes, primarily in the liver, into reactive electrophilic intermediates. These intermediates travel through the bloodstream to the pancreas, where they damage DNA by forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations in key oncogenes, such as Kras, initiating the development of pancreatic cancer.

Q3: What are the primary off-target effects associated with BOP administration?

A3: While BOP is highly specific to the pancreas, off-target effects can occur, particularly at higher doses. The most commonly reported off-target organ is the liver, due to its primary role in metabolizing BOP. Other reported sites of tumor development include the lungs, kidneys, and gallbladder. Systemic toxicity can also manifest as weight loss, lethargy, or reduced survival in experimental animals.

Q4: Can the route of administration influence the off-target effects of BOP?

A4: Yes, the route of administration is a critical factor. Subcutaneous (s.c.) injection is the most common and well-documented method for inducing pancreatic cancer with high fidelity. Intraperitoneal (i.p.) or intravenous (i.v.) routes can alter the distribution and metabolism of BOP, potentially leading to a different profile of on-target and off-target effects. Consistency in the administration route is crucial for reproducibility.

Q5: What is the importance of the animal model chosen for BOP studies?

A5: The choice of animal model is highly important as there are species-specific differences in metabolism and susceptibility to BOP. The Syrian golden hamster is the most widely used and validated model for BOP-induced pancreatic cancer due to its high sensitivity. While other species like rats can be used, the tumor incidence and latency period may vary significantly.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High mortality or excessive weight loss (>15%) in animals post-injection. 1. Dosage is too high for the specific animal strain, age, or sex.2. Improper administration (e.g., accidental i.p. injection instead of s.c.).3. Contamination of the BOP solution.4. Pre-existing health conditions in the animals.1. Review and recalculate the dosage based on recent literature for your specific model. Consider a dose-finding study.2. Ensure proper training on injection techniques. For s.c. injections, use the scruff of the neck.3. Prepare fresh BOP solutions for each injection cycle using sterile techniques.4. Ensure animals are properly acclimatized and health-screened before the study begins.
Low incidence of pancreatic tumors. 1. Dosage is too low.2. Insufficient duration of the study.3. Degradation of BOP solution.4. Incorrect route of administration.1. Verify the dosage against established protocols. A common dose for hamsters is 10 mg/kg body weight, once weekly for several weeks.2. The latency period for tumor development can be long (e.g., 12-20 weeks after the last injection). Ensure the study endpoint is appropriate.3. BOP is sensitive to light. Store stock solutions protected from light and prepare fresh dilutions before use.4. Confirm the use of the subcutaneous route, as it is most effective for pancreatic specificity.
High incidence of tumors in non-pancreatic tissues (e.g., liver, lung). 1. Dosage is too high, leading to systemic exposure and off-target effects.2. Metabolic differences in the animal strain being used.3. The administration schedule is too frequent.1. Reduce the dose of BOP. A lower dose may increase pancreatic specificity while reducing systemic toxicity.2. Review literature specific to your animal strain. Consider using a different, well-characterized strain.3. Increase the interval between injections (e.g., from once weekly to once every two weeks) to allow for metabolic clearance and tissue recovery.
Inconsistent tumor development across the cohort. 1. Inaccurate or inconsistent injection volumes.2. Variability in animal weight, age, or sex.3. Uneven suspension of BOP if not fully dissolved in the vehicle.1. Use calibrated syringes and ensure the injection volume is accurately calculated for each animal's body weight.2. Use a homogenous group of animals (narrow age and weight range). If using both sexes, analyze them as separate cohorts.3. Ensure BOP is completely dissolved in the vehicle (e.g., saline) before drawing it into the syringe. Vortex if necessary.

Experimental Protocols & Data

BOP Dosage and Administration in Syrian Hamsters

The following table summarizes typical dosage regimens for inducing pancreatic cancer in Syrian golden hamsters. Researchers should perform a pilot study to determine the optimal dose for their specific animal strain and experimental goals.

Parameter Value Reference
Animal Model Syrian Golden Hamster (Male, 6-8 weeks old)
Carcinogen This compound (BOP)
Typical Dose 10 mg/kg body weight
Vehicle Sterile 0.9% Saline
Route Subcutaneous (s.c.)
Frequency Once weekly
Duration 6-12 weeksVaries by study
Tumor Latency 12-20 weeks after final injectionVaries by study
Protocol for BOP Solution Preparation and Administration
  • Safety First: BOP is a potent carcinogen and should be handled with extreme caution in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.

  • Calculation: Calculate the total amount of BOP required. For a 10 mg/kg dose in a 100g (0.1 kg) hamster, you would need 1 mg of BOP.

  • Dissolution: Weigh the required amount of BOP and dissolve it in sterile 0.9% saline to a final concentration that allows for a manageable injection volume (e.g., 1-5 mg/mL). Protect the solution from light by wrapping the container in aluminum foil.

  • Administration:

    • Weigh each animal immediately before injection.

    • Calculate the precise volume needed for the 10 mg/kg dose.

    • Using a tuberculin syringe with a 25-27 gauge needle, draw up the calculated volume.

    • Gently lift the skin on the scruff of the hamster's neck to form a "tent."

    • Insert the needle into the subcutaneous space and inject the solution.

    • Monitor the animal for any immediate adverse reactions.

  • Disposal: All materials that come into contact with BOP (needles, syringes, tubes, bedding) must be disposed of as hazardous chemical waste according to institutional guidelines.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involved in BOP-related research.

G cluster_pre Pre-Administration cluster_admin BOP Administration cluster_post Post-Administration Acclimatization Animal Acclimatization (1-2 weeks) HealthScreen Health Screening & Baseline Weight Acclimatization->HealthScreen DoseCalc Dose Calculation (10 mg/kg BW) HealthScreen->DoseCalc Injection Subcutaneous Injection (Weekly) DoseCalc->Injection Monitoring Weekly Monitoring (Weight, Clinical Signs) Injection->Monitoring Latency Tumor Latency Period (12-20 weeks) Monitoring->Latency Endpoint Humane Endpoint & Necropsy Latency->Endpoint Analysis Tissue Collection (Pancreas, Liver, Lung) Endpoint->Analysis Histo Histopathological Analysis Analysis->Histo

Caption: Experimental workflow for BOP-induced pancreatic carcinogenesis.

G cluster_pathway Kras Signaling Cascade BOP BOP (Procarcinogen) Metabolism Hepatic Metabolism (Cytochrome P450) BOP->Metabolism Intermediates Reactive Electrophiles Metabolism->Intermediates DNA Pancreatic DNA Intermediates->DNA Adducts DNA Adduct Formation DNA->Adducts Mutation Kras Gene Mutation (e.g., G12D) Adducts->Mutation Signaling Aberrant Downstream Signaling RAF RAF Mutation->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: BOP metabolic activation and induction of Kras signaling.

G A High Incidence of Off-Target Tumors? B Was the dose > 10 mg/kg? A->B Yes C Was the route Subcutaneous? A->C No B->C No E Action: Reduce dose to 5-10 mg/kg and perform a pilot study. B->E Yes D Is the animal strain known for off-target effects? C->D Yes F Action: Ensure proper s.c. technique. Avoid i.p. or i.v. routes. C->F No G Action: Review literature for the specific strain or consider using Syrian hamsters. D->G Yes H Consult with veterinarian and review protocol. D->H No

Caption: Troubleshooting logic for off-target tumor formation.

Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of N-Nitrosobis(2-oxopropyl)amine (BOP) induced cancer models. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with BOP cancer models.

Question: Why is the tumor incidence in my hamster model lower than expected?

Answer: Several factors can contribute to lower-than-expected tumor incidence in BOP-induced hamster models. These include the dose and administration route of BOP, the strain of hamster used, and dietary factors.

  • BOP Dosage and Administration: The carcinogenicity of BOP is dose-dependent. Lower doses will result in a lower incidence of tumors and a longer latency period. The route of administration also significantly impacts tumor development. Subcutaneous injections are commonly used to induce pancreatic cancer.[1][2]

  • Animal Strain: Syrian golden hamsters are most commonly used and are highly susceptible to the carcinogenic effects of BOP, particularly for pancreatic cancer.[3][4][5] Using a different strain may result in a different tumor response.

  • Diet: High-fat diets have been shown to enhance pancreatic carcinogenesis in BOP-treated hamsters.[1][6] If a standard or low-fat diet is being used, this could contribute to a lower tumor incidence.

Question: I am observing a high rate of mortality in my experimental animals unrelated to tumor burden. What could be the cause?

Answer: Acute toxicity from BOP administration can lead to premature mortality. This is often related to the dose and frequency of administration. The vehicle used to dissolve BOP and the injection technique can also play a role.

  • BOP Toxicity: High concentrations of BOP can be toxic. It is crucial to use a dose that is carcinogenic but not acutely toxic. The appropriate dose may need to be titrated for the specific animal strain and supplier.

  • Vehicle and Injection: BOP is typically dissolved in saline. Ensure the solution is properly prepared and sterile. Improper subcutaneous injection technique can lead to local tissue damage and infection, which can increase mortality.

Question: The tumors in my model are developing in organs other than the pancreas. Why is this happening?

Answer: The organotropic effects of BOP are highly dependent on the route of administration and the animal model.

  • Route of Administration: While subcutaneous injection of BOP in Syrian golden hamsters primarily induces pancreatic tumors, other routes can lead to tumors in different organs.[7][8] For example, oral administration in drinking water has been shown to induce a high incidence of bile duct neoplasms.[8] In rats, BOP can induce tumors in the lungs, thyroid, and liver, among other organs, depending on the administration route.[9][10]

  • Animal Model: Rats and hamsters metabolize BOP differently, leading to different target organs for carcinogenesis.[11][12][13]

Frequently Asked Questions (FAQs)

What is the typical latency period for tumor development in BOP-induced hamster models of pancreatic cancer?

The latency period for the development of pancreatic tumors in Syrian golden hamsters treated with BOP can vary depending on the dosage and administration schedule. Generally, preneoplastic lesions can be observed within a few weeks, with invasive carcinomas developing between 12 to 40 weeks after the initial BOP administration.[1][6]

What are the expected histopathological features of BOP-induced pancreatic tumors in hamsters?

BOP-induced pancreatic tumors in Syrian golden hamsters closely resemble human pancreatic ductal adenocarcinoma (PDAC).[14][15][16] The tumors typically arise from the ductal epithelium and progress through stages of hyperplasia, dysplasia, and carcinoma in situ to invasive adenocarcinoma.[2][14]

What is the mechanism of action of BOP?

BOP is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. It is metabolized to reactive electrophiles that can alkylate DNA, leading to mutations.[11][17][18][19] One of the key metabolites is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[7][12][13] The resulting DNA damage, if not repaired, can lead to the activation of oncogenes, such as K-ras, and the inactivation of tumor suppressor genes, initiating the process of carcinogenesis.[2][4][5]

Quantitative Data Summary

Table 1: Effect of Administration Route on Tumor Incidence in Hamsters

Route of AdministrationPrimary Tumor SiteReference
Subcutaneous InjectionPancreas[1]
Oral (in drinking water)Bile Duct[8]

Table 2: Common BOP Dosing Regimens for Pancreatic Cancer Induction in Syrian Golden Hamsters

BOP DoseAdministration ScheduleLatency to TumorReference
10 mg/kgWeekly subcutaneous injections for 10 weeksTumors observed from 20 weeks
10 mg/kgWeekly subcutaneous injections for 4 weeksAdenomas and carcinoma in situ at 30 weeks[1]
20 mg/kgSubcutaneous injections at 5, 6, and 7 weeks of agePre-neoplastic lesions at 4 months post-initiation[6]

Experimental Protocols

Protocol for Induction of Pancreatic Ductal Adenocarcinoma in Syrian Golden Hamsters using BOP

  • Animal Model: Male Syrian golden hamsters, 5-6 weeks old.

  • Acclimatization: House the animals in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) for at least one week before the start of the experiment. Provide standard chow and water ad libitum.

  • BOP Preparation: Prepare a fresh solution of BOP (10 mg/mL) in sterile physiological saline on the day of injection.

  • BOP Administration: Administer BOP via subcutaneous injection at a dose of 10 mg/kg body weight. The injections should be given once a week for a period of 10-12 weeks.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Weigh the animals weekly.

  • Termination: Euthanize the animals at a predetermined endpoint (e.g., 20-30 weeks after the first injection) or when they show signs of significant tumor burden (e.g., >10% weight loss, palpable abdominal mass).

  • Tissue Collection and Analysis: At necropsy, carefully dissect the pancreas and other organs. Fix the tissues in 10% neutral buffered formalin for histopathological analysis.

Visualizations

BOP_Metabolism_and_Action cluster_metabolism Metabolic Activation cluster_carcinogenesis Carcinogenesis BOP This compound (BOP) HPOP N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) BOP->HPOP Reduction Reactive_Metabolites Reactive Electrophilic Metabolites BOP->Reactive_Metabolites Oxidation HPOP->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DNA Alkylation Kras_Mutation K-ras Mutation (GGT to GAT) DNA_Adducts->Kras_Mutation Mutagenesis Signaling_Alteration Altered Cell Signaling Kras_Mutation->Signaling_Alteration Cell_Proliferation Increased Cell Proliferation Signaling_Alteration->Cell_Proliferation Tumor_Development Pancreatic Tumor Development Cell_Proliferation->Tumor_Development

Caption: Metabolic activation of BOP and subsequent molecular events leading to pancreatic carcinogenesis.

BOP_Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization bop_prep BOP Solution Preparation acclimatization->bop_prep bop_admin Weekly Subcutaneous BOP Injections bop_prep->bop_admin monitoring Daily Health Monitoring & Weekly Weight Checks bop_admin->monitoring monitoring->bop_admin Continue injections endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Necropsy endpoint->euthanasia Yes tissue_collection Tissue Collection & Fixation euthanasia->tissue_collection analysis Histopathological & Molecular Analysis tissue_collection->analysis end End analysis->end

Caption: Standard experimental workflow for a BOP-induced cancer model study.

References

N-Nitrosobis(2-oxopropyl)amine stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Nitrosobis(2-oxopropyl)amine (BOP) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (BOP)?

For long-term storage, it is recommended to store BOP at -20°C.[1] Short-term storage at room temperature is permissible.[1] It is advised to refer to the manufacturer's specific instructions for the lot in use.

Q2: What is the primary degradation pathway for BOP?

BOP is known to undergo a base-catalyzed intramolecular aldol condensation.[2][3] This process leads to the formation of N-nitroso-5-hydroxy-5-methyl-3-piperidone, which subsequently decomposes to 3-hydroxy-5-methylpyridine.[2] To minimize degradation, exposure to basic conditions should be avoided.

Q3: How can I detect BOP and its potential degradation products?

Several analytical methods can be employed for the analysis of nitrosamines, including BOP. These include:

  • Gas Chromatography-Thermal Energy Analysis (GC-TEA) [4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) [4][6]

  • Proton NMR and Mass Spectrometry for identity confirmation.[1]

  • Thin Layer Chromatography (TLC) can also be used for visualization.[1]

Q4: Is BOP sensitive to light?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with BOP.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of your BOP sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the BOP has been stored at the recommended temperature (-20°C for long-term storage).[1]

    • Check for Basic Contamination: Ensure that solvents, buffers, and any other reagents mixed with BOP are not basic, as BOP is susceptible to base-catalyzed decomposition.[2]

    • Assess Sample Purity: Re-analyze the purity of your BOP stock solution using a suitable analytical method like HPLC or GC-MS to check for the presence of degradation products.

Issue 2: Appearance of unknown peaks in chromatograms.

The presence of new peaks may indicate the formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Based on the known degradation pathway, the primary degradation products to investigate are N-nitroso-5-hydroxy-5-methyl-3-piperidone and 3-hydroxy-5-methylpyridine.[2]

    • Mass Spectrometry Analysis: Utilize mass spectrometry (MS) to determine the molecular weight of the unknown peaks and compare them to the expected masses of the degradation products.

    • Review Experimental pH: Carefully review the pH of all solutions used in your experiment. If the pH is neutral to basic, consider adjusting to a slightly acidic pH if your experimental design allows, to minimize further degradation.

Experimental Protocols

Protocol: Analysis of BOP Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of BOP in a given solution.

  • Preparation of BOP Stock Solution:

    • Accurately weigh and dissolve BOP in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Incubation under Test Conditions:

    • Aliquots of the BOP stock solution are diluted into the desired test buffers (e.g., different pH values) or solvents.

    • Samples are incubated under specific conditions (e.g., various temperatures, light exposure).

  • Time-Point Sampling:

    • At designated time points, an aliquot is removed from each test condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid to ensure acidic conditions and prevent on-column degradation).

    • Detection: UV detector set at a wavelength appropriate for nitrosamines (typically around 230-240 nm).

    • Quantification: The peak area of BOP is recorded at each time point to determine the rate of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (BOP)

Storage DurationRecommended TemperatureNotes
Short-termRoom TemperatureProtect from light and basic conditions.
Long-term-20°CStable for at least 6 months.[1]

Visualizations

BOP_Decomposition_Pathway BOP This compound (BOP) Intermediate N-nitroso-5-hydroxy-5-methyl-3-piperidone BOP->Intermediate Base-catalyzed intramolecular aldol condensation Product 3-hydroxy-5-methylpyridine Intermediate->Product Decomposition

Caption: Base-catalyzed decomposition pathway of this compound (BOP).

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_analysis Analysis & Action Issue Inconsistent Results or Unexpected Chromatographic Peaks Storage Verify Storage Conditions (Temp, Light) Issue->Storage pH_Check Check pH of Solvents/Buffers Issue->pH_Check Purity Assess Purity of BOP Stock Issue->Purity Degradation_Check Degradation Suspected? Storage->Degradation_Check pH_Check->Degradation_Check Purity->Degradation_Check Action Adjust pH to slightly acidic (if possible) Prepare fresh stock solution Degradation_Check->Action Yes No_Degradation Investigate other experimental factors Degradation_Check->No_Degradation No

Caption: Troubleshooting workflow for BOP stability issues.

References

Technical Support Center: Impact of Diet on N-Nitrosobis(2-oxopropyl)amine (BOP)-Induced Carcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on N-Nitrosobis(2-oxopropyl)amine (BOP)-induced carcinogenesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard animal model for studying BOP-induced pancreatic carcinogenesis?

A1: The most widely used and accepted animal model is the Syrian golden hamster (Mesocricetus auratus).[1][2] This model is favored because BOP administration consistently induces pancreatic ductal adenocarcinomas that are histologically similar to human pancreatic cancer.[1][2] Moreover, the genetic mutations observed in hamster tumors, such as in K-ras, CDKN2A, and SMAD4, mirror those found in human pancreatic cancer, making it a relevant preclinical model.[1]

Q2: We are observing high mortality in our hamsters after BOP administration, even before tumor development. What could be the cause?

A2: High mortality following BOP administration can be due to several factors:

  • Dosage and Administration: An excessively high dose of BOP can lead to acute toxicity. The dose should be carefully calculated based on the animal's body weight. Subcutaneous (s.c.) injection is a common route of administration.[1][3]

  • Animal Health: Pre-existing health conditions in the hamsters can increase their susceptibility to BOP toxicity. Ensure that the animals are healthy and acclimatized to the facility before starting the experiment.

  • Vehicle and Preparation: Ensure that the BOP is properly dissolved in a suitable vehicle, such as saline, and that the pH is adjusted correctly. Improper preparation can lead to adverse reactions.

Q3: There is significant variability in tumor incidence and multiplicity in our control group receiving a standard diet. How can we reduce this variability?

A3: Variability in tumor induction is a common challenge. To minimize it, consider the following:

  • Standardize Procedures: Ensure that all procedures, including BOP administration, animal handling, and housing conditions, are consistent across all animals.

  • Animal Strain and Age: Use hamsters from the same supplier and of the same age and sex.

  • Dietary Control: Use a standardized and consistent chow for the control group throughout the experiment. Even minor variations in diet composition can influence carcinogenesis.

  • Sample Size: A sufficiently large group of animals can help to mitigate the impact of individual variations.

Q4: We are planning a study on the effect of a high-fat diet. What are the typical compositions of control and high-fat diets?

A4: The composition of control and high-fat diets can vary between studies, but here are some general guidelines:

  • Control (Low-Fat) Diet: Typically contains around 5% fat by weight.

  • High-Fat Diet: Can range from 20% to 60% of calories from fat. The source of fat (e.g., lard, corn oil) is a critical variable and should be consistent. It is crucial to ensure that the diets are isocaloric or that differences in caloric intake are accounted for in the study design.

Troubleshooting Guides

Issue 1: Inconsistent or No Tumor Development

  • Problem: After the expected latency period, there is a lower-than-expected tumor incidence or no tumor development at all.

  • Possible Causes & Solutions:

    • BOP Potency: Ensure the BOP used is of high purity and has been stored correctly to prevent degradation.

    • Administration Technique: Verify that the subcutaneous injections are administered consistently and at the correct depth.

    • Latency Period: The time to tumor development can vary. Ensure the experiment is carried out for a sufficient duration. Some studies have noted tumor development within 20 weeks, while others extend beyond 45 weeks.[4][5]

    • Histopathological Analysis: A thorough histopathological examination is crucial to identify pre-neoplastic and small neoplastic lesions that may not be macroscopically visible.

Issue 2: Unexpected Effects of Dietary Intervention

  • Problem: The dietary intervention (e.g., high-fat diet) is not producing the expected enhancement or inhibition of carcinogenesis.

  • Possible Causes & Solutions:

    • Timing of Diet: The timing of the dietary intervention relative to carcinogen administration (initiation vs. promotion phase) can significantly alter the outcome. High-fat diets have been shown to enhance tumorigenesis when fed during both the initiation and promotion stages.[6]

    • Diet Composition: The specific type of fat (saturated vs. unsaturated) can have different effects. For example, a diet high in saturated fat has been shown to enhance pancreatic carcinogenesis.[7]

    • Caloric Intake: If the high-fat diet is not calorie-controlled, the observed effects may be due to increased caloric intake rather than the fat itself.

Data Presentation

Table 1: Impact of High-Fat Diet on BOP-Induced Carcinogenesis in Syrian Hamsters

Diet GroupFat ContentTumor IncidenceTumor Multiplicity (per animal)Reference
Low-Fat (LF)5% LardLowerLower[7]
High-Fat (HF)20% LardHigherSignificantly Higher[7]
Low-Fat (LF)4.5g Corn Oil / 385 kcalBaselineBaseline[6]
High-Fat (HF)18g Corn Oil / 385 kcal9% (Renal Adenocarcinomas)Elevated[6]

Table 2: Impact of Sucrose-Rich Diet on BOP-Induced Pancreatic Carcinogenesis in Hamsters

Diet GroupSucrose ContentCarcinoma IncidenceNumber of CarcinomasReference
Control DietStarch-basedBaselineBaseline[8]
Sucrose-Rich Diet20-50% of starch replaced by sucroseIncreasedIncreased[8]

Table 3: Impact of Dietary Energy Restriction on BOP-Induced Pancreatic Carcinogenesis in Hamsters

Energy RestrictionCarcinoma IncidenceTumor MultiplicityReference
10%No significant influenceNot specified[4][9]
20%No significant influenceNot specified[4][9]
40%No significant influenceHigher than control[4][9]

Experimental Protocols

Detailed Methodology for BOP-Induced Pancreatic Carcinogenesis in Syrian Hamsters

  • Animal Model:

    • Male Syrian golden hamsters, 5-6 weeks of age.

    • House in a temperature and light-controlled facility with ad libitum access to water.

    • Acclimatize animals for at least one week before the start of the experiment.

  • Carcinogen Preparation and Administration:

    • Dissolve this compound (BOP) in sterile 0.9% saline.

    • Administer BOP via subcutaneous (s.c.) injection.

    • A common dosing regimen is 10-20 mg/kg body weight, once a week for several weeks (e.g., 3-10 weeks).[5][7][10]

  • Dietary Intervention:

    • After the final BOP injection, divide the hamsters into different dietary groups.

    • Control Diet: A standard laboratory chow with a low-fat content (e.g., 5% fat).

    • High-Fat Diet: A custom diet with a higher percentage of fat (e.g., 20% lard or corn oil). Ensure the diet is isocaloric with the control diet by adjusting carbohydrate content, or account for caloric differences in the analysis.

    • Sucrose-Rich Diet: A diet where a percentage of starch is replaced with sucrose.

    • Energy-Restricted Diet: A diet with a 10-40% reduction in calories compared to the control diet, with proportional reductions in fat and carbohydrates.[4]

  • Monitoring and Endpoint:

    • Monitor the animals' body weight and general health weekly.

    • The duration of the experiment can range from 4 months to over a year, depending on the study's objectives.[4][7]

    • At the end of the experiment, euthanize the animals and perform a complete necropsy.

  • Histopathological Analysis:

    • Carefully dissect the pancreas and other relevant organs.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • Quantify the number and size of pre-neoplastic and neoplastic lesions, such as intraductal epithelial hyperplasia, cystic ductal complexes, and adenocarcinomas.[7][11]

Mandatory Visualization

experimental_workflow Experimental Workflow for Studying Diet Impact on BOP-Induced Carcinogenesis cluster_setup Phase 1: Acclimatization & Carcinogen Induction cluster_intervention Phase 2: Dietary Intervention cluster_monitoring Phase 3: Monitoring & Endpoint cluster_analysis Phase 4: Analysis acclimatization Acclimatization of Syrian Golden Hamsters (1 week) bop_induction BOP Administration (e.g., 20 mg/kg, s.c., weekly for 3 weeks) acclimatization->bop_induction Start of Experiment diet_groups Randomization into Dietary Groups bop_induction->diet_groups control_diet Control Diet (e.g., 5% fat) diet_groups->control_diet hf_diet High-Fat Diet (e.g., 20% fat) diet_groups->hf_diet sr_diet Sucrose-Rich Diet diet_groups->sr_diet er_diet Energy-Restricted Diet diet_groups->er_diet monitoring Weekly Monitoring (Body Weight, Health) control_diet->monitoring hf_diet->monitoring sr_diet->monitoring er_diet->monitoring endpoint Experiment Termination (e.g., 4-12 months) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy histopathology Histopathological Examination (H&E Staining) necropsy->histopathology data_analysis Data Analysis (Tumor Incidence, Multiplicity) histopathology->data_analysis

Experimental workflow for diet and BOP carcinogenesis studies.

PKC_zeta_pathway Simplified Protein Kinase C Zeta (PKCζ) Signaling in Cancer cluster_activation Upstream Activation cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR PKCz PKCζ EGFR->PKCz activates TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->PKCz activates MAPK MAPK Pathway PKCz->MAPK activates NFkB NF-κB Pathway PKCz->NFkB activates STAT3 STAT3 PKCz->STAT3 activates DNA_synthesis DNA Synthesis & Proliferation MAPK->DNA_synthesis promotes Survival Cell Survival NFkB->Survival promotes STAT3->Survival promotes Invasion Invasion & Metastasis STAT3->Invasion promotes

PKCζ signaling pathway in cancer progression.

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Profiles of N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the carcinogenic properties of two closely related nitrosamines, N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). The information presented is collated from experimental data to assist in understanding their relative potencies, target organ specificities, and potential mechanisms of action.

Introduction to BOP and BHP

This compound (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP) are potent carcinogenic compounds that have been instrumental in the development of animal models for studying pancreatic and other cancers.[1][2] Structurally, they differ only by the oxidation state of the terminal carbons on their propyl chains, a difference that significantly influences their metabolic activation and carcinogenic activity.

Data Presentation: Carcinogenicity Comparison

The carcinogenic effects of BOP and BHP have been evaluated in various animal models, with Syrian golden hamsters and MRC rats being the most extensively studied. The data consistently demonstrates that BOP is a more potent carcinogen than BHP.[3][4]

Table 1: Comparative Carcinogenicity of BOP and BHP in Syrian Golden Hamsters

ParameterThis compound (BOP)N-nitrosobis(2-hydroxypropyl)amine (BHP)Reference
Primary Target Organs Pancreatic duct, Lungs, Liver (hepatocellular and cholangiocellular neoplasms)Pancreatic duct, Lungs[3]
Relative Potency Considered the most potent among related nitrosaminesConsiderably less potent than BOP[3][4]
Time to Tumor-induced Death ShorterLonger[3]

Table 2: Comparative Carcinogenicity of BOP and BHP in MRC Rats (Weekly Subcutaneous Injections)

OrganThis compound (BOP) Tumor Incidence (%)N-nitrosobis(2-hydroxypropyl)amine (BHP) Tumor Incidence (%)Reference
Esophagus Ineffective100[5][6]
Pharynx Ineffective80[5][6]
Respiratory Tract 2087[5][6]
Colon 6773[5]
Liver 5373[5][6]
Kidneys 2720[5][6]
Thyroid Gland 6020[5][6]
Urinary Bladder 337[5][6]
Urethra 737[5][6]
Prostate Few squamous cell carcinomasNot reported[5]

Experimental Protocols

The following are summaries of the methodologies employed in key comparative studies.

Syrian Golden Hamster Model (Lijinsky et al., 1984) [3]

  • Animal Model: 20 female Syrian golden hamsters per group.

  • Compound Administration: Administered by gavage.

  • Dosage: The total dose administered was a key factor in determining potency.

  • Endpoint: Time to death with tumors and tumor incidence in various organs.

MRC Rat Model (Pour and Wilson, 1979) [5]

  • Animal Model: Wistar-derived MRC rats.

  • Compound Administration: Weekly subcutaneous (sc) injections.

  • Dosage: Equitoxic doses of BOP and BHP were used.

  • Endpoint: Tumor incidence, latency, multiplicity, and distribution in various organs.

Signaling Pathways and Metabolism

The carcinogenicity of BOP and BHP is dependent on their metabolic activation to reactive electrophilic intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

The metabolic pathways of these compounds are complex and can vary between species.[7] In hepatocytes, BOP is metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and subsequently to BHP.[8] However, the direct mutagenic potential of BOP suggests that it may also be activated through pathways independent of its reduction to HPOP.[9][10] The differential expression and activity of metabolic enzymes, such as cytochrome P450s, glucuronyl transferases, and sulfotransferases, in target tissues of different species are thought to contribute to the observed differences in organotropism and carcinogenic potency.[7]

The hamster model of BOP-induced pancreatic cancer often involves genetic mutations similar to those found in human pancreatic cancer, such as in K-ras, CDKN2A, and SMAD4, making it a relevant model for studying the molecular mechanisms of this disease.[1]

Experimental Workflow for Carcinogenicity Studies

G cluster_0 Animal Model Selection cluster_1 Compound Administration cluster_2 Monitoring and Observation cluster_3 Endpoint Analysis animal_model Syrian Golden Hamsters or MRC Rats admin_route Gavage or Subcutaneous Injection animal_model->admin_route dosage Equitoxic Doses of BOP and BHP admin_route->dosage monitoring Monitor for Clinical Signs of Tumors dosage->monitoring necropsy Necropsy and Histopathological Examination monitoring->necropsy data_analysis Tumor Incidence, Multiplicity, and Latency Analysis necropsy->data_analysis

Caption: Workflow of a typical carcinogenicity study comparing BOP and BHP.

Proposed Metabolic Activation Pathway

G BOP This compound (BOP) HPOP N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) BOP->HPOP Reduction Reactive_Intermediates Reactive Electrophilic Intermediates BOP->Reactive_Intermediates Metabolic Activation BHP N-nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction HPOP->Reactive_Intermediates Metabolic Activation BHP->Reactive_Intermediates Metabolic Activation DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Simplified metabolic activation pathway leading to carcinogenesis.

References

Unveiling the Route-Dependent Carcinogenicity of N-Nitrosobis(2-oxopropyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of subcutaneous versus oral administration of the potent carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) reveals significant differences in target organ specificity and tumor induction. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data, detailing the carcinogenic outcomes and methodologies of these administration routes.

The route by which a chemical carcinogen is introduced into a biological system can profoundly influence its metabolic activation, tissue distribution, and ultimately, its carcinogenic effect. This compound (BOP), a well-established pancreatic carcinogen in rodents, exemplifies this principle. Studies comparing subcutaneous (s.c.) and oral (intragastric, i.g., or in drinking water) administration of BOP have demonstrated a stark divergence in the resulting tumor profiles, highlighting the critical role of administration route in determining carcinogenic outcomes.

Quantitative Comparison of Carcinogenic Effects

The following tables summarize the key findings from comparative studies on the carcinogenicity of BOP administered via subcutaneous and oral routes in different animal models.

Table 1: Comparative Carcinogenicity of BOP in Rats (Subcutaneous vs. Intragastric)

OrganSubcutaneous Administration (Tumor Incidence)Oral (Intragastric) Administration (Tumor Incidence)
ThyroidHigher IncidenceLower Incidence
LungsHigher IncidenceLower Incidence
ColonHigher IncidenceLower Incidence
UrethraHigher IncidenceLower Incidence
Nasal Cavity (males)Carcinomas InducedCarcinomas Induced
Pharynx & EsophagusNot AffectedNot Affected
KidneysNeoplasms Induced-

Data synthesized from a study on Wistar-derived MRC rats.[1]

Table 2: Comparative Carcinogenicity of BOP in Syrian Golden Hamsters (Subcutaneous vs. Oral)

OrganSubcutaneous Administration (Tumor Incidence)Oral (in drinking water) Administration (Tumor Incidence)
Bile Duct (Intra- and Extrahepatic)-High Incidence of Neoplasms
PancreasNeoplasms InducedFew Neoplasms
LungsTumors InducedNo Tumors
KidneysTumors InducedNo Tumors

Data from a study on Syrian golden hamsters.[2]

Experimental Protocols

The methodologies employed in these comparative studies are crucial for the interpretation of the results. Below are summaries of the experimental protocols.

Protocol 1: Comparative Carcinogenicity in Rats

  • Animal Model: Wistar-derived MRC rats.

  • Subcutaneous Administration: A single subcutaneous injection of BOP was administered.

  • Oral Administration: Weekly intragastric (i.g.) administration of BOP was performed.

  • Dosing: Equitoxic doses of BOP were used for both administration routes.

  • Observation Period: The animals were monitored for the development of neoplasms.

  • Endpoints: The incidence, type, and location of tumors were recorded and compared between the two administration groups.[1]

Protocol 2: Carcinogenicity in Hamsters via Oral Route

  • Animal Model: Syrian golden hamsters.

  • Oral Administration: BOP was administered in the drinking water.

  • Duration: The administration period was 90 days.

  • Observation Period: Animals were observed for tumor development.

  • Endpoints: The primary outcome measured was the incidence of neoplasms in various organs, particularly the bile duct, pancreas, lungs, and kidneys.[2]

Visualizing the Experimental Workflow and Outcomes

The following diagrams illustrate the experimental workflow for a comparative carcinogenicity study and the differential outcomes based on the administration route of BOP.

G cluster_0 Animal Cohort cluster_1 Administration Routes cluster_2 Carcinogen cluster_3 Endpoint Analysis A Wistar Rats B Subcutaneous (s.c.) Injection A->B Randomization C Oral (i.g.) Gavage A->C Randomization E Necropsy and Histopathology B->E C->E D This compound (BOP) D->B D->C F Tumor Incidence and Spectrum E->F

Comparative Carcinogenicity Experimental Workflow.

G cluster_0 Administration Route cluster_1 Primary Target Organs in Rats cluster_2 Primary Target Organs in Hamsters cluster_3 Ineffective Sites (Rats) A Subcutaneous BOP C Kidneys A->C D Thyroid A->D E Lungs A->E F Urinary Bladder/Urethra A->F H Esophagus & Pharynx A->H B Oral BOP G Bile Duct B->G

Route-Dependent Carcinogenic Targets of BOP.

Discussion

The stark contrast in the carcinogenic profile of this compound (BOP) following subcutaneous versus oral administration underscores the critical influence of the route of exposure on the ultimate biological effect of a chemical agent.

In rats, subcutaneous administration of BOP leads to a higher incidence of tumors in several organs, including the thyroid, lungs, colon, and urethra, and is also capable of inducing kidney and nasal cavity tumors.[1] In contrast, oral (intragastric) administration in the same species did not appear to target the pharynx and esophagus, which were also unaffected by subcutaneous injection.[1]

The findings in Syrian golden hamsters are equally compelling. Oral administration of BOP in their drinking water resulted in a high incidence of bile duct neoplasms, while tumors of the pancreas, lungs, and kidneys were rare or absent.[2] This is a significant deviation from the known effects of subcutaneously administered BOP, which is a potent inducer of pancreatic, lung, and kidney tumors in this species.

These differences in target organ specificity are likely attributable to the distinct pharmacokinetic profiles and metabolic pathways that are engaged following different routes of administration. Subcutaneous injection results in direct entry into the systemic circulation, leading to widespread distribution. In contrast, oral administration subjects the compound to first-pass metabolism in the liver, which can significantly alter its chemical structure and subsequent distribution and carcinogenic potential. The high incidence of bile duct tumors after oral administration in hamsters strongly suggests a role for hepatic metabolism and biliary excretion in the activation of BOP to its ultimate carcinogenic form in that species.

References

A Comparative Guide to the Efficacy of N-Nitrosobis(2-oxopropyl)amine and Other Pancreatic Carcinogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of oncology and drug development, the selection of an appropriate carcinogen to induce pancreatic cancer in animal models is a critical step in recapitulating the human disease for study. This guide provides a detailed comparison of the efficacy of N-Nitrosobis(2-oxopropyl)amine (BOP), a widely used pancreatic carcinogen, with other notable alternatives. The information presented is based on experimental data from various studies, offering insights into tumor incidence, latency, and the molecular pathways involved.

Comparative Efficacy of Pancreatic Carcinogens

The efficacy of a chemical carcinogen is determined by several factors, including the tumor incidence it produces, the latency period for tumor development, and the multiplicity of tumors. The following tables summarize the quantitative data on the carcinogenic efficacy of BOP and its alternatives.

Table 1: Comparative Efficacy of Nitrosamine-Based Pancreatic Carcinogens in Syrian Hamsters

CarcinogenAnimal ModelRoute of AdministrationDosage RegimenTumor Incidence (%)Tumor TypeKey Findings & Off-Target Effects
BOP Syrian Golden HamsterSubcutaneous (s.c.)10 mg/kg, weekly for 6 weeks~75% (augmented with EGF)Ductal AdenocarcinomaHighly specific to the pancreas. Tumors are histologically and genetically similar to human PDAC, with frequent K-ras mutations. Off-target tumors are rare.[1][2][3]
Syrian Golden HamsterSubcutaneous (s.c.)Single dose of 70 mg/kg followed by augmentation50%Ductal AdenocarcinomaRapid tumor induction model.[4]
HPOP Syrian Golden HamsterGavage-Lower than BOPDuctal AdenocarcinomaLess potent than BOP. Also induces hepatocellular and cholangiocellular neoplasms.[5]
MOP Syrian Golden HamsterSubcutaneous (s.c.)Single dose of 25 mg/kg80%Ductal Adenomas/AdenocarcinomasPotent pancreatic carcinogen. Also induces tumors of the liver, kidneys, and vascular system.
Syrian Golden HamsterSubcutaneous (s.c.)1.75-3.5 mg/kg, weekly for life87-93%Ductal Adenomas/AdenocarcinomasHigher incidence with weekly administration.
N-Nitroso-2,6-dimethylmorpholine Syrian Golden HamsterGavage-71%Ductal Adenomas/AdenocarcinomasAlso induces tumors of the nasal cavities, respiratory tract, liver, gallbladder, and kidneys.

Table 2: Efficacy of Other Classes of Pancreatic Carcinogens

CarcinogenAnimal ModelRoute of AdministrationDosage RegimenTumor Incidence (%)Tumor TypeKey Findings & Off-Target Effects
MNU Syrian Golden HamsterIntraperitoneal (i.p.)Single dose of 50 mg/kg56%Ductal Adenocarcinoma, Acinar Cell Carcinoma, Islet Cell CarcinomaMultipotent carcinogen, also inducing tumors in the forestomach and adrenal glands.[6]
Syrian Golden HamsterIntraperitoneal (i.p.)10 mg/kg, weekly for 5 weeks27%Ductal Adenocarcinoma, Acinar Cell Carcinoma, Islet Cell CarcinomaLower incidence with fractionated dosage.[6]
NNK Pregnant Syrian Golden Hamster (offspring)Subcutaneous (s.c.)20-1 mg/kg to mother16.7-57.2%Pancreatic Ductular Adenomas (low incidence)Primarily induces adrenal and nasal cavity tumors in offspring.[7]
Pregnant Syrian Golden Hamster (offspring)Intratracheal50-0.05 mg/kg to mother28.6-50%Pancreatic Ductular Adenomas (low incidence)Primarily induces adrenal and nasal cavity tumors in offspring.[7]
Azaserine Wistar/Lewis RatsIntraperitoneal (i.p.)5 mg/kg, twice weekly for 6 months>25% (after 1 year)Acinar Cell CarcinomaInduces acinar cell carcinomas, which are less common in humans than ductal adenocarcinomas. Also induces kidney neoplasms.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols for inducing pancreatic cancer using the discussed carcinogens.

This compound (BOP) Protocol
  • Animal Model: Male or female Syrian golden hamsters, 6-8 weeks old.

  • Carcinogen Preparation: BOP is dissolved in a suitable solvent, such as saline.

  • Administration:

    • Chronic Exposure: Subcutaneous injections of 10 mg/kg body weight, administered once weekly for a period of 6 to 19 weeks.[3][9]

    • Rapid Induction Model: A single subcutaneous injection of 70 mg/kg body weight, followed by an "augmentation pressure" regimen which can include a choline-deficient diet and administration of other agents like ethionine and methionine to accelerate tumor development.[4][10]

  • Monitoring and Endpoint: Animals are monitored for signs of tumor development, such as weight loss and abdominal distension. The experiment is typically terminated at a predetermined time point (e.g., 20-30 weeks) or when animals become moribund. The pancreas and other organs are then collected for histopathological analysis.

N-methyl-N-nitrosourea (MNU) Protocol
  • Animal Model: Male Syrian golden hamsters.

  • Carcinogen Preparation: MNU is dissolved in a suitable solvent immediately before use due to its instability.

  • Administration:

    • Single High Dose: A single intraperitoneal injection of 50 mg/kg body weight.[6]

    • Fractionated Dosing: Intraperitoneal injections of 10 mg/kg body weight, administered once weekly for five consecutive weeks.[6]

  • Monitoring and Endpoint: The experiment is typically carried out for a period of 40 weeks, after which the animals are euthanized, and a complete necropsy is performed to examine for tumors in the pancreas and other organs.[6]

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Protocol
  • Animal Model: Pregnant Syrian golden hamsters.

  • Carcinogen Preparation: NNK is dissolved in a suitable solvent for injection or in drinking water.

  • Administration:

    • Transplacental (Subcutaneous): A single subcutaneous injection to the pregnant dam at varying doses (e.g., 1-50 mg/kg body weight).[7]

    • Transplacental (Intratracheal): Intratracheal instillation to the pregnant dam at varying doses.[7]

  • Monitoring and Endpoint: The offspring are monitored throughout their lives for tumor development. The primary endpoints are the incidence and type of tumors in various organs.

Azaserine Protocol
  • Animal Model: Male Wistar or Wistar/Lewis rats.

  • Carcinogen Preparation: Azaserine is dissolved in saline.

  • Administration: Intraperitoneal injections of 5 mg/kg body weight, administered once or twice weekly for 6 months.[8]

  • Monitoring and Endpoint: The development of pancreatic lesions can be monitored over a period of 1 to 2 years. The primary endpoint is the incidence of acinar cell carcinomas.[8]

Signaling Pathways in Pancreatic Carcinogenesis

The molecular mechanisms underlying pancreatic cancer development vary depending on the initiating carcinogen. Understanding these signaling pathways is crucial for developing targeted therapies.

BOP-Induced Pancreatic Cancer

BOP-induced pancreatic ductal adenocarcinoma in hamsters closely mimics the molecular pathogenesis of human PDAC. A key initiating event is the mutation of the K-ras oncogene.[1][10][11] This leads to the constitutive activation of downstream signaling cascades that promote cell proliferation, survival, and invasion.

BOP_Signaling cluster_downstream Downstream Effector Pathways BOP BOP DNA_Damage DNA Alkylation BOP->DNA_Damage Kras_Mutation K-ras Mutation (GGT->GAT/GTT) DNA_Damage->Kras_Mutation Active_Kras Active K-ras (GTP-bound) Kras_Mutation->Active_Kras Raf Raf Active_Kras->Raf PI3K PI3K Active_Kras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

BOP-induced K-ras signaling cascade.
NNK-Induced Pancreatic Cancer

The tobacco-specific nitrosamine NNK promotes pancreatic cancer through a distinct mechanism involving β-adrenergic receptors.[12][13] NNK acts as a high-affinity agonist for these receptors, leading to the activation of downstream signaling pathways that drive cell proliferation and survival.

NNK_Signaling cluster_downstream Downstream Effector Pathways NNK NNK Beta_AR β-Adrenergic Receptor NNK->Beta_AR Adenylyl_Cyclase Adenylyl Cyclase Beta_AR->Adenylyl_Cyclase Akt Akt Beta_AR->Akt cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA MAPK MAPK Pathway PKA->MAPK Proliferation Cell Proliferation, Survival, Chemoresistance MAPK->Proliferation Autophagy Autophagy Akt->Autophagy Autophagy->Proliferation Experimental_Workflow start Animal Model Selection (e.g., Syrian Hamster, Rat) carcinogen Carcinogen Administration (e.g., BOP, MNU, NNK) start->carcinogen monitoring Monitoring (Weight, Clinical Signs) carcinogen->monitoring endpoint Endpoint Determination (Time-point or Moribund) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy histopathology Histopathological Analysis necropsy->histopathology molecular Molecular Analysis (DNA, RNA, Protein) necropsy->molecular data Data Analysis and Interpretation histopathology->data molecular->data

References

A Comparative Guide to the Metabolism of N-Nitrosobis(2-oxopropyl)amine (BOP) in Rats and Hamsters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways and carcinogenic effects of N-Nitrosobis(2-oxopropyl)amine (BOP) in two commonly used laboratory animal models: the rat and the Syrian golden hamster. Understanding the species-specific differences in BOP metabolism is crucial for the accurate interpretation of toxicological data and its extrapolation to human health risk assessment.

Executive Summary

This compound is a potent pancreatic carcinogen in Syrian golden hamsters, while rats are notably resistant to its carcinogenic effects in this organ.[1][2][3][4] This stark difference in susceptibility is primarily attributed to significant variations in the metabolic activation and detoxification pathways of BOP between the two species. Hamsters exhibit a greater capacity for the metabolic activation of BOP in the pancreas, leading to higher levels of DNA damage and subsequent tumor formation. In contrast, rats possess more efficient detoxification mechanisms and different target organ specificities. This guide delves into the quantitative metabolic data, underlying enzymatic processes, and resultant genotoxic effects to provide a clear comparative framework.

Data Presentation: Quantitative Comparison of BOP Metabolism

The following tables summarize the key quantitative differences in BOP metabolism observed between rats and hamsters.

Table 1: Comparative Urinary Excretion of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) Metabolites 6 Hours Post-Administration*

MetaboliteRat (% of Total Urinary Metabolites)Hamster (% of Total Urinary Metabolites)
Free HPOP42%16%
HPOP Glucuronide30%9%
N-nitrosobis(2-hydroxypropyl)amine (BHP)16%35%
BHP Glucuronide9%9%
HPOP Sulfate EsterNot Detected14%
*HPOP is a major metabolite of BOP. Data sourced from studies on HPOP metabolism.[5]

Table 2: Species-Specific DNA Damage in Pancreatic Cells Induced by BOP

SpeciesBOP Concentration for Detectable DNA Damage (in vitro)Pancreatic DNA Damage (in vivo, 10-40 mg/kg BOP)
Rat>100 µg/mLNot Affected
HamsterAs low as 0.5 µg/mLExtensive Damage
Data compiled from alkaline elution analysis studies.[3][4]

Table 3: Levels of O⁶-methylguanine (O⁶-MeG) DNA Adducts in the Pancreas

SpeciesCompound Administered (Dose)O⁶-MeG Level (nmol/mmol guanine)Half-life of O⁶-MeG Repair
RatBOP (20 mg/kg)~2 times greater than with DMN40-50 hours
HamsterBOP (20 mg/kg)41>120 hours
Data extracted from comparative studies on DNA methylation by nitrosamines.[1]

Metabolic Pathways and Bioactivation

The metabolic fate of BOP is a critical determinant of its organ-specific carcinogenicity. The primary metabolic pathways involve oxidation and reduction, followed by conjugation reactions.

dot

BOP_Metabolism cluster_activation Activation Pathway (Predominant in Hamster Pancreas) cluster_detoxification Detoxification & Other Pathways BOP This compound (BOP) HPOP N-Nitroso(2-hydroxypropyl) (2-oxopropyl)amine (HPOP) BOP->HPOP Reduction (CYP450) BHP N-Nitrosobis(2-hydroxypropyl)amine (BHP) HPOP->BHP Reduction Reactive_Intermediates Reactive Electrophiles (e.g., diazonium ions) HPOP->Reactive_Intermediates α-Hydroxylation (CYP450) Glucuronides Glucuronide Conjugates (Detoxification) HPOP->Glucuronides Glucuronidation (Rat > Hamster) Sulfates Sulfate Conjugates HPOP->Sulfates Sulfation (Hamster) BHP->Glucuronides Excretion Urinary Excretion BHP->Excretion DNA_Adducts DNA Adducts (e.g., O⁶-methylguanine) Reactive_Intermediates->DNA_Adducts Alkylation Carcinogenesis Pancreatic Carcinogenesis DNA_Adducts->Carcinogenesis Glucuronides->Excretion Sulfates->Excretion

Caption: Metabolic activation and detoxification pathways of BOP.

Experimental Protocols

This section outlines the key experimental procedures for a comparative study of BOP metabolism in rats and hamsters.

1. Animal Husbandry and Dosing

  • Species: Male Syrian golden hamsters and male Sprague-Dawley or Fischer 344 rats (8-10 weeks old).

  • Housing: Animals are housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: A minimum of one week of acclimatization is required before the commencement of the study.

  • Dosing: this compound (BOP) is typically dissolved in a suitable vehicle such as saline or corn oil. Administration is performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dose for carcinogenicity studies is 10-20 mg/kg body weight.

2. Sample Collection

  • Urine: Animals are placed in metabolic cages for the collection of urine over a specified period (e.g., 24 hours) post-BOP administration.

  • Blood: Blood samples are collected at various time points via cardiac puncture or from the tail vein into heparinized tubes. Plasma is separated by centrifugation.

  • Tissues: At the end of the study period, animals are euthanized, and target organs (pancreas, liver, kidneys, lungs) are excised, weighed, and either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.

3. Analysis of BOP and its Metabolites

  • Sample Preparation: Tissue samples are homogenized in a suitable buffer. Plasma and homogenized tissue samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate BOP and its metabolites.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (MS/MS) is used for the separation and quantification of BOP, HPOP, and BHP.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Detection: UV detection is set at a wavelength appropriate for nitrosamines (e.g., 230 nm). For MS/MS, specific parent-daughter ion transitions are monitored for each analyte.

4. DNA Adduct Analysis

  • DNA Isolation: High molecular weight DNA is isolated from the target tissues using standard phenol-chloroform extraction or commercially available kits.

  • Quantification of O⁶-methylguanine:

    • ³²P-Postlabeling: This sensitive method involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by thin-layer chromatography.

    • LC-MS/MS: DNA is hydrolyzed to nucleosides, and the specific O⁶-methylguanine adduct is quantified by liquid chromatography-tandem mass spectrometry.

5. In Vitro Metabolic Activity Assay (Liver S9 Fraction)

  • Preparation of S9 Fraction: Livers from untreated or induced (e.g., with phenobarbital/β-naphthoflavone) rats and hamsters are homogenized, and the S9 fraction is prepared by differential centrifugation.

  • Incubation: The S9 fraction is incubated with BOP in the presence of an NADPH-generating system.

  • Analysis: The formation of metabolites is quantified by HPLC. The mutagenic potential of the metabolites can be assessed using the Ames test (Salmonella typhimurium assay).

dot

Experimental_Workflow cluster_invitro In Vitro Studies Animal_Models Animal Models (Rats and Hamsters) BOP_Admin BOP Administration (s.c. or i.p.) Animal_Models->BOP_Admin Sample_Collection Sample Collection (Urine, Blood, Tissues) BOP_Admin->Sample_Collection Metabolite_Analysis Metabolite Analysis (HPLC-UV/MS) Sample_Collection->Metabolite_Analysis DNA_Adduct_Analysis DNA Adduct Analysis (³²P-Postlabeling or LC-MS/MS) Sample_Collection->DNA_Adduct_Analysis Data_Comparison Comparative Data Analysis Metabolite_Analysis->Data_Comparison DNA_Adduct_Analysis->Data_Comparison In_Vitro_Assay In Vitro S9 Assay S9_Prep Liver S9 Preparation In_Vitro_Assay->S9_Prep Incubation Incubation with BOP S9_Prep->Incubation Ames_Test Ames Test (Mutagenicity) Incubation->Ames_Test Ames_Test->Data_Comparison

Caption: General experimental workflow for comparative BOP metabolism studies.

Signaling Pathways in BOP-Induced Carcinogenesis

In hamsters, BOP-induced pancreatic ductal adenocarcinoma shares molecular similarities with human pancreatic cancer. The activation of oncogenes and inactivation of tumor suppressor genes are key events.

  • K-ras Activation: Point mutations in the K-ras oncogene are frequently observed in BOP-induced pancreatic tumors in hamsters, a hallmark also of human pancreatic cancer.

  • p16 Inactivation: The p16 tumor suppressor gene is often inactivated in hamster pancreatic tumors, primarily through aberrant methylation or homozygous deletion.[2]

  • TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway, which has a dual role in cancer (tumor suppressor in early stages and promoter in later stages), is also implicated. Alterations in components of this pathway, such as SMAD4, can influence tumor progression.

dot

Signaling_Pathway BOP_Metabolites BOP Metabolic Activation (in Hamster Pancreas) DNA_Damage DNA Damage (O⁶-methylguanine) BOP_Metabolites->DNA_Damage Kras_Mutation K-ras Mutation (Activation) DNA_Damage->Kras_Mutation p16_Inactivation p16 Inactivation (Methylation/Deletion) DNA_Damage->p16_Inactivation Proliferation Increased Cell Proliferation Kras_Mutation->Proliferation p16_Inactivation->Proliferation TGFb_Alteration TGF-β Pathway Alteration TGFb_Alteration->Proliferation Apoptosis_Evasion Evasion of Apoptosis TGFb_Alteration->Apoptosis_Evasion Pancreatic_Cancer Pancreatic Ductal Adenocarcinoma Proliferation->Pancreatic_Cancer Apoptosis_Evasion->Pancreatic_Cancer

Caption: Simplified signaling cascade in BOP-induced hamster pancreatic carcinogenesis.

Conclusion

The comparative metabolism of this compound in rats and hamsters underscores the critical role of species-specific metabolic activation and detoxification in chemical carcinogenesis. The hamster's high susceptibility to BOP-induced pancreatic cancer is linked to its efficient metabolic activation of the compound within the target organ and less effective DNA repair mechanisms. In contrast, the rat's resistance is associated with a different metabolic profile, favoring detoxification pathways. These findings highlight the importance of selecting appropriate animal models in toxicology and carcinogenesis studies and emphasize the need for a thorough understanding of metabolic pathways when extrapolating animal data to humans. For drug development professionals, this case study serves as a pertinent example of how metabolic differences can profoundly impact compound toxicity and carcinogenicity profiles across species.

References

A Comparative Analysis of the Carcinogenic Profiles of N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosomethyl(2-oxopropyl)amine (MOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tumor-inducing capabilities of two potent nitrosamine carcinogens, N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosomethyl(2-oxopropyl)amine (MOP). The information presented herein is curated from experimental data to assist researchers in selecting the appropriate model for their specific cancer research needs.

Data Presentation: Tumor Spectrum and Incidence

The carcinogenic effects of BOP and MOP exhibit significant variability depending on the animal model and the route of administration. The following tables summarize the key findings from various studies, offering a quantitative comparison of their tumor spectrum.

Table 1: Comparative Tumor Incidence of BOP and MOP in Hamsters

CarcinogenRoute of AdministrationDoseTarget OrganTumor TypeIncidence (%)Reference
BOP Subcutaneous (s.c.)20 mg/kg (single dose)PancreasDuctal/ductular adenocarcinomaNot specified[1]
Subcutaneous (s.c.)10 mg/kg (weekly for 10 weeks)PancreasPancreatic cancer23.6% (13/55 hamsters)
Subcutaneous (s.c.)20 mg/kg (3 doses, weekly)PancreasPre-neoplastic lesionsHigh[2]
MOP Subcutaneous (s.c.)25 mg/kg (single dose)PancreasDuctular adenomas and/or adenocarcinomas80%[3]
Subcutaneous (s.c.)3.5 mg/kg (weekly for life)PancreasPancreatic neoplasms93%[3]
Subcutaneous (s.c.)1.75 mg/kg (weekly for life)PancreasPancreatic neoplasms87%[3]
Subcutaneous (s.c.)Single or weekly injectionsLiverTumors7-100%[3]
Subcutaneous (s.c.)Single or weekly injectionsKidneysTumors7-80%[3]
Subcutaneous (s.c.)Single or weekly injectionsNasal CavityTumors27-100%[3]

Table 2: Comparative Tumor Incidence of BOP and MOP in Rats

CarcinogenRoute of AdministrationDoseTarget OrganTumor TypeIncidence (%)Reference
BOP Subcutaneous (s.c.)Not SpecifiedThyroidTumorsHigher than MOP
Subcutaneous (s.c.)Not SpecifiedLungsTumorsHigher than MOP
Subcutaneous (s.c.)Not SpecifiedColonTumorsHigher than MOP
Subcutaneous (s.c.)Not SpecifiedUrethraTumorsHigher than MOP
MOP Intragastric (i.g.)Not SpecifiedPharynxNeoplasmsHigh
Intragastric (i.g.)Not SpecifiedEsophagusNeoplasmsHigh
Subcutaneous (s.c.)Not SpecifiedRenalNeoplasmsPresent (not induced by BOP)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols employed in key studies investigating the carcinogenicity of BOP and MOP.

Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters with BOP

This protocol is adapted from a study designed to characterize early pre-neoplastic lesions.[2]

  • Animal Model: Male Syrian golden hamsters.

  • Carcinogen Preparation: this compound (BOP) is dissolved in a suitable solvent, such as saline.

  • Administration:

    • Route: Subcutaneous (s.c.) injection.

    • Dosage: 20 mg of BOP per kg of body weight.

    • Schedule: Injections are administered at 5, 6, and 7 weeks of age.

  • Post-Induction Monitoring: Animals are monitored for a pre-determined period (e.g., 4 months) to observe the development of pre-neoplastic and neoplastic lesions in the pancreas.

  • Tissue Analysis: At the end of the study period, the pancreas is harvested, fixed, and sectioned for histological examination to quantify the number and size of lesions.

Protocol 2: Induction of Esophageal Cancer in Rats with MOP

While a specific, detailed protocol for MOP-induced esophageal cancer was not found in the search results, a general methodology for inducing esophageal tumors in rats using a related nitrosamine, N-methyl-N-benzylnitrosamine, provides a relevant framework.[4]

  • Animal Model: Male F344 rats.

  • Carcinogen Preparation: N-nitrosomethyl(2-oxopropyl)amine (MOP) would be dissolved in an appropriate vehicle.

  • Administration (based on a similar compound):

    • Route: Subcutaneous (s.c.) injection.

    • Dosage: A relevant dose would be determined based on toxicity studies (e.g., 2.5 mg/kg body weight).

    • Schedule: Administered weekly for a specified duration (e.g., 20 weeks).

  • Post-Induction Monitoring: Rats are observed for signs of toxicity and tumor development. Body weight is monitored regularly.

Signaling Pathways in BOP- and MOP-Induced Carcinogenesis

The molecular mechanisms underlying the carcinogenic effects of BOP and MOP involve the activation of specific signaling pathways, leading to uncontrolled cell growth and proliferation.

BOP-Induced Pancreatic Carcinogenesis:

BOP-induced pancreatic tumors in hamsters closely mimic human pancreatic ductal adenocarcinoma (PDAC). A key molecular event is the metabolic activation of BOP, which leads to the formation of DNA adducts and subsequent genetic mutations.[5] This process is known to activate the K-ras oncogene , a critical driver in the initiation of pancreatic cancer.[5] Concurrently, mutations in the p53 tumor suppressor gene are also frequently observed, contributing to tumor progression.[6][7] The cooperation between mutant K-ras and p53 can drive metastasis.[6]

MOP-Induced Carcinogenesis:

MOP is considered a proximate carcinogen of BOP, suggesting it may be a more direct-acting agent.[8] Like other nitrosamines, MOP's carcinogenicity is linked to its metabolic activation, leading to DNA alkylation.[8] While specific signaling pathway studies for MOP are less detailed in the available literature, it is plausible that it shares mechanisms with other nitrosamines, which are known to activate pathways such as PI3K-Akt and MAPK . Furthermore, some nitrosamines have been shown to induce the production of reactive oxygen species (ROS), which can activate the Wnt signaling pathway .[9] Given that MOP induces tumors in various tissues, the specific signaling pathways activated likely depend on the target organ. In the context of esophageal cancer, alterations in the EGFR signaling pathway are frequently implicated in the development of squamous cell carcinomas.

Below are diagrams illustrating a general experimental workflow for carcinogenicity studies and the key signaling pathways involved.

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Hamsters, Rats) carcinogen_prep Carcinogen Preparation (BOP or MOP in vehicle) animal_model->carcinogen_prep dose_determination Dose Determination (Based on pilot studies) carcinogen_prep->dose_determination administration Carcinogen Administration (e.g., s.c., i.g.) dose_determination->administration observation Clinical Observation (Health, Body Weight) administration->observation necropsy Necropsy observation->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis (Tumor Incidence, Multiplicity) histopathology->data_analysis

A generalized experimental workflow for carcinogenicity studies.

signaling_pathways cluster_bop BOP-Induced Pancreatic Cancer cluster_mop MOP-Induced Esophageal Cancer (Hypothesized) BOP BOP Metabolic_Activation_BOP Metabolic Activation BOP->Metabolic_Activation_BOP DNA_Adducts_BOP DNA Adducts Metabolic_Activation_BOP->DNA_Adducts_BOP Kras_Mutation K-ras Mutation DNA_Adducts_BOP->Kras_Mutation p53_Mutation p53 Mutation DNA_Adducts_BOP->p53_Mutation Pancreatic_Cancer Pancreatic Cancer Kras_Mutation->Pancreatic_Cancer p53_Mutation->Pancreatic_Cancer MOP MOP Metabolic_Activation_MOP Metabolic Activation MOP->Metabolic_Activation_MOP DNA_Adducts_MOP DNA Adducts Metabolic_Activation_MOP->DNA_Adducts_MOP EGFR_Activation EGFR Signaling Activation DNA_Adducts_MOP->EGFR_Activation PI3K_Akt PI3K-Akt Pathway EGFR_Activation->PI3K_Akt MAPK MAPK Pathway EGFR_Activation->MAPK Esophageal_Cancer Esophageal Cancer PI3K_Akt->Esophageal_Cancer MAPK->Esophageal_Cancer

Key signaling pathways in BOP- and MOP-induced carcinogenesis.

Conclusion

This compound (BOP) and N-nitrosomethyl(2-oxopropyl)amine (MOP) are both potent carcinogens that induce a distinct spectrum of tumors in a species- and route-dependent manner. BOP is a well-established inducer of pancreatic cancer in hamsters, providing a valuable model for studying a disease with high similarity to its human counterpart. In contrast, MOP exhibits a broader carcinogenic profile, with a notable propensity to induce pharyngeal and esophageal tumors in rats, a characteristic not observed with BOP. The choice between these two compounds will, therefore, depend on the specific research question and the desired tumor model. Further investigation into the detailed molecular signaling pathways activated by MOP in different tissues will provide a more complete understanding of its carcinogenic mechanisms.

References

Comparative Guide to Confirming K-ras Mutations in N-Nitrosobis(2-oxopropyl)amine-Induced Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common molecular techniques for the confirmation of K-ras mutations in tumors induced by the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). BOP is a potent carcinogen used in animal models to induce a variety of neoplasms, including those of the pancreas, lung, and liver, which frequently harbor K-ras mutations.[1][2][3][4] These models are highly relevant for studying human cancers, as K-ras mutations are among the most frequent genetic alterations in cancers such as pancreatic, colorectal, and lung adenocarcinomas.[5][6] Accurate identification of these mutations is a cornerstone of molecular oncology, aiding in diagnosis, tumor classification, and informing therapeutic decisions.[5]

The K-ras protein is a small GTPase that functions as a molecular switch in signaling pathways that regulate cell growth and division.[6][7] Mutations, most commonly occurring at "hotspot" codons 12, 13, and 61, can lock the K-ras protein in a constitutively active state, leading to uncontrolled cell proliferation and driving tumor progression.[5][8][9] In BOP-induced tumors in rodent models, G→A transition mutations in the second base of codon 12 of the K-ras gene are frequently observed.[1][10] This guide compares several widely used methods for detecting these critical mutations, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.

Data Presentation: Comparison of K-ras Mutation Detection Methods

The selection of an optimal detection method depends on factors such as the required sensitivity, sample type, throughput needs, and cost.[5] The following table summarizes and compares the performance of common techniques for K-ras mutation analysis.

MethodSensitivity (Limit of Detection)ThroughputCostDetects Unknown Mutations?AdvantagesDisadvantages
Direct (Sanger) Sequencing 10-20% mutant allele frequency[11][12]Low to MediumMediumYesGold standard for mutation confirmation; identifies any mutation in the sequenced region.[11][13]Relatively low sensitivity; may miss mutations in samples with low tumor cell content.[11]
Allele-Specific PCR (AS-PCR) 0.1-2% mutant allele frequency[14][15][16]HighLowNoHigh sensitivity and specificity; rapid and cost-effective for screening known mutations.[15][16][17]Only detects predefined mutations; requires specific primers for each mutation.[17]
PCR-RFLP ~5-10% (Varies)MediumLowNoInexpensive and relatively simple to perform.[18][19]Can be time-consuming; only detects mutations that alter a restriction enzyme site; may have lower sensitivity.[18][20]
Pyrosequencing 1.25-6% mutant allele frequency[11]HighHighYesHigher sensitivity than Sanger sequencing; provides quantitative data on allele frequency.[11][21]Requires specialized equipment and reagents; higher cost per sample.

Mandatory Visualization: Workflows and Pathways

G cluster_0 Experimental Workflow: K-ras Mutation Confirmation cluster_1 Mutation Detection Methods Sample Tumor Tissue (BOP-induced) DNA_Ext Genomic DNA Extraction Sample->DNA_Ext PCR PCR Amplification of K-ras Exon 2 DNA_Ext->PCR Seq Direct Sequencing PCR->Seq ASP Allele-Specific PCR PCR->ASP RFLP PCR-RFLP PCR->RFLP Pyro Pyrosequencing PCR->Pyro Result Data Analysis & Mutation Confirmation Seq->Result ASP->Result RFLP->Result Pyro->Result

Caption: General workflow for confirming K-ras mutations in tumor samples.

G cluster_0 Simplified K-ras Signaling Pathway cluster_1 Cell Membrane EGFR Growth Factor Receptor (e.g., EGFR) Kras_WT K-ras (WT) Inactive (GDP-bound) EGFR->Kras_WT Activates Kras_Mut K-ras (Mutant) Active (GTP-bound) Kras_WT->Kras_Mut Mutation (e.g., G12D) RAF RAF Kras_Mut->RAF Constitutively Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, & Growth ERK->Proliferation

Caption: Mutated K-ras leads to constitutive activation of downstream signaling.

Experimental Protocols

Below are detailed methodologies for key experiments. These protocols are generalized and should be optimized for specific laboratory conditions and equipment.

Protocol 1: Genomic DNA Extraction from FFPE Tumor Tissue

This is a foundational step for all subsequent molecular analyses.

  • Deparaffinization:

    • Place 5-10 µm thick sections of formalin-fixed paraffin-embedded (FFPE) tissue into a microcentrifuge tube.

    • Add 1 mL of xylene, vortex, and incubate for 10 minutes at room temperature.

    • Centrifuge at maximum speed for 5 minutes. Carefully remove the supernatant.

    • Repeat the xylene wash.

  • Rehydration:

    • Add 1 mL of 100% ethanol to the pellet and vortex. Centrifuge for 5 minutes and discard the supernatant.

    • Repeat the wash sequentially with 90%, 70%, and 50% ethanol.

    • After the final wash, air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Lysis:

    • Resuspend the pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, SDS) and Proteinase K.

    • Incubate at 56°C overnight in a shaking water bath or heat block to ensure complete tissue digestion.

  • DNA Purification:

    • Purify the genomic DNA from the lysate using a commercial DNA purification kit (e.g., column-based kits) according to the manufacturer's instructions.[12]

    • Elute the DNA in nuclease-free water or a low-salt buffer.

  • Quantification and Quality Control:

    • Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: Direct (Sanger) Sequencing of K-ras Exon 2

This method is considered the gold standard for identifying all possible base substitutions.[11]

  • PCR Amplification:

    • Set up a PCR reaction to amplify the region of the K-ras gene containing codons 12 and 13.

    • Reaction Mix (25 µL total volume):

      • Genomic DNA: 50-100 ng

      • Forward Primer (e.g., 5’-GGTGGAGTATTTGATAGTGTATTAACC-3’): 10 pmol[12]

      • Reverse Primer (e.g., 5’-AGAATGGTCCTGCACCAGTAA-3’): 10 pmol[12]

      • dNTP Mix (10 mM each): 0.5 µL

      • 10x PCR Buffer: 2.5 µL

      • Taq DNA Polymerase: 0.5 U

      • Nuclease-Free Water: to 25 µL

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 35-40 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize for primer pair)

        • Extension: 72°C for 45 seconds

      • Final Extension: 72°C for 7 minutes

    • Verify the PCR product size (e.g., ~220 bp) by running an aliquot on a 1.5% agarose gel.

  • PCR Product Purification:

    • Purify the remaining PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).[12]

  • Cycle Sequencing Reaction:

    • Perform sequencing reactions for both the forward and reverse strands using a kit like the BigDye™ Terminator Cycle Sequencing Kit.[12] This involves using the purified PCR product as a template and one of the original PCR primers (forward or reverse) as the sequencing primer.

  • Sequencing and Analysis:

    • Purify the cycle sequencing products to remove unincorporated dye terminators.[12]

    • Analyze the purified products on a capillary electrophoresis-based genetic analyzer.

    • Align the resulting sequence files with a wild-type K-ras reference sequence (e.g., GenBank NM_004985.3) to identify any mutations in codons 12 and 13.[12]

Protocol 3: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method leverages restriction enzymes to differentiate between wild-type and mutant alleles.[19]

  • Mutagenic PCR Amplification:

    • Perform PCR amplification of the K-ras gene region of interest. Often, a "mismatch" or "mutagenic" primer is used to introduce a restriction site in the wild-type allele that is absent in the mutant allele (or vice versa).

    • Use a PCR protocol similar to the one described for Sanger sequencing, but with the specific primers designed for the RFLP assay.

  • Restriction Enzyme Digestion:

    • Digest the PCR product with the appropriate restriction enzyme (e.g., BstNI for some codon 12 mutations) according to the manufacturer's protocol.[22]

    • A typical digestion reaction includes the PCR product, 10x reaction buffer, the restriction enzyme, and nuclease-free water.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C or 60°C) for several hours to overnight.[19]

  • Gel Electrophoresis:

    • Analyze the digested DNA fragments by electrophoresis on a high-resolution agarose or polyacrylamide gel.

    • Include undigested PCR product as a control.

  • Analysis:

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • The presence of a mutation is determined by the resulting banding pattern. For example, the wild-type allele may be cut into smaller fragments, while the mutant allele remains uncut (or vice versa), allowing for clear differentiation.[20][22]

References

A Comparative Guide to the Histopathological Validation of Lesions Induced by N-Nitrosobis(2-oxopropyl)amine (BOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histopathological validation of pancreatic lesions induced by the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). It is designed to offer an objective comparison of experimental findings, detailed methodologies, and the underlying molecular mechanisms for researchers in the field of pancreatic cancer.

Introduction

This compound (BOP) is a potent carcinogen widely used to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, particularly the Syrian golden hamster.[1] The resulting tumors exhibit significant histopathological and molecular similarities to human PDAC, making this model highly relevant for studying carcinogenesis and evaluating potential therapeutic interventions.[2] This guide synthesizes data from multiple studies to provide a comparative analysis of BOP-induced lesions.

Quantitative Data Presentation

The following tables summarize quantitative data on the incidence and multiplicity of BOP-induced pancreatic lesions under various experimental conditions.

Table 1: Effect of Partial Pancreatectomy (PP) on BOP-Induced Pancreatic Carcinoma in Syrian Golden Hamsters

Treatment GroupNumber of AnimalsPancreatic Cancer Incidence (%)Number of Carcinomas per Tumor-Bearing HamsterAverage Tumor Diameter (mm)
BOP 30 min after PP (Group 1)3331.04
BOP 1 week after PP (Group 2)35312.610
BOP 1 week before PP (Group 3)26121.03.5
Sham Operation + BOP (Group 5)23131.34
BOP only (Group 6)27222.69

Data synthesized from a study investigating the modifying effects of partial pancreatectomy on BOP-induced pancreatic carcinogenesis.[3][4][5]

Table 2: Influence of Dietary Alpha-Linolenic Acid (ALA) on BOP-Induced Pancreatic Adenocarcinoma and Liver Metastases in Syrian Golden Hamsters

Treatment Group (ALA % in high-fat diet)Pancreatic Adenocarcinoma Incidence (%)Incidence of Liver Metastases (%)
Control (low-fat, no ALA)91Not Reported
2.5% ALA10018
5% ALA10027
7.5% ALA10050
10% ALA10091

Data from a study assessing the promotional effect of dietary ALA on BOP-induced pancreatic cancer.[4]

Table 3: Effect of Regenerating Pancreas on BOP-Induced Carcinoma Incidence in Hamsters

Treatment GroupTotal BOP Dose (mg/kg)Number of AnimalsCarcinoma Incidence (%)
Regenerating Pancreas1201675
Non-regenerating Pancreas (Control)1202638
Regenerating Pancreas901527
Non-regenerating Pancreas (Control)902524
Regenerating Pancreas40157
Non-regenerating Pancreas (Control)402811

Data from a study examining the impact of administering BOP during the S phase of the cell cycle in a regenerating pancreas.[6]

Experimental Protocols

This section details the methodologies for inducing and validating pancreatic lesions using BOP.

Induction of Pancreatic Lesions in Syrian Golden Hamsters

A commonly used protocol for inducing pancreatic tumors involves subcutaneous injections of BOP.

Materials:

  • This compound (BOP)

  • Saline solution

  • Syrian golden hamsters (typically 5-8 weeks old)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatization: House the hamsters for at least one week under standard laboratory conditions before the start of the experiment.

  • BOP Preparation: Dissolve BOP in a sterile saline solution to the desired concentration (e.g., 10 mg/kg body weight).

  • Administration: Inject the BOP solution subcutaneously into the hamsters. A typical regimen involves weekly injections for a predetermined number of weeks (e.g., 3-10 weeks).[5][7] The specific dosage and duration can be varied to modulate tumor incidence and latency.[6][8]

  • Monitoring: Monitor the animals regularly for any signs of toxicity or tumor development. Body weight should be recorded weekly.

  • Termination: Euthanize the animals at a predetermined time point (e.g., 20-40 weeks after the last BOP injection) for tissue collection.

Histopathological Examination of Pancreatic Lesions

This protocol outlines the steps for tissue processing, staining, and analysis.

1. Tissue Collection and Fixation:

  • Immediately following euthanasia, carefully dissect the entire pancreas.

  • Gently remove any adhering adipose and connective tissue.[9] The pancreas is a delicate organ and degrades rapidly, so prompt fixation is crucial.[2][10]

  • For optimal fixation, immerse the entire pancreas in a large volume (at least 20 times the tissue volume) of 10% neutral buffered formalin.[2] To ensure proper fixation and maintain the tissue's shape, it can be spread out in a cassette lined with a biopsy sponge.[2]

  • Fix the tissue for 24-48 hours at room temperature.[2]

2. Tissue Processing and Embedding:

  • After fixation, wash the tissue in several changes of phosphate-buffered saline (PBS).

  • Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).[10]

  • Clear the tissue with xylene or a xylene substitute.[10]

  • Infiltrate and embed the tissue in paraffin wax.[10]

3. Sectioning and Staining:

  • Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Mount the sections on positively charged glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Hematoxylin and Eosin (H&E) Staining:

    • Stain with Hematoxylin (e.g., Harris or Mayer's) to stain cell nuclei blue/purple.[11][12]

    • Differentiate in acid alcohol.

    • "Blue" the sections in a suitable reagent.

    • Counterstain with Eosin Y to stain the cytoplasm and extracellular matrix pink/red.[11][12]

    • Dehydrate the stained sections through graded ethanol and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

4. Histopathological Evaluation:

  • Examine the stained sections under a light microscope.

  • Classify the pancreatic lesions based on established criteria.[13] Lesions typically progress from ductal hyperplasia and dysplasia to carcinoma in situ and invasive adenocarcinoma.[2]

  • Quantitative analysis can be performed to determine the incidence (percentage of animals with lesions) and multiplicity (average number of lesions per animal) of different lesion types.

Visualizations

Experimental Workflow

G Experimental Workflow for BOP-Induced Pancreatic Lesion Validation cluster_induction Lesion Induction cluster_histopathology Histopathological Analysis acclimatization Animal Acclimatization bop_prep BOP Preparation acclimatization->bop_prep bop_admin BOP Administration (Subcutaneous Injection) bop_prep->bop_admin monitoring Animal Monitoring bop_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia fixation Fixation (10% Neutral Buffered Formalin) euthanasia->fixation processing Processing & Embedding (Paraffin) fixation->processing sectioning Sectioning (4-5 µm) processing->sectioning staining H&E Staining sectioning->staining evaluation Microscopic Evaluation & Lesion Classification staining->evaluation G Proposed Molecular Mechanism of BOP-Induced Pancreatic Carcinogenesis BOP This compound (BOP) metabolic_activation Metabolic Activation (e.g., by Cytochrome P450) BOP->metabolic_activation dna_adducts Formation of DNA Adducts (e.g., Pyridyloxobutyl Adducts) metabolic_activation->dna_adducts mutations Somatic Mutations dna_adducts->mutations kras KRAS Activation mutations->kras p53 TP53 Inactivation mutations->p53 other_genes Alterations in other Tumor Suppressor Genes (e.g., CDKN2A, SMAD4) mutations->other_genes proliferation Increased Cell Proliferation kras->proliferation apoptosis_evasion Evasion of Apoptosis p53->apoptosis_evasion other_genes->proliferation other_genes->apoptosis_evasion carcinogenesis Pancreatic Ductal Adenocarcinoma proliferation->carcinogenesis apoptosis_evasion->carcinogenesis

References

Unraveling the Molecular Scars: A Comparative Analysis of DNA Adducts from Different Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage by nitrosamines is paramount for assessing carcinogenic risk. This guide provides a comparative analysis of DNA adducts formed by different nitrosamines, supported by experimental data and detailed methodologies.

Nitrosamines, a class of potent carcinogens found in various consumer products and as contaminants in some pharmaceuticals, exert their genotoxic effects primarily through the formation of DNA adducts. These covalent modifications to DNA can lead to mutations and initiate carcinogenesis if not repaired. This guide will delve into a comparative analysis of the DNA adducts formed by prominent nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Metabolic Activation: The First Step to Genotoxicity

Nitrosamines themselves are not reactive with DNA. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to be converted into highly reactive electrophilic intermediates.[1] This process, known as bioactivation, is a critical determinant of their carcinogenic potential.

The primary activation pathway for many nitrosamines is α-hydroxylation, which leads to the formation of unstable α-hydroxynitrosamines.[2] These intermediates spontaneously decompose to yield alkyldiazonium ions, which are potent alkylating agents that readily react with DNA bases.[3]

G Nitrosamine Nitrosamine (Procarcinogen) CYP Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP Metabolic Activation AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP->AlphaHydroxy Alkyldiazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Alkyldiazonium Spontaneous Decomposition DNA DNA Alkyldiazonium->DNA Alkylation DNAAdduct DNA Adducts (e.g., O⁶-alkylguanine) DNA->DNAAdduct Carcinogenesis Carcinogenesis DNAAdduct->Carcinogenesis Initiation

General metabolic activation pathway of nitrosamines leading to DNA adduct formation.

Comparative DNA Adduct Profiles of Key Nitrosamines

The type and extent of DNA adduct formation vary significantly among different nitrosamines, influencing their mutagenic and carcinogenic properties. The following table summarizes the primary DNA adducts formed by NDMA, NDEA, and NNK, along with their relative carcinogenicity.

NitrosaminePrimary DNA AdductsKey Miscoding AdductRelative Carcinogenicity & Target Organs
N-Nitrosodimethylamine (NDMA) N7-methylguanine (N7-MeG), O⁶-methylguanine (O⁶-MeG), N3-methyladenine (N3-MeA)[4]O⁶-methylguanine (O⁶-MeG)Potent hepatocarcinogen.[5][6]
N-Nitrosodiethylamine (NDEA) N7-ethylguanine (N7-EtG), O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT)[4]O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT)Potent hepatocarcinogen; also induces tumors in the respiratory tract.[5][7]
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) O⁶-methylguanine (O⁶-MeG), N7-methylguanine (N7-MeG), Pyridyloxobutyl (POB) adducts (e.g., O²-POB-dT), Pyridylhydroxybutyl (PHB) adducts[8][9]O⁶-methylguanine (O⁶-MeG), O²-pyridyloxobutyl-thymidinePotent lung carcinogen; also induces tumors of the pancreas, liver, and nasal cavity.[2][9]

NDMA primarily acts as a methylating agent, with O⁶-methylguanine being a critical miscoding lesion that can lead to G:C to A:T transition mutations if not repaired.[4] NDEA , on the other hand, is an ethylating agent. While structurally similar to NDMA, the resulting ethyl adducts, such as O⁶-ethylguanine and O⁴-ethylthymine, are often more persistent and may contribute to its higher carcinogenic potency in some tissues compared to NDMA.[5]

NNK , a tobacco-specific nitrosamine, exhibits a more complex DNA adduction profile. It can undergo metabolic activation via two pathways: α-methylene hydroxylation, which leads to the formation of methyl DNA adducts similar to NDMA, and α-methyl hydroxylation, which results in the formation of bulky pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts.[2][8] The presence of these bulky adducts, in addition to methyl adducts, is thought to contribute to the potent lung carcinogenicity of NNK.[9]

Experimental Protocols for DNA Adduct Analysis

The detection and quantification of DNA adducts are crucial for assessing the genotoxic potential of nitrosamines. Two primary methods employed for this purpose are ³²P-Postlabeling and Mass Spectrometry-based techniques.

³²P-Postlabeling Assay

This highly sensitive method allows for the detection of very low levels of DNA adducts.[10][11]

Methodology:

  • DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells exposed to a nitrosamine. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky, adducted ones.

  • ³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using a phosphorimager or scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.[12]

Methodology:

  • DNA Isolation and Hydrolysis: DNA is isolated from the biological matrix. For the analysis of many adducts, the DNA is subjected to enzymatic or chemical hydrolysis to release the adducted nucleosides or bases.

  • Sample Cleanup and Enrichment: The sample is purified, often using solid-phase extraction (SPE), to remove interfering substances.

  • LC Separation: The prepared sample is injected into a liquid chromatography system, where the different DNA adducts are separated based on their physicochemical properties.

  • MS/MS Detection and Quantification: The separated adducts are introduced into a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored for quantification. Stable isotope-labeled internal standards are used for accurate quantification.

G cluster_32p ³²P-Postlabeling Workflow cluster_ms LC-MS/MS Workflow DNA_Isolation_32p DNA Isolation & Digestion Adduct_Enrichment Adduct Enrichment (Nuclease P1) DNA_Isolation_32p->Adduct_Enrichment Labeling ³²P-Labeling (T4 Polynucleotide Kinase) Adduct_Enrichment->Labeling Separation_32p Chromatographic Separation (TLC or HPLC) Labeling->Separation_32p Detection_32p Detection & Quantification (Phosphorimager) Separation_32p->Detection_32p DNA_Isolation_ms DNA Isolation & Hydrolysis Cleanup Sample Cleanup (SPE) DNA_Isolation_ms->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection & Quantification LC_Separation->MS_Detection

References

Safety Operating Guide

Proper Disposal of N-Nitrosobis(2-oxopropyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of carcinogenic compounds like N-Nitrosobis(2-oxopropyl)amine (BOP) is a critical aspect of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of BOP, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

This compound is a potent carcinogen and should be handled with extreme caution.[1][2][3][4][5] Adherence to the following safety protocols is mandatory:

  • Work in a designated area: All handling of BOP and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber), and safety goggles with side shields.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Waste Segregation: All materials contaminated with BOP, including glassware, pipette tips, and PPE, must be treated as hazardous waste and segregated from other laboratory waste streams.

Disposal Procedures

The primary method for the disposal of this compound is through chemical degradation to less toxic compounds. Two potential methods are outlined below. The recommended and more thoroughly documented procedure for nitrosamines involves reduction with an aluminum-nickel alloy.

Method 1: Reduction with Aluminum-Nickel Alloy (Recommended)

This procedure is a simple, one-step method for the chemical degradation of various carcinogenic nitrosamines.[6] The process involves the reduction of the nitrosamine to the corresponding amine.

Experimental Protocol:

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in an aqueous alkali solution (e.g., potassium hydroxide).

  • Reagent Addition: Slowly and carefully add aluminum-nickel alloy powder to the solution. The reaction can be exothermic, so it is advisable to use an ice bath to moderate the temperature.

  • Reaction: Stir the mixture at room temperature. The reaction time will depend on the concentration of the nitrosamine, but it is recommended to allow the reaction to proceed for several hours to ensure complete degradation.

  • Verification (Optional but Recommended): Before disposal, if analytical capabilities are available, test the solution to confirm the absence of the parent nitrosamine.

  • Neutralization and Disposal: Once the degradation is complete, neutralize the alkaline solution with a suitable acid (e.g., hydrochloric acid). The resulting solution, containing the less toxic amine products, can then be disposed of in accordance with local, state, and federal hazardous waste regulations.

Method 2: Base-Catalyzed Decomposition

This compound is known to undergo base-catalyzed decomposition.[1][7] This process involves an intramolecular aldol condensation, leading to the formation of N-nitroso-5-hydroxy-5-methyl-3-piperidone, which then decomposes to 3-hydroxy-5-methylpyridine.[1]

Data Presentation

The following table summarizes key data for the substances involved in the disposal of this compound.

SubstanceFormulaMolecular Weight ( g/mol )Key Hazards
This compound (BOP) C₆H₁₀N₂O₃158.16Potent Carcinogen, Toxic
Aluminum-Nickel Alloy Al-NiVariableFlammable solid, emits flammable gases in contact with water
Potassium Hydroxide KOH56.11Corrosive, causes severe skin burns and eye damage
3-Hydroxy-5-methylpyridine C₆H₇NO109.13Harmful if swallowed, causes skin and eye irritation

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation and Safety cluster_disposal Disposal Workflow cluster_method1 Method 1: Al-Ni Reduction cluster_method2 Method 2: Base-Catalyzed Decomposition start Start: BOP Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate BOP Waste fume_hood->segregate choose_method Choose Degradation Method segregate->choose_method dissolve_alkali Dissolve Waste in Aqueous Alkali choose_method->dissolve_alkali Recommended add_base Treat with Strong Base choose_method->add_base Alternative add_alni Slowly Add Al-Ni Alloy Powder dissolve_alkali->add_alni react Stir at Room Temperature (Monitor Temperature) add_alni->react verify1 Verify Degradation (Optional) react->verify1 verify1->react Incomplete neutralize Neutralize Solution verify1->neutralize Complete react_heat React (Time/Temp Undefined) add_base->react_heat verify2 Verify Degradation (Strongly Recommended) react_heat->verify2 verify2->react_heat Incomplete verify2->neutralize Complete final_disposal Dispose as Hazardous Waste (Consult EHS) neutralize->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Nitrosobis(2-oxopropyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of N-Nitrosobis(2-oxopropyl)amine, a potent pancreatic carcinogen. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

This compound (BOP) is a chemical used in research to induce pancreatic neoplasms in animal models, closely mimicking human pancreatic cancer.[1] Its carcinogenic nature necessitates stringent handling, storage, and disposal procedures.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Given its hazardous nature, a comprehensive PPE ensemble is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Standards
Hands Double-gloving with chemotherapy-rated glovesInner and outer gloves should be chemical-resistant.[2] All gloves must meet ASTM D6978 standards.[3]
Body Impermeable, disposable gownLong-sleeved with knit cuffs and back closure.[3]
Eyes & Face Safety glasses with side shields or chemical splash goggles and a face shieldMust be worn at all times in the handling area.
Respiratory NIOSH-approved respiratorA full-face or half-mask air-purifying respirator with appropriate cartridges should be used when handling the powder form or when there is a risk of aerosolization.[2] Work should ideally be conducted in a chemical fume hood.[4]
Feet Chemical-resistant shoe coversTo be worn over regular laboratory footwear.

II. Operational Plan for Handling

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step guide outlines the handling process from preparation to post-handling procedures.

A. Preparation and Handling:

  • Restricted Access: Designate a specific area for handling this compound. Access should be restricted to authorized personnel who are fully trained in the handling of potent carcinogens.

  • Fume Hood Usage: All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Donning PPE: Before entering the designated handling area, all required PPE, as detailed in Table 1, must be correctly donned.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontaminating solutions, and waste disposal bags is readily accessible.

B. Post-Handling and Decontamination:

  • Surface Decontamination: All surfaces and equipment that may have come into contact with the chemical must be thoroughly decontaminated. A recommended procedure involves chemical degradation.

  • Doffing PPE: PPE should be removed in a designated area to prevent the spread of contamination. Remove shoe covers, outer gloves, gown, inner gloves, and face/eye protection in that order.

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation and Collection:

  • Dedicated Waste Containers: All solid waste, including contaminated gloves, gowns, and labware, must be collected in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

B. Chemical Inactivation and Disposal:

  • Chemical Degradation: For liquid waste, chemical treatment methods can be employed to destroy the nitrosamine.[5] One effective method involves reduction with aluminum-nickel alloy powder in an alkaline solution, which degrades nitrosamines into less harmful amines.[6] Another approach is denitrosation using 3% hydrobromic acid in glacial acetic acid.[5]

  • Incineration: High-temperature incineration in a facility equipped with a NOx scrubber is a suitable method for the final disposal of both solid and treated liquid waste.[5]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal environmental regulations.

Diagram: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Restrict Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill Ensure Spill Kit is Accessible don_ppe->prep_spill fume_hood Work in Chemical Fume Hood prep_spill->fume_hood weigh_dissolve Weigh & Prepare Solutions fume_hood->weigh_dissolve decontaminate Decontaminate Surfaces & Equipment weigh_dissolve->decontaminate segregate_waste Segregate & Collect Waste weigh_dissolve->segregate_waste doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands inactivate_waste Chemically Inactivate Liquid Waste segregate_waste->inactivate_waste dispose_waste Dispose via High-Temp Incineration inactivate_waste->dispose_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosobis(2-oxopropyl)amine
Reactant of Route 2
Reactant of Route 2
N-Nitrosobis(2-oxopropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.